molecular formula C7H4F2O2 B064456 2,3-Difluoro-6-hydroxybenzaldehyde CAS No. 187543-89-1

2,3-Difluoro-6-hydroxybenzaldehyde

Cat. No.: B064456
CAS No.: 187543-89-1
M. Wt: 158.1 g/mol
InChI Key: HCXZOHFGXHDGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-difluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZOHFGXHDGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611449
Record name 2,3-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187543-89-1
Record name 2,3-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-6-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate a compound's physicochemical and biological properties. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds invaluable scaffolds in drug discovery.[1] This guide provides a comprehensive technical overview of 2,3-difluoro-6-hydroxybenzaldehyde, a key building block for the synthesis of complex molecular architectures. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information on its precursor, closely related analogs, and established synthetic methodologies to provide a reliable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound is a fine chemical intermediate, typically appearing as a powder.[2] Its core structure consists of a benzaldehyde scaffold substituted with two fluorine atoms and a hydroxyl group on the aromatic ring.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 187543-89-1[3]
Molecular Formula C₇H₄F₂O₂[3]
Molecular Weight 158.10 g/mol [4]
Appearance Powder[2]
Purity ≥95%[2]
Storage Store at room temperature[2]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (CHO), typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and hydroxyl substituents. The phenolic hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (typically >185 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbon atoms directly attached to fluorine exhibiting large one-bond C-F coupling constants.

  • IR Spectroscopy: The infrared spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.10 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Synthesis and Purification

The most logical and well-supported synthetic route to this compound involves a two-step process: the synthesis of its methoxy-protected precursor, 2,3-difluoro-6-methoxybenzaldehyde, followed by demethylation.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Demethylation 3,4-Difluoroanisole 3,4-Difluoroanisole LDA_DMF 1. LDA, THF, -75 °C 2. DMF 3,4-Difluoroanisole->LDA_DMF Ortholithiation Precursor 2,3-Difluoro-6-methoxybenzaldehyde LDA_DMF->Precursor Formylation BBr3 BBr₃, DCM Precursor->BBr3 Ether Cleavage Target This compound BBr3->Target

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a well-documented procedure for the synthesis of the methoxy precursor.[1]

Materials:

  • 3,4-Difluoroanisole

  • Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic acid

  • Diethyl ether

  • 0.2 N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), cool a solution of LDA in a suitable flask to -75 °C.

  • Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -75 °C.

  • Stir the reaction mixture at -75 °C for 1 hour to ensure complete ortholithiation.

  • Slowly add anhydrous DMF to the reaction mixture and continue stirring at -70 °C for 10 minutes.

  • Quench the reaction by adding acetic acid, followed by water, and allow the mixture to warm to 10 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, 0.2 N hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid.[1]

Experimental Protocol 2: Demethylation to this compound

This protocol is a generalized procedure for the demethylation of aryl methyl ethers using boron tribromide (BBr₃), a highly effective reagent for this transformation.[5][7][8]

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane is recommended)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-difluoro-6-methoxybenzaldehyde in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BBr₃ solution dropwise to the stirred solution. It is advisable to use at least one equivalent of BBr₃ per methoxy group and any other Lewis basic functional groups in the molecule.[8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

    • Reductive Amination: To form corresponding amines.

    • Wittig Reaction: To introduce carbon-carbon double bonds.

    • Condensation Reactions: With active methylene compounds to form chalcones and other derivatives.

    • Oxidation: To the corresponding carboxylic acid.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo:

    • O-alkylation and O-acylation: To introduce various substituents.

    • Etherification: As a nucleophile in Williamson ether synthesis.

  • Fluorinated Aromatic Ring: The fluorine atoms influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. They also acidify the phenolic proton, influencing its reactivity.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its structural motifs are of significant interest in several areas:

  • Medicinal Chemistry: Fluorinated salicylaldehydes are precursors to a variety of biologically active compounds, including salicylihalamide analogues with potent antitumor activity and salicylanilides with antibacterial properties against multidrug-resistant bacteria.[2][9] The presence of fluorine can enhance the compound's metabolic stability and binding affinity to biological targets.[10]

  • Materials Science: Benzaldehyde derivatives are used in the synthesis of liquid crystals and other organic materials.[11] The introduction of fluorine atoms can modulate the electronic properties and intermolecular interactions of these materials.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. While direct experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, purification, and potential applications based on established chemical principles and data from closely related compounds. As research in fluorinated compounds continues to expand, the utility of this and similar scaffolds is expected to grow, opening new avenues for the development of novel therapeutics and advanced materials.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Ulrich, H., Rao, D. V., Tucker, B., & Sayigh, A. A. R. (1978). Deethylation of Aryl Ethyl Ethers by Boron Tribromide.
  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (46), 1658.
  • Kubota, T., et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. Bioorganic & Medicinal Chemistry Letters, 19(7), 2026-2029. [Link]
  • Shanghai Sunway Co. Ltd. (n.d.). This compound CAS NO.187543-89-1.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • ResearchGate. (2016). What demethylating reagent do you suggest?.
  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2022).
  • Google Patents. (2001). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718).
  • Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025). Organics, 6(1), 10. [Link]
  • Boron Tribromide. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025). MDPI.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). National Institutes of Health.
  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl.
  • PubChem. (n.d.). This compound.
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy.
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2006). ResearchGate.
  • NIST WebBook. (n.d.). 2,3-Dihydroxybenzaldehyde.
  • ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]
  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2014). RSC Publishing. [Link]

Sources

An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Difluoro-6-hydroxybenzaldehyde (CAS No. 187543-89-1), a key fluorinated aromatic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis and purification, reactivity, and applications, supported by detailed experimental protocols and safety information.

Introduction: The Significance of Fluorinated Salicylaldehydes

This compound, also known as 5,6-difluorosalicylaldehyde, belongs to the class of fluorinated salicylaldehydes, which are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. The unique substitution pattern of this aldehyde, with two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, presents a versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Key Properties
PropertyValueSource(s)
CAS Number 187543-89-1[1]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5,6-Difluorosalicylaldehyde[1]
Appearance Powder[2]
Melting Point 112 - 116 °C
Spectral Data (Predicted and Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (downfield, ~9.8-10.5 ppm), the phenolic hydroxyl proton (variable, may be broad), and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, hydroxyl, and aldehyde substituents.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (~190 ppm).[3] The aromatic carbons will appear in the range of ~110-160 ppm, with their chemical shifts and C-F coupling constants providing valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3200-3400 cm⁻¹), the aldehyde C-H stretch (~2750-2850 cm⁻¹), and the carbonyl group (C=O stretch, ~1650-1680 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the formyl group (-CHO) and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and scientifically sound two-step synthetic route can be devised based on the well-documented synthesis of its methoxy-protected precursor, 2,3-Difluoro-6-methoxybenzaldehyde, followed by a standard demethylation procedure.

Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde

The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde proceeds via a directed ortho-lithiation of 3,4-difluoroanisole, followed by formylation. This method is efficient and provides the precursor in high yield.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 3,4-Difluoroanisole 3,4-Difluoroanisole Ortho-lithiation Ortho-lithiation 3,4-Difluoroanisole->Ortho-lithiation 1. THF, -78 °C n-Butyllithium (or LDA) n-Butyllithium (or LDA) n-Butyllithium (or LDA)->Ortho-lithiation N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF) Formylation Formylation N,N-Dimethylformamide (DMF)->Formylation Ortho-lithiation->Formylation 2. DMF, -78 °C to RT Aqueous Workup Aqueous Workup Formylation->Aqueous Workup 3. Quench with H₂O/acid Extraction Extraction Aqueous Workup->Extraction e.g., with Ethyl Acetate Recrystallization Recrystallization Extraction->Recrystallization e.g., from Hexane/Ethyl Acetate 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzaldehyde Recrystallization->2,3-Difluoro-6-methoxybenzaldehyde Final Product G cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzaldehyde Demethylation with BBr₃ Demethylation with BBr₃ 2,3-Difluoro-6-methoxybenzaldehyde->Demethylation with BBr₃ 1. DCM, -78 °C to RT Aqueous Workup Aqueous Workup Demethylation with BBr₃->Aqueous Workup 2. Quench with H₂O Extraction Extraction Aqueous Workup->Extraction e.g., with DCM Column Chromatography or Recrystallization Column Chromatography or Recrystallization Extraction->Column Chromatography or Recrystallization Purify crude product This compound This compound Column Chromatography or Recrystallization->this compound Final Product

Sources

A Technical Guide to the Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of viable and efficient synthetic pathways for producing 2,3-Difluoro-6-hydroxybenzaldehyde, a key intermediate in the development of advanced pharmaceutical and specialty chemical products.[1] We explore two primary strategies: a directed ortho-metalation route starting from a methoxy-protected precursor and a direct ortho-formylation approach using 2,3-difluorophenol. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis to guide researchers and process chemists in selecting the optimal route based on yield, scalability, and reagent availability. The causality behind experimental choices is emphasized to provide a framework for troubleshooting and optimization.

Introduction

Significance of this compound

This compound is a highly functionalized aromatic compound whose structural motifs—a salicylaldehyde core flanked by two fluorine atoms—make it a valuable building block in medicinal chemistry and materials science. The specific arrangement of the hydroxyl, formyl, and fluoro groups provides a unique electronic and steric profile, enabling its use in the synthesis of complex molecules with tailored biological activities or material properties. Fluorinated aromatic compounds, in particular, are of immense interest in drug development for their ability to enhance metabolic stability, binding affinity, and bioavailability.

Overview of Synthetic Challenges

The synthesis of this target molecule presents several distinct challenges centered on regioselectivity. The aromatic ring is substituted with both an activating, ortho-para directing hydroxyl (or methoxy) group and two deactivating, meta-directing fluorine atoms. Achieving selective formylation at the C6 position, ortho to the hydroxyl group and adjacent to a fluorine atom, requires precise control over the reaction conditions to overcome competing electronic and steric influences. Classical formylation methods often lack the required selectivity or fail under the deactivating influence of the fluorine substituents, necessitating the use of more advanced synthetic strategies.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies two primary disconnection points. The most apparent disconnection is the formyl group (C-CHO bond), suggesting a formylation reaction on a difluorophenol precursor. An alternative strategy involves disconnecting the phenolic C-O bond, which points to a late-stage deprotection of a more stable ether, such as a methoxy group. This latter approach allows for the use of organometallic reactions that are incompatible with a free phenolic proton.

G cluster_0 Pathway 1 cluster_1 Pathway 2 Target This compound P1 2,3-Difluoro-6-methoxybenzaldehyde Target->P1 O-Demethylation P2 2,3-Difluorophenol Target->P2 Formylation P1_start 2,3-Difluoroanisole P1->P1_start Directed ortho-Formylation G A 2,3-Difluoroanisole B Lithiated Intermediate A->B 1. LDA, THF 2. -75 °C, 1h C 2,3-Difluoro-6-methoxybenzaldehyde B->C 1. DMF 2. -70 °C, 10 min 3. Acetic Acid/H₂O Quench D This compound C->D BBr₃ or HBr DCM

Caption: Workflow for the directed ortho-metalation pathway.

Step-by-Step Experimental Protocol

3.3.1 Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde via Lithiation[2]

  • Inert Atmosphere Setup: Equip a dry three-necked round-bottomed flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Purge the system thoroughly with dry nitrogen.

  • Reagent Preparation: In the flask, dilute a 2M solution of lithium diisopropylamide (LDA) in THF/n-heptane (1.05 eq.) with additional anhydrous THF.

  • Cooling: Cool the LDA solution to -75 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition steps. Safe handling of organolithium reagents is critical. [3]4. Substrate Addition: Prepare a solution of 3,4-difluoroanisole (1.00 eq.) in anhydrous THF and add it dropwise to the cooled LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. [2]5. Anion Formation: Stir the resulting mixture at -75 °C for 1 hour to ensure complete formation of the aryllithium intermediate. [2]6. Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.10 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, continue stirring for an additional 10 minutes. [2]7. Quenching and Workup: Quench the reaction by the slow addition of acetic acid, followed by water, allowing the mixture to warm to approximately 10 °C. [2]8. Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2x). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with water, dilute aqueous HCl, and brine. [2]10. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product, an oil that crystallizes upon standing, can be purified by recrystallization from a diethyl ether/petroleum ether mixture to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid. [2]A reported yield for this transformation is 95%. [2] 3.3.2 Demethylation to Yield this compound

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.2 eq.) in DCM dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and water.

  • Extraction and Purification: Extract the aqueous mixture with DCM. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo to afford the crude this compound, which can be further purified by column chromatography or recrystallization.

Alternative Pathway: Direct Ortho-Formylation of 2,3-Difluorophenol

This pathway offers the advantage of atom economy by directly formylating the readily available 2,3-difluorophenol, avoiding the need for protection and deprotection steps. [4]The success of this route hinges on choosing a formylation method that is highly ortho-selective and tolerant of the electron-withdrawing fluorine atoms.

Rationale and Key Methodologies

Among the classical methods for phenol formylation (e.g., Reimer-Tiemann, Duff), the magnesium-mediated formylation (Hofsløkken-Skattebøl method) stands out for its high yields and excellent ortho-selectivity, even with deactivated phenols. [5][6] 4.1.1 Magnesium-Mediated Formylation: This method utilizes a combination of anhydrous magnesium chloride and triethylamine to generate a magnesium phenoxide in situ. [5][7]The magnesium ion is believed to form a chelate complex with the phenoxide and paraformaldehyde, creating a rigid transition state that directs the electrophilic attack of formaldehyde exclusively to the ortho position. [8]This pre-organization of reactants is the key to its high selectivity and efficacy. [9] 4.1.2 Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent. [10][11]The reaction proceeds through an iminium ion electrophile, and selectivity is thought to arise from hydrogen bonding interactions that favor the formation of an ortho-substituted intermediate. [12]While effective, yields can be variable. [10]

Experimental Workflow (Magnesium-Mediated)

G A 2,3-Difluorophenol B Magnesium Phenoxide Intermediate A->B 1. MgCl₂, Et₃N, Paraformaldehyde 2. THF C This compound B->C 1. Reflux, 4h 2. Acidic Workup (HCl)

Sources

"2,3-Difluoro-6-hydroxybenzaldehyde" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound, a substituted aromatic aldehyde, represents a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, imparts specific electronic and steric properties that are of significant interest in drug development and chemical research.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (Molecular Formula: C₇H₄F₂O₂, Molecular Weight: 158.10 g/mol [1]). We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the benzaldehyde core dictates its spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a distinct electronic environment that is readily probed by various spectroscopic techniques.

G cluster_mol Key ¹H-¹⁹F Couplings C1 C-CHO C2 C-OH C3 C-F C4 C-H (H4) C5 C-H (H5) C6 C-F H4_node H4 H5_node H5 H4_node->H5_node ³JHH (~8-9 Hz) F3_node F3 H4_node->F3_node ³JHF (~9-11 Hz) H5_node->F3_node ⁴JHF (~5-7 Hz)

Caption: Predicted proton-fluorine coupling interactions.

1.2: Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF).

Experimental Protocol: ¹³C NMR Acquisition

The methodology is similar to ¹H NMR, but with key parameter changes to account for the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Technique: Proton-decoupled ¹³C NMR is standard, resulting in singlets for all carbons not directly bonded to fluorine.

  • Pulse Angle: Typically 90°.

  • Number of Scans: Significantly higher (e.g., 128 to 1024 scans or more) to achieve adequate signal-to-noise.

  • Relaxation Delay: A longer delay (5-10 s) may be needed for quaternary carbons.

Predicted ¹³C NMR Data & Interpretation
Carbon Assignment Predicted δ (ppm) Multiplicity (¹⁹F Coupled) Coupling Constants (J) in Hz
-CHO188 - 195Doublet of Doublets (dd)³JC,F, ⁴JC,F ≈ 3-10 Hz
C6-OH155 - 160Doublet of Doublets (dd)²JC,F, ³JC,F ≈ 15-25 Hz
C2-F148 - 155Doublet (d)¹JC,F ≈ 240-260 Hz
C3-F145 - 152Doublet (d)¹JC,F ≈ 240-260 Hz
C1 (ipso-CHO)125 - 135Triplet (t) or Multiplet (m)²JC,F, ³JC,F ≈ 10-20 Hz
C5120 - 128Doublet (d)³JC,F ≈ 5-10 Hz
C4115 - 122Doublet of Doublets (dd)²JC,F, ³JC,F ≈ 15-25 Hz

Causality Behind Assignments:

  • Carbonyl Carbon (-CHO): The most deshielded carbon, appearing far downfield, characteristic of aldehydes and ketones. [2]* Carbons Bonded to F (C2, C3): These carbons show the largest chemical shifts among the aromatic carbons due to the direct attachment of the electronegative fluorine atoms. Their most defining feature is the very large one-bond C-F coupling constant (¹JCF), which is unmistakable. [3]* Carbon Bonded to O (C6): The hydroxyl group's oxygen atom also deshields the attached carbon, causing it to resonate at a high chemical shift, typically downfield of other aromatic carbons. It will exhibit smaller two- and three-bond couplings to the fluorine atoms.

  • Aromatic C-H Carbons (C4, C5): These carbons appear at more shielded (upfield) positions and will show smaller, multi-bond C-F couplings.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. [4][5]The spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=O, C=C, and C-F bonds.

Experimental Protocol: FT-IR Acquisition
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent (e.g., CCl₄). ATR is often the simplest method, requiring minimal sample preparation. [4]2. Background Scan: A background spectrum of the empty sample holder (or pure solvent) is collected to subtract atmospheric and instrumental interferences.

  • Sample Scan: The sample is placed in the instrument, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually plotted as Transmittance (%) versus Wavenumber (cm⁻¹). [6]

Expected IR Absorption Bands & Interpretation
Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3200 - 3550O-H stretchStrong, BroadIndicative of the hydroxyl group, broadened by hydrogen bonding. [5]
3000 - 3100Aromatic C-H stretchMedium-WeakCharacteristic of C-H bonds on the aromatic ring. [7]
2720 - 2820Aldehydic C-H stretchMedium-WeakA pair of bands (Fermi resonance) is often characteristic of the aldehyde C-H bond. [8][9]
1660 - 1700C=O stretchStrong, SharpThe carbonyl stretch of the aldehyde. Its position can be influenced by conjugation and intramolecular hydrogen bonding with the ortho-hydroxyl group. [5]
1580 - 1620Aromatic C=C stretchMediumSkeletal vibrations of the benzene ring.
1450 - 1500Aromatic C=C stretchMediumSkeletal vibrations of the benzene ring.
1100 - 1300C-F stretchStrongStrong absorptions due to the high polarity of the Carbon-Fluorine bond.

Self-Validating System: The presence of a strong, broad peak above 3200 cm⁻¹ (O-H), a strong, sharp peak around 1670 cm⁻¹ (C=O), and strong bands in the 1100-1300 cm⁻¹ region (C-F) provides a highly reliable fingerprint for the target molecule's key functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.

Expected Mass Spectrum & Fragmentation
  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 158 . This corresponds to the molecular weight of C₇H₄F₂O₂. The presence of this peak is the primary confirmation of the compound's molecular formula.

  • Key Fragmentation Patterns:

    • [M-1]⁺ (m/z = 157): Loss of a hydrogen radical (•H), likely from the aldehyde group.

    • [M-29]⁺ (m/z = 129): A very common and diagnostically important fragmentation for benzaldehydes, corresponding to the loss of the formyl radical (•CHO). This fragment ion would correspond to the difluoro-hydroxyphenyl cation.

    • [M-19]⁺ and [M-20]⁺: Loss of F• or HF is possible from fluorinated aromatic compounds, though less common as a primary fragmentation pathway compared to the loss of CHO.

G mol This compound (m/z = 158) frag1 [M-H]⁺ (m/z = 157) mol->frag1 - •H frag2 [M-CHO]⁺ (m/z = 129) mol->frag2 - •CHO (Formyl radical)

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide an unambiguous structural assignment. The ¹H and ¹³C NMR spectra, with their characteristic fluorine coupling patterns, offer definitive proof of the connectivity and substitution pattern. Infrared spectroscopy confirms the presence of the key hydroxyl, aldehyde, and fluoro functional groups, while mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.com. Link
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AzoM.com. Link
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.com. Link
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chem.libretexts.org. Link
  • Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica-opg.org. Link
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (2007). Coupling of Protons with Fluorine.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Alfa-chemistry.com. Link
  • PubChem. (n.d.). This compound. Pubchem.ncbi.nlm.nih.gov. Link
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Docbrown.info. Link
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Docbrown.info. Link

Sources

A Technical Guide to the Physicochemical Characterization of 2,3-Difluoro-6-hydroxybenzaldehyde: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign.[1][2] These intrinsic characteristics, such as melting point and solubility, govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. For researchers, scientists, and drug development professionals, an early and accurate assessment of these parameters for a novel compound like 2,3-Difluoro-6-hydroxybenzaldehyde is paramount. It informs decisions on purification strategies, formulation development, and even the viability of a compound as a potential therapeutic agent.[3][4] This guide provides an in-depth look at the available data for this compound and presents field-proven, detailed protocols for the experimental determination of its melting point and solubility.

Compound Profile: this compound

PropertyValueSource
Chemical Name This compoundPubChem[2]
CAS Number 187543-89-1PubChem[2], Fisher Scientific[5]
Molecular Formula C₇H₄F₂O₂PubChem[2]
Molecular Weight 158.10 g/mol PubChem[2]
Appearance PowderShanghai Sunway Co. Ltd.[3]

Section 1: Melting Point Determination

Causality Behind Experimental Choices in Melting Point Determination

The chosen methodology for melting point determination aims for accuracy and reproducibility. The use of a capillary tube ensures that a small, representative sample is used, and a controlled heating rate is crucial for observing the precise temperatures of the onset and completion of melting. A rapid heating rate can lead to an erroneously high and broad melting point range, as the heat transfer to the sample and the thermometer's response may lag.[6] A slower heating rate of 1-2°C per minute near the expected melting point is therefore standard practice.

Self-Validating Protocol for Melting Point Determination

This protocol is designed to be self-validating through the calibration of the apparatus with known standards and the performance of multiple measurements to ensure consistency.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Reference standards with known melting points (e.g., benzoic acid, urea)

  • Mortar and pestle

  • Spatula

Procedure:

  • Apparatus Calibration:

    • Determine the melting point of at least two reference standards with melting points that bracket the expected melting point of the sample.

    • If the observed melting points of the standards deviate significantly from their known values, create a calibration curve to correct the measurements for the sample.

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Melting Point Measurement (Initial, Rapid Determination):

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

    • Allow the apparatus to cool before proceeding.

  • Melting Point Measurement (Accurate Determination):

    • Prepare two more capillary tubes with the sample.

    • Place a new capillary tube in the apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the estimated melting point found in the previous step.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.

    • Repeat this process with the second sample to ensure reproducibility. The two determined melting point ranges should agree within 1-2°C.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Validation & Reporting Prep1 Grind Sample to Fine Powder Prep2 Pack Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Rapid Heating for Approximate MP Prep2->Measure1 Measure2 Slow Heating (1-2°C/min) near MP Measure1->Measure2 Measure3 Record T1 (First Liquid) Measure2->Measure3 Measure4 Record T2 (All Liquid) Measure3->Measure4 Val1 Repeat for Reproducibility Measure4->Val1 Val2 Report as Range (T1-T2) Val1->Val2

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Assessment

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in drug development. Poor aqueous solubility can be a major hurdle for oral bioavailability. Understanding a compound's solubility in various solvents is also essential for designing purification, formulation, and analytical methods. Currently, there is no specific quantitative solubility data available for this compound in the public domain.

Causality Behind Experimental Choices in Solubility Assessment

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method is favored because it allows the system to reach equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature. The choice of solvents for screening is critical; typically, a range of solvents with varying polarities is used to build a comprehensive solubility profile. This includes aqueous buffers at different pH values (relevant for physiological conditions), as well as common organic solvents used in synthesis and formulation (e.g., ethanol, DMSO, acetone).

Self-Validating Protocol for Solubility Assessment (Shake-Flask Method)

This protocol incorporates control measures and repeat experiments to ensure the reliability of the obtained solubility data.

Materials:

  • Sample of this compound

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone)

  • Small vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or acetonitrile).

    • Use these standards to generate a calibration curve using the chosen analytical method (e.g., HPLC-UV).

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 4, 8, 24, 48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Perform at least three replicate experiments for each solvent.

  • Calculation:

    • Calculate the solubility as the average concentration from the replicate experiments, taking into account the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

Visualization of the Solubility Assessment Workflow

SolubilityWorkflow cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis & Calculation Eq1 Add Excess Solid to Solvent Eq2 Agitate at Constant Temp (24-48h) Eq1->Eq2 Sam1 Settle Excess Solid Eq2->Sam1 Sam2 Filter Supernatant (0.22 µm filter) Sam1->Sam2 Ana1 Dilute Sample Sam2->Ana1 Ana2 Analyze by HPLC/UV-Vis Ana1->Ana2 Ana3 Calculate Concentration vs. Calibration Curve Ana2->Ana3

Caption: Shake-flask method workflow for solubility determination.

Conclusion

While specific experimental data for the melting point and solubility of this compound are not widely published, this guide provides a robust framework for their determination. By employing the detailed, self-validating protocols outlined herein, researchers can confidently generate accurate and reproducible data. This information is indispensable for advancing the study of this compound and making informed decisions throughout the drug discovery and development process. The principles and methodologies described are grounded in established laboratory practices and are designed to ensure scientific integrity and trustworthiness.

References

  • Vertex AI Search. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.
  • Vertex AI Search. Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Vertex AI Search. Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.
  • Vertex AI Search. How Drug Physical and Chemical Properties Impact Effectiveness - Raytor.
  • Vertex AI Search.
  • Vertex AI Search. 2,6-difluoro-3-hydroxybenzaldehyde - Stenutz.
  • Vertex AI Search. This compound CAS NO.187543-89-1 - Shanghai Sunway Co. Ltd.
  • Vertex AI Search. Physical properties of drug: Significance and symbolism.
  • Vertex AI Search. This compound | C7H4F2O2 | CID 21221031 - PubChem.
  • Vertex AI Search.
  • Vertex AI Search. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Vertex AI Search.

Sources

Navigating the Nuances of 2,3-Difluoro-6-hydroxybenzaldehyde: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Difluoro-6-hydroxybenzaldehyde

This compound, a polysubstituted aromatic aldehyde, represents a critical building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzaldehyde scaffold, make it a valuable precursor for the synthesis of complex molecular architectures with tailored functionalities. The strategic placement of these substituents influences the reactivity of both the aldehyde and the aromatic ring, offering a versatile platform for the development of novel therapeutic agents and advanced materials.

However, the very features that make this compound synthetically attractive also present distinct challenges regarding its stability and handling. This guide, designed for the discerning researcher, provides an in-depth exploration of the stability profile of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity for downstream applications.

The Chemical Personality of this compound: A Stability Profile

Understanding the inherent chemical characteristics of this compound is paramount to preserving its purity and reactivity. While specific, in-depth stability studies on this exact molecule are not extensively published, we can construct a robust stability profile by examining its structural motifs and drawing parallels with related compounds.

Key Physicochemical Properties (Inferred and Reported)

PropertyValue/InformationSource/Basis
Molecular Formula C₇H₄F₂O₂PubChem[1]
Molecular Weight 158.10 g/mol PubChem[1]
Appearance Likely a solid (powder or crystalline)Analogy with similar substituted benzaldehydes[2][3]
Reactivity The aldehyde group is susceptible to oxidation. The presence of a hydroxyl group ortho to the aldehyde can influence reactivity.[4]General chemical principles of aromatic aldehydes.
Air & Moisture Sensitivity Likely sensitive to both air and moisture.Inferred from storage recommendations for similar fluorinated and hydroxy-substituted benzaldehydes.[2][3]
The Causality of Instability: Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be oxidation and, to a lesser extent, reactions involving the phenolic hydroxyl group.

1. Oxidation of the Aldehyde Moiety:

The aldehyde functional group is inherently susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process, which can be accelerated by light and elevated temperatures, leads to the formation of the corresponding carboxylic acid, 2,3-Difluoro-6-hydroxybenzoic acid. This is the most probable and significant degradation pathway.


"this compound" -> "2,3-Difluoro-6-hydroxybenzoic_acid" [label="Oxidation (O2, light, heat)"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,3-Difluoro-6-hydroxybenzoic_acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 1: Primary degradation pathway of this compound.

2. Reactivity of the Phenolic Hydroxyl Group:

The ortho-hydroxyl group can participate in various reactions, although these are generally less spontaneous than aldehyde oxidation under typical storage conditions. However, in the presence of contaminants or under inappropriate storage conditions (e.g., exposure to bases), deprotonation of the hydroxyl group can occur, potentially leading to side reactions or color changes in the material.

The presence of electron-withdrawing fluorine atoms can increase the acidity of the phenolic proton, making it more susceptible to deprotonation compared to unsubstituted salicylaldehyde.

A Self-Validating System for Storage and Handling

To ensure the long-term integrity of this compound, a systematic approach to storage and handling is essential. The following protocols are designed to create a self-validating system, minimizing the risk of degradation and ensuring reproducible experimental outcomes.

Recommended Storage Conditions

Based on the inferred sensitivity of the compound and best practices for aromatic aldehydes, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Temperature Cool: 2-8°C is ideal. Avoid freezing.Reduces the rate of potential oxidative degradation.[3]
Atmosphere Inert Gas: Store under a dry, inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the aldehyde group by excluding atmospheric oxygen.
Light Protect from Light: Store in an amber glass vial or in a dark location.Light can catalyze oxidative reactions.
Moisture Dry: Keep in a tightly sealed container to prevent moisture ingress.Moisture can facilitate certain degradation pathways and can lead to clumping of solid material.
Container Tightly Sealed Glass Vial: Use a vial with a secure, airtight cap.Prevents exposure to air and moisture.[2]

start [label="Receiving this compound", fillcolor="#FBBC05", fontcolor="#202124"]; check_seal [label="Is the container seal intact?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; store_inert [label="Store in a cool, dark location\nunder an inert atmosphere (e.g., glovebox).", fillcolor="#34A853", fontcolor="#FFFFFF"]; repackage [label="Repackage under inert atmosphere\nin a tightly sealed, amber vial.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; long_term [label="Long-term Storage\n(> 1 month)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; short_term [label="Short-term Storage\n(< 1 month)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; periodic_check [label="Periodically check for color change.\nConsider re-analysis if concerns arise."];

start -> check_seal; check_seal -> store_inert [label="Yes"]; check_seal -> repackage [label="No"]; repackage -> store_inert; store_inert -> long_term; store_inert -> short_term; long_term -> periodic_check; }

Figure 2: Decision workflow for the initial handling and storage of this compound.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial to prevent contamination and degradation during use.

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: All weighing and transfer operations should be conducted under a dry, inert atmosphere, preferably within a glovebox. If a glovebox is unavailable, use a Schlenk line and perform transfers under a positive pressure of inert gas.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock of the material.

  • Resealing: After dispensing the desired amount, securely reseal the container, purge the headspace with an inert gas, and return it to the recommended storage conditions promptly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[5]

Purity Assessment: A Necessary Verification

Regular assessment of the purity of this compound is a critical component of a robust quality control system. The choice of analytical method will depend on the available instrumentation and the specific information required.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a powerful and versatile technique for assessing the purity of aromatic aldehydes.[6][7] It can effectively separate the parent compound from potential non-volatile impurities, including the primary degradation product, 2,3-Difluoro-6-hydroxybenzoic acid.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for the analysis of volatile and semi-volatile compounds.[6][7] For this compound, which is a solid, derivatization may be necessary to increase its volatility for GC analysis.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • The presence of a peak with a shorter retention time may indicate the formation of the more polar 2,3-Difluoro-6-hydroxybenzoic acid.

Conclusion: Ensuring Success Through Diligent Practice

This compound is a powerful synthetic tool, but its utility is directly linked to its purity and stability. By understanding its chemical nature and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable compound. A proactive approach to stability, grounded in sound chemical principles and validated by routine analytical checks, is the cornerstone of reproducible and successful research in the dynamic fields of drug discovery and materials science.

References

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945233/
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). BenchChem. Retrieved January 9, 2026, from https://www.benchchem.com/blog/a-comparative-guide-to-assessing-the-purity-of-synthesized-4-benzodthiazol-2-ylbenzaldehyde-by-hplc/
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/sds/aldrich/144088
  • 2,3-Difluoro-6-methoxybenzaldehyde. (2016, December 6). NET. Retrieved January 9, 2026, from https://www.synquestlabs.com/sites/default/files/sds/2615-3-36.pdf
  • Reaction between ortho‐Hydroxy Aromatic Aldehydes and Dialkyl Acetylenedicarboxylates in the Presence of Silica Gel in Solvent‐Free Conditions. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from https://www.tandfonline.com/doi/abs/10.1080/00397910701449830
  • Safety and handling of fluorinated organic compounds. (n.d.). BenchChem. Retrieved January 9, 2026, from https://www.benchchem.
  • A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde. (n.d.). BenchChem. Retrieved January 9, 2026, from https://www.benchchem.com/blog/a-comparative-guide-to-gc-ms-and-hplc-for-the-purity-assessment-of-mesitaldehyde/
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific. Retrieved January 9, 2026, from https://www.fishersci.com/sds?productName=AC467290010&productDescription=2%2C6-DIFLUORO-4-HYDROXYBENZALDEHYDE%2C&vendorId=VN00033897&countryCode=US&language=en
  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015, September 3). Quora. Retrieved January 9, 2026, from https://www.quora.
  • SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific. Retrieved January 9, 2026, from https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A14488_S.pdf
  • ortho-Hydroxylation of aromatic aldehydes: a short synthesis of 2-hydroxypyrene-1-carbaldehyde. (n.d.). RSC Publishing. Retrieved January 9, 2026, from https://pubs.rsc.org/en/content/articlelanding/1996/c3/c39960001077
  • SAFETY DATA SHEET. (2024, March 31). Fisher Scientific. Retrieved January 9, 2026, from https://www.fishersci.com/sds?productName=H32250&productDescription=2%2C6-DIFLUORO-3-HYDROXYBENZALDEHYDE%2C+95%25&vendorId=VN00024252&countryCode=US&language=en
  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/21221031
  • THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. (1951). The Journal of Organic Chemistry. Retrieved January 9, 2026, from https://pubs.acs.org/doi/10.1021/jo01142a033
  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (2025, August 5). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/230193153_Retention_of_substituted_benzaldehydes_on_RP-HPLC_Correlation_with_partition_coefficients_and_molecular_descriptors
  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013, July 26). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/23768532/
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (n.d.). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/8610260/
  • 2,4-Difluoro-3-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/product/bld/bd223823
  • 2,6-Difluoro-4-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0de4
  • 2,6-Difluoro-3-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098734
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7645853/
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/343105021_Handling_Fluorinated_Gases_as_Solid_Reagents_Using_Metal-Organic_Frameworks
  • This compound. (n.d.). BIOFOUNT. Retrieved January 9, 2026, from https://www.biofount.com/2-3-difluoro-6-hydroxybenzaldehyde-cas-187543-89-1-item-38294.html
  • 2,4-Difluoro-6-hydroxybenzaldehyde. (n.d.). J&K Scientific. Retrieved January 9, 2026, from https://www.jk-sci.com/2,4-Difluoro-6-hydroxybenzaldehyde-136516-64-8-CS-0027054.html
  • This compound CAS NO.187543-89-1. (n.d.). Shanghai Sunway Co. Ltd. Retrieved January 9, 2026, from https://www.guidechem.com/product/pid-2009230.html
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/179/931/t008031.pdf
  • Fluorine Safety. (n.d.). Purdue University. Retrieved January 9, 2026, from https://www.chem.purdue.edu/chemsafety/chem/Fluorine.php

Sources

"2,3-Difluoro-6-hydroxybenzaldehyde" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-6-hydroxybenzaldehyde

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 187543-89-1). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research activities.

Compound Profile and Hazard Identification

This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in pharmaceutical synthesis. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the benzaldehyde core influences its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe handling.

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed
Data synthesized from multiple sources.[1][2][3]

These classifications necessitate a multi-faceted approach to safety, moving beyond basic personal protective equipment to a holistic system of controls.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management for this compound relies on the implementation of the hierarchy of controls. This framework prioritizes the most effective and protective measures, with a decreasing reliance on user-dependent actions.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Not Feasible for Specified Compound) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for chemical handling.

  • Elimination/Substitution: For a specific required intermediate like this, elimination is not feasible. Substitution with a less hazardous chemical should be considered if the synthetic route allows, but is often not possible.

  • Engineering Controls: This is the most critical layer of protection. All handling of solid this compound that may generate dust, and any use of its solutions, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[1][2] This physically removes the hazard from the user's breathing zone. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of handling.[1][2]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), mandatory safety training for all personnel, and clear, GHS-compliant labeling of all containers are essential. "Dry" or "powder-free" weighing techniques should be employed to minimize dust generation.

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above. It is not a substitute for proper engineering controls.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Protects against skin irritation (H315).[4]
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is required if there is a splash risk.Protects against serious eye irritation (H319). Compliant with 29 CFR 1910.133.[1][2]
Skin/Body Protection Fully-fastened laboratory coat.Prevents contamination of personal clothing.[2]
Respiratory Protection Not required if handled within a certified fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator for particulates is necessary.Protects against respiratory irritation from dust inhalation (H335).[1][5]
Handling and Storage Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the work surface is clean and uncluttered.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within a ventilated enclosure or fume hood to minimize dust transfer.

  • Dispensing: Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Avoid actions that could create dust clouds, such as dropping material from a height.

  • Storage: Keep the container tightly closed when not in use.[5][6] Some suppliers note the material may be air-sensitive; storing under an inert gas like argon or nitrogen is a best practice.[6][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure and First Aid
Exposure Route First Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[2][5]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical advice.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[2] Call a poison control center or doctor immediately for treatment advice.[2]
Spill Response Workflow

A minor spill of a few grams can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

Spill_Response_Workflow cluster_workflow Spill Response Decision Tree Assess Assess Spill (Size & Location) Alert Alert Personnel in Immediate Area Assess->Alert Secure Secure Area (Restrict Access) Alert->Secure PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Secure->PPE Contain Contain Spill (Gently cover with absorbent material) PPE->Contain Clean Clean Up (Sweep solid into waste container) Contain->Clean Decontaminate Decontaminate Area (Wipe with appropriate solvent) Clean->Decontaminate Dispose Dispose of Waste (As hazardous chemical waste) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing a minor chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Protect Yourself: Do not attempt cleanup without the proper PPE as outlined in Section 3.1.[1]

  • Containment: For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.[1]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel (wetted with an appropriate solvent like isopropanol or ethanol), then wash with soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container according to your institution's hazardous waste guidelines.[2][5] Do not dispose of it in regular trash or down the drain.

Disposal Considerations

Chemical waste must be managed to prevent environmental release. All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, sealed container. This waste should be disposed of through an approved hazardous waste disposal plant or a licensed incinerator, in accordance with all local, state, and federal regulations.[1][2]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21221031, this compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,3-Dihydroxybenzaldehyde.

Sources

An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Difluoro-6-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. We will delve into its historical context, detailed synthetic pathways, physicochemical and spectroscopic properties, and its emerging applications as a key building block in the development of novel molecules. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical process development, and materials science.

Introduction and Historical Context

The introduction of fluorine atoms into organic molecules can profoundly alter their biological and chemical properties. This has led to a surge in the development of fluorinated building blocks for use in medicinal chemistry and materials science.[1][2][3][4][5] this compound (also known as 5,6-difluorosalicylaldehyde) is a member of the fluorinated salicylaldehyde family, which are valuable precursors for a variety of more complex structures.

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily identifiable, its history is intrinsically linked to the development of synthetic methodologies for polyfluorinated aromatic compounds. The primary route to this molecule involves the synthesis of its methoxy-protected precursor, 2,3-Difluoro-6-methoxybenzaldehyde. The CAS number for this compound is 187543-89-1.[6][7]

The strategic placement of two adjacent fluorine atoms and a hydroxyl group ortho to an aldehyde functionality makes this molecule a highly versatile intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, the acidity of the hydroxyl group, and the electrophilicity of the aldehyde.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved in a two-step process, starting from 3,4-difluoroanisole. The process involves the formation of the methoxy-protected intermediate followed by demethylation.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

The most common and efficient method for the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde is through the directed ortho-lithiation of 3,4-difluoroanisole, followed by formylation.[8]

Experimental Protocol:

A detailed procedure for the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde is as follows[8]:

  • A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C.

  • A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise, maintaining the temperature at -75°C. The mixture is stirred for 1 hour.

  • Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added slowly, and stirring is continued at -70°C for 10 minutes.

  • The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), and the mixture is allowed to warm to 10°C.

  • The product is extracted with diethyl ether (2 x 300 mL).

  • The combined organic extracts are washed with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red/orange oil which crystallizes upon standing.

  • Purification by recrystallization from diethyl ether/petroleum ether (40-60°C) affords 2,3-difluoro-6-methoxybenzaldehyde as a solid (53.0 g, 95% yield).[8]

Causality Behind Experimental Choices:

  • Directed Ortho-Lithiation: The use of LDA at low temperatures allows for the regioselective deprotonation of the aromatic ring at the position ortho to the methoxy group. The methoxy group directs the lithium to the adjacent carbon, a well-established phenomenon in organometallic chemistry.

  • Low-Temperature Conditions: The reaction is conducted at -75°C to prevent side reactions, such as the decomposition of the lithiated intermediate and addition of the organolithium reagent to the formylating agent.

  • Formylation with DMF: DMF serves as an efficient and readily available formylating agent in this reaction.

  • Aqueous Workup with Acetic Acid: The addition of acetic acid neutralizes any remaining LDA, and the subsequent aqueous workup allows for the separation of the organic product from inorganic salts.

Diagram of the Synthetic Pathway for the Precursor:

synthesis_precursor start 3,4-Difluoroanisole intermediate Lithiated Intermediate start->intermediate 1. LDA, THF, -75°C product 2,3-Difluoro-6-methoxybenzaldehyde intermediate->product 2. DMF 3. H₂O, Acetic Acid

Caption: Synthesis of the methoxy-protected precursor.

Step 2: Demethylation to this compound

The final step in the synthesis is the cleavage of the methyl ether to unveil the free hydroxyl group. A standard and highly effective reagent for this transformation is boron tribromide (BBr₃).

Experimental Protocol:

While a specific protocol for the demethylation of 2,3-Difluoro-6-methoxybenzaldehyde is not widely published, a general procedure using boron tribromide can be reliably employed:

  • 2,3-Difluoro-6-methoxybenzaldehyde is dissolved in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

  • The solution is cooled to 0°C or lower (e.g., -78°C).

  • A solution of boron tribromide (1.1-1.5 equivalents) in DCM is added dropwise.

  • The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water or methanol.

  • The mixture is then subjected to a standard aqueous workup, including extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Boron Tribromide as a Lewis Acid: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond.

  • Anhydrous Conditions: BBr₃ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions to prevent decomposition of the reagent and ensure a high yield.

  • Low-Temperature Initiation: The reaction is initiated at low temperatures to control the exothermicity and prevent potential side reactions.

Diagram of the Demethylation Step:

demethylation start 2,3-Difluoro-6-methoxybenzaldehyde product This compound start->product BBr₃, DCM -78°C to rt

Caption: Demethylation to the final product.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 187543-89-1[6]
Molecular Formula C₇H₄F₂O₂[6]
Molecular Weight 158.10 g/mol [6]
Appearance Powder[7]
Purity >95% (typical)[7]
Spectroscopic Characterization

While a comprehensive, publicly available set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the aldehyde proton (CHO) at around 10-11 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7-8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and hydroxyl substituents. The hydroxyl proton (OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbons directly attached to fluorine exhibiting large C-F coupling constants.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹. A broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 158.10). Fragmentation patterns would likely involve the loss of the formyl group (CHO).

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] Its trifunctional nature (aldehyde, hydroxyl, and di-fluoro-substituted aromatic ring) allows for a wide range of subsequent chemical transformations.

A key application area for fluorinated salicylaldehydes is in the synthesis of substituted benzofurans and 2,3-dihydrobenzofurans, which are important scaffolds in many natural products and pharmaceuticals.[9][10][11][12][13] While direct examples using this compound are not abundant in the literature, its structural similarity to other salicylaldehydes used in these syntheses suggests its potential in this area.

Furthermore, a recent patent highlights the use of a structurally similar compound, 2,4-difluoro-6-hydroxybenzaldehyde, in the synthesis of benzaldehyde derivatives with potential therapeutic applications for sickle cell disease.[14] This suggests that this compound could also be a valuable starting material for the development of novel therapeutics.

Diagram of Potential Application Pathway:

applications start This compound intermediate1 Substituted Benzofurans start->intermediate1 Cyclization Reactions intermediate2 Novel Heterocycles start->intermediate2 Condensation Reactions product1 Pharmaceuticals intermediate1->product1 product2 Agrochemicals intermediate2->product2

Caption: Potential applications in synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through a two-step process involving ortho-lithiation and demethylation, is well-established. While its full potential is still being explored, its utility as a precursor to complex heterocyclic systems, such as those with potential therapeutic benefits, marks it as a compound of considerable interest for future research and development.

References

  • Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(23), 5694. [Link]
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (n.d.). Google Patents.
  • US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. (n.d.). Google Patents.
  • Supporting Information. (n.d.).
  • (b)Synthesis of benzofuran derivatives. (n.d.). ResearchGate.
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED.
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.). Human Metabolome Database.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
  • United States Patent (19). (n.d.). Googleapis.com.
  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (n.d.). Google Patents.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.
  • Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.
  • 2,3-Difluoro-6-methoxybenzaldehyde. (n.d.). LookChem.
  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). (n.d.). Human Metabolome Database.
  • 2,3-Dihydroxybenzaldehyde. (n.d.). NIST WebBook.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).
  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). (n.d.). ResearchGate.
  • 2,4,6-Trihydroxybenzaldehyde. (n.d.). NIST WebBook.

Sources

The Strategic Advantage of Vicinal Fluorination: A Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical analysis of 2,3-difluoro-6-hydroxybenzaldehyde, a uniquely functionalized aromatic building block. We will dissect the profound influence of the vicinal difluoro substitution pattern on the molecule's physicochemical properties, reactivity, and ultimately, its utility in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational principles and practical, field-proven insights into the application of this versatile reagent.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance a variety of pharmacokinetic and pharmacodynamic properties.[1][2][3] The unique characteristics of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond, allow for subtle yet impactful modifications of a drug candidate.[4] These modifications can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through unique electrostatic interactions, and modulated physicochemical properties like lipophilicity and pKa.[1][3][4][5]

This compound presents a compelling case study in the strategic use of fluorine. The presence of two adjacent fluorine atoms, ortho and meta to a hydroxyl group and ortho to an aldehyde, creates a unique electronic and steric environment that profoundly influences its reactivity and the properties of its derivatives.

Physicochemical Properties: The Impact of Vicinal Difluorination

The substitution pattern of this compound gives rise to a distinct set of physicochemical properties that are highly advantageous in drug design.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C7H4F2O2[6][7]Foundational for molecular weight and elemental analysis.
Molecular Weight 158.10 g/mol [6]Within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (Phenolic Hydroxyl) Estimated to be lower than 2-hydroxybenzaldehyde (pKa ≈ 8.3)[8]The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic proton, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.[1][4]
LogP (Octanol-Water Partition Coefficient) Calculated XLogP3 of 1.8[6]The fluorine atoms increase lipophilicity compared to the non-fluorinated parent molecule, which can enhance membrane permeability.[1][5]
Reactivity The aldehyde group is a versatile handle for various chemical transformations, while the phenolic hydroxyl can be alkylated or acylated. The aromatic ring is activated for certain nucleophilic substitutions.Provides multiple points for molecular elaboration and diversification.

The vicinal fluorine atoms exert a powerful inductive electron-withdrawing effect, which is a key determinant of the molecule's properties.[9] This effect not only increases the acidity of the hydroxyl group but also influences the electrophilicity of the aldehyde and the electron density of the aromatic ring.[4][10] While fluorine is generally considered a π-donor through resonance, the strong inductive effect in polyfluorinated systems often dominates.[10][11] This electronic modulation can be critical for fine-tuning interactions with biological targets.

Synthesis and Reactivity: A Versatile Synthetic Building Block

3.1. Synthesis of this compound

While specific synthetic routes to this compound are not extensively detailed in the provided search results, a common approach for related compounds involves the ortho-lithiation of a protected difluorophenol followed by formylation. A plausible synthetic pathway is outlined below:

Synthesis_of_2_3_Difluoro_6_hydroxybenzaldehyde A 1,2-Difluorobenzene B Protection A->B C Protected 1,2-Difluorobenzene B->C D Directed Ortho-metalation (e.g., n-BuLi) C->D E Lithiate Intermediate D->E F Formylation (e.g., DMF) E->F G Formylated Intermediate F->G H Deprotection G->H I This compound H->I

Caption: Plausible synthetic route to this compound.

3.2. Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

  • Aldehyde Transformations: The aldehyde group readily undergoes standard transformations such as reductive amination, Wittig reactions, and condensations to form Schiff bases or other complex structures.[12] The electron-withdrawing fluorine atoms can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

  • Hydroxyl Group Modifications: The phenolic hydroxyl group can be readily alkylated or acylated under basic conditions. The increased acidity of this proton means that milder bases can often be employed compared to its non-fluorinated analog.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution, although the specific positions of substitution would depend on the reaction conditions and the nature of the nucleophile.

Role in Drug Design and Development: Case Studies and Applications

The vicinal difluoro motif can be used to lock the conformation of a molecule or to create specific interactions with a protein binding pocket. The hydroxyl group provides a crucial hydrogen bonding point, while the aldehyde serves as a versatile anchor for further chemical elaboration.

Experimental Protocols

The following are representative, detailed protocols for common reactions involving hydroxylated and fluorinated benzaldehydes. These are intended as a guide and may require optimization for specific substrates.

5.1. Protocol: O-Alkylation of a Hydroxybenzaldehyde

This protocol describes a general method for the alkylation of the phenolic hydroxyl group.

Materials:

  • Substituted hydroxybenzaldehyde (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3) (2.0 - 3.0 eq)

  • Potassium iodide (KI) (catalytic amount, e.g., 0.1 eq)

  • Acetone or Dimethylformamide (DMF) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted hydroxybenzaldehyde and the chosen solvent.

  • Add potassium carbonate and potassium iodide to the solution.

  • Heat the mixture to a gentle reflux (for acetone) or an appropriate temperature for DMF (e.g., 60-80 °C).

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl without causing unwanted side reactions.

  • Catalyst: Potassium iodide acts as a catalyst via the Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ.

  • Solvent: Acetone is a good choice for its boiling point and ability to dissolve the reactants. DMF is a polar aprotic solvent that can accelerate SN2 reactions.

5.2. Protocol: Reductive Amination of a Benzaldehyde

This protocol outlines a general procedure for the synthesis of a secondary amine from a benzaldehyde.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted benzaldehyde and the primary amine in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced.

  • Solvent: DCM and DCE are common solvents for this reaction as they are relatively non-polar and aprotic.

Experimental_Workflow cluster_alkylation O-Alkylation cluster_amination Reductive Amination A1 Reactants: Hydroxybenzaldehyde Alkyl Halide K2CO3, KI A2 Reaction in Acetone or DMF A1->A2 A3 Workup: Filtration Concentration A2->A3 A4 Purification: Chromatography or Recrystallization A3->A4 B1 Reactants: Benzaldehyde Primary Amine Acetic Acid B2 Imine Formation B1->B2 B3 Reduction with NaBH(OAc)3 B2->B3 B4 Workup: Quenching Extraction B3->B4 B5 Purification: Chromatography B4->B5

Caption: General experimental workflows for key transformations.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. The strategic placement of vicinal fluorine atoms imparts unique electronic and physicochemical properties that can be leveraged to address common challenges in drug development, such as metabolic instability and poor binding affinity. A thorough understanding of its reactivity and the influence of its fluorine substituents allows for its rational incorporation into complex molecular architectures, paving the way for the discovery of novel therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
  • Powers, K. I., & Goolam, Y. I. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34625-34633.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
  • Powers, K. I., & Goolam, Y. I. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34625–34633.
  • Peebles, R. A., Barstis, T. L. O., Henderson, M. E., Peebles, S. A., & Grabow, J.-U. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(34), 23904-23911.
  • Biffis, A., & Bonomo, L. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(2), 52.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21221031, this compound.
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Google Patents. (n.d.). US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Google Patents. (n.d.). United States Patent (19).
  • Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • Journal of Chemical Health Risks. (2014). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. 4(1), 43-49.
  • Shanghai Sunway Co. Ltd. (n.d.). This compound CAS NO.187543-89-1.
  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde.
  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8849.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774112, 2,3-Difluoro-6-methoxybenzaldehyde.
  • NIST. (n.d.). 2,3-Dihydroxybenzaldehyde.
  • OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.
  • ResearchGate. (n.d.). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase.
  • Stenutz. (n.d.). 2,6-difluoro-3-hydroxybenzaldehyde.
  • BIOFOUNT. (n.d.). This compound.

Sources

"2,3-Difluoro-6-hydroxybenzaldehyde" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the nomenclature, physicochemical properties, synthesis, applications, and safety protocols for this compound, a valuable fluorinated building block in modern organic synthesis.

Chemical Identity and Nomenclature

This compound, also known by its synonym 5,6-Difluorosalicylaldehyde, is a difluorinated derivative of salicylaldehyde.[1] The strategic placement of two fluorine atoms on the aromatic ring significantly modifies the electronic properties, reactivity, and potential biological activity of molecules synthesized from this intermediate. Its formal IUPAC name is This compound .[1]

IdentifierValue
IUPAC Name This compound[1]
Common Synonyms 5,6-Difluorosalicylaldehyde, Benzaldehyde, 2,3-difluoro-6-hydroxy-[1]
CAS Number 187543-89-1[1][2]
Molecular Formula C₇H₄F₂O₂[1][3]
Molecular Weight 158.10 g/mol [1]
InChIKey HCXZOHFGXHDGRF-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C(=C1O)C=O)F)F[1]

Physicochemical and Computed Properties

This compound is typically supplied as a powder and is utilized primarily as a synthetic intermediate.[3] Due to its reactive nature, it is noted to be air-sensitive and should be handled accordingly.[2]

PropertyValue
Appearance Powder[3]
Purity ≥95%[3]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[2][4]
XLogP3-AA 1.8[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-stage process: first, the preparation of its methoxy-protected precursor, followed by a demethylation step. This strategy circumvents issues related to the free phenolic proton during the initial formylation reaction.

Stage 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

The precursor is synthesized via a directed ortho-lithiation of 3,4-difluoroanisole. The methoxy group directs the deprotonation to the C2 position, which is then trapped by an electrophile, in this case, N,N-dimethylformamide (DMF), to install the aldehyde functionality.[5]

Causality Behind Experimental Choices:

  • Reagent: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for deprotonating the aromatic ring without competing side reactions.

  • Temperature: The reaction is conducted at a very low temperature (-75 °C) to ensure the stability of the lithiated intermediate and prevent undesired side reactions or decomposition.[5]

  • Electrophile: Dry DMF serves as the formylating agent, reacting with the aryllithium species to form the aldehyde after an acidic workup.

Experimental Protocol: [5]

  • Dilute a 2M solution of lithium diisopropylamide in THF/heptane (171 mL, 341 mmol) with 250 mL of dry THF in a flask under a nitrogen atmosphere.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF, maintaining the temperature at -75 °C. Stir for 1 hour.

  • Add dry N,N-dimethylformamide (27.6 mL, 358 mmol) dropwise, keeping the temperature at or below -70 °C. Continue stirring for 10 minutes.

  • Quench the reaction by adding 30 mL of acetic acid, followed by 400 mL of water, allowing the mixture to warm to 10 °C.

  • Extract the product into diethyl ether (2 x 300 mL).

  • Wash the combined organic layers sequentially with water (250 mL), 0.2N HCl (400 mL), and brine (2 x 250 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde.

Synthesis_Stage_1 cluster_reactants Reactants & Reagents cluster_products Product 3,4-Difluoroanisole 3,4-Difluoroanisole LDA 1. LDA, THF, -75°C 3,4-Difluoroanisole->LDA Ortho-lithiation DMF 2. DMF, -70°C LDA->DMF Formylation Workup 3. Acetic Acid / Water DMF->Workup Quench Product_Methoxy 2,3-Difluoro-6-methoxybenzaldehyde Workup->Product_Methoxy

Caption: Workflow for the synthesis of the methoxy precursor.

Stage 2: Demethylation to this compound

The final step involves the cleavage of the aryl methyl ether. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, acting as a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl group.

Causality Behind Experimental Choices:

  • Reagent: BBr₃ is preferred for its high reactivity and efficacy in cleaving aryl methyl ethers under relatively mild conditions.

  • Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is used to prevent reaction with the BBr₃.

  • Temperature: The reaction is initiated at a low temperature to control the exothermic reaction between BBr₃ and the ether.

General Experimental Protocol (Self-Validating System):

  • Dissolve the 2,3-difluoro-6-methoxybenzaldehyde intermediate in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (typically 1M) dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-cold water or methanol.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid, typically by column chromatography or recrystallization, to yield pure this compound.

Synthesis_Stage_2 Product_Methoxy 2,3-Difluoro-6-methoxybenzaldehyde BBr3 1. BBr₃, DCM, 0°C to RT Product_Methoxy->BBr3 Lewis Acid Complexation Quench 2. Water or Methanol Quench BBr3->Quench Demethylation & Hydrolysis Final_Product This compound Quench->Final_Product

Caption: Workflow for the demethylation to the final product.

Key Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[3] The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties.[6][7][8]

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[9]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[9][10]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[10]

The aldehyde and adjacent hydroxyl groups provide reactive handles for constructing more complex molecular architectures, such as Schiff bases, heterocycles, and other scaffolds relevant to drug discovery.

Predicted Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds.[11]

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region, with complex splitting patterns due to both H-H and H-F coupling. A singlet for the aldehydic proton (CHO) would appear significantly downfield, typically around δ 9.8-10.5 ppm.[11] The phenolic hydroxyl proton (OH) would likely appear as a broad singlet even further downfield (δ 10.0-12.0 ppm), with its chemical shift being sensitive to solvent and concentration.[11]

  • FT-IR: The infrared spectrum should display characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1680 cm⁻¹. A broad O-H stretching band from the phenolic group will be present in the region of 3100-3400 cm⁻¹. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires careful handling in a controlled laboratory environment.[2]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]
Eye Damage/Irritation H319: Causes serious eye irritation[1][2]
STOT - Single Exposure H335: May cause respiratory irritation[1][2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2] Eyewash stations and safety showers must be readily available.

  • Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage and Disposal
  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[2] The material is noted as air-sensitive, so storage under an inert gas (e.g., nitrogen or argon) is recommended.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 187543-89-1.
  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • ChemSrc. (n.d.). CAS No.775337-99-0 | Benzaldehyde,4-fluoro-2-hydroxy-3-methyl.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • PubChem. (n.d.). 6-Fluorosalicylaldehyde. National Center for Biotechnology Information.
  • UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • RightAnswer. (n.d.). Knowledge Solutions.
  • ChemSrc. (n.d.). 2,3-Difluoro-6-(trifluoromethyl)pyridine.

Sources

Theoretical studies of "2,3-Difluoro-6-hydroxybenzaldehyde" electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2,3-Difluoro-6-hydroxybenzaldehyde's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of various compounds, particularly in the pharmaceutical industry.[1][2][3] Its utility in the development of novel therapeutics, such as CDK2 inhibitors and orexin receptor antagonists, underscores the importance of a deep understanding of its molecular properties.[1][2] The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. For drug development professionals, a detailed map of a molecule's electronic landscape can inform the design of more effective and specific therapeutic agents.

This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), established computational methods for elucidating the electronic structure and spectra of organic molecules.[4][5][6][7][8] By following the protocols outlined in this guide, researchers can gain valuable insights into the molecule's behavior at the quantum level, paving the way for more informed applications.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a robust and well-validated computational protocol. The methods described here are widely used in the scientific community and have been shown to provide results that correlate well with experimental data for similar molecules.[4][6]

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of a molecule like this compound.

Computational Workflow Computational Workflow for Electronic Property Analysis A 1. Initial Molecular Structure Input B 2. Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of true minimum) B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) C->D E 5. Excited State Calculation using TD-DFT (Simulated UV-Vis Spectrum) C->E F 6. Data Analysis and Visualization D->F E->F

Caption: A typical workflow for the theoretical analysis of molecular electronic properties.

Step-by-Step Experimental Protocol
  • Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView.

  • Geometry Optimization:

    • Causality: The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved by minimizing the molecule's energy.

    • Protocol: The geometry optimization is typically performed using Density Functional Theory (DFT). A popular and effective combination of functional and basis set for this type of molecule is B3LYP/6-311++G(d,p).[4][6] The B3LYP functional is a hybrid functional that has a good track record for balancing accuracy and computational cost. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

  • Frequency Calculation:

    • Causality: After geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Protocol: The absence of imaginary frequencies in the output of the frequency calculation confirms that the structure is a true minimum. This calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

  • Electronic Property Calculation:

    • Causality: Once the optimized geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

    • Protocol:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[5]

      • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule.[5] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule and is important for understanding intermolecular interactions.[4]

  • Excited State Calculation (UV-Vis Spectrum Simulation):

    • Causality: To understand how the molecule interacts with light, its electronic absorption spectrum can be simulated.

    • Protocol: Time-Dependent DFT (TD-DFT) is used to calculate the energies of the electronic excited states.[5][7][8] This allows for the simulation of the UV-Vis absorption spectrum, which can be compared with experimental data if available. The calculations are typically performed in the gas phase and can also be done in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

Anticipated Results and Discussion

Based on studies of similar hydroxybenzaldehyde derivatives, we can anticipate the following results for this compound.

Optimized Molecular Geometry

The geometry optimization is expected to yield a planar structure for the benzene ring, with the aldehyde and hydroxyl groups lying in the same plane. The bond lengths and angles will be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are key to understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[5]

FMO Energy Levels Anticipated Frontier Molecular Orbital Energy Levels LUMO LUMO (LUMO Energy) HOMO HOMO (HOMO Energy) Energy Energy Energy->LUMO Excitation Energy (HOMO-LUMO Gap)

Sources

Methodological & Application

Application Notes & Protocols: Formylation of 2,3-Difluoro-6-hydroxybenzaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic intermediates.

Introduction: Strategic Importance of Fluorinated Hydroxybenzaldehydes

Fluorinated aromatic aldehydes are pivotal building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Specifically, di-substituted hydroxybenzaldehydes serve as versatile intermediates for the synthesis of a wide range of bioactive compounds and functional materials. The Vilsmeier-Haack reaction offers a powerful and direct method for the formylation of electron-rich aromatic systems, providing a cost-effective and scalable route to these valuable synthons.[1][2][3] This document provides a comprehensive guide to the application of the Vilsmeier-Haack reaction for the formylation of 2,3-Difluoro-6-hydroxybenzaldehyde, a substrate with both activating (hydroxyl) and deactivating (fluoro) groups.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[4][5] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][6][7]

Mechanism Overview:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[4][8]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final aromatic aldehyde.[1][6]

The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-donating groups, such as hydroxyl and alkoxy groups, activate the ring towards electrophilic substitution and are ortho- and para-directing.[3][4] Conversely, electron-withdrawing groups like halogens deactivate the ring. In the case of this compound, the powerful ortho-, para-directing hydroxyl group is expected to dominate, directing the formylation to the position para to it.

Below is a diagram illustrating the formation of the Vilsmeier reagent.

G cluster_0 Formation of Vilsmeier Reagent DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Experimental Protocol: Formylation of this compound

This protocol provides a detailed methodology for the formylation of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHandle in a fume hood with extreme caution.[9][10][11]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium acetateAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-house
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Deionized water
Ice

3.2. Equipment

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath and heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Silica gel for column chromatography.

3.3. Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[1]

Step 2: Formylation Reaction

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 6-7 by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[12] The polarity of the eluent should be optimized based on TLC analysis.

  • Alternatively, purification can be achieved via the formation of a bisulfite adduct, which is a well-established method for purifying aldehydes.[13][14]

The overall experimental workflow is depicted below.

G A Preparation of Vilsmeier Reagent (DMF + POCl₃ at 0°C) B Addition of This compound A->B C Reaction at 50-60°C B->C D Quenching with Ice & Neutralization C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[9][10][11][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][16]

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • The quenching step is exothermic and should be performed with caution.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Decomposition of substrate or product.Lower the reaction temperature.
Side Product Formation Chlorination of the hydroxyl group.This is a known side reaction in some Vilsmeier-Haack reactions.[1] Careful control of reaction temperature and stoichiometry may minimize this.
Di-formylation.Less likely due to the deactivating effect of the existing aldehyde and fluoro groups.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider derivatization (e.g., bisulfite adduct formation) for purification.[13][14]

Conclusion

The Vilsmeier-Haack reaction is a viable and efficient method for the formylation of this compound. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and minimizing side product formation. The protocol outlined in this document provides a robust starting point for researchers and professionals in the field of organic synthesis and drug development.

References

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin. URL
  • Purifying aldehydes? : r/chemistry - Reddit. URL
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Purification and properties of reductases for aromatic aldehydes and ketones
  • Vilsmeier-Haack Reaction - NROChemistry. URL
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purific
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. URL
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Public
  • Workup: Aldehydes - Department of Chemistry : University of Rochester. URL
  • Vilsmeier–Haack reaction - Wikipedia. URL
  • Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas - ResearchG
  • Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes - J-Stage. URL
  • VILSMEIER-HAACK REACTION -formylation of arom
  • Vilsmeier-Haack Reaction - Chemistry Steps. URL
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. URL
  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google P
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. URL
  • Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfon
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. URL
  • Vilsmeier reagent - Wikipedia. URL
  • Vilsmeier Reagent - Enamine. URL
  • Phosphorus(V)
  • SAFETY D
  • Phosphorus oxychloride - Lanxess. URL
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. URL
  • Phosphorus oxychloride - SAFETY D
  • Org. Synth. 2012, 89, 220. URL
  • US5191126A - Process for the preparation of difluorobenzaldehydes - Google P
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester deriv
  • US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google P
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. URL
  • 3 - Organic Syntheses Procedure. URL
  • Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | C7H4F2O3 | CID 599523 - PubChem. URL
  • Vilsmeier haack reaction | PPTX - Slideshare. URL

Sources

Introduction: The Strategic Value of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 2,3-Difluoro-6-hydroxybenzaldehyde: Protocols and Applications

This compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2][3] Its utility stems from the unique interplay of its functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-deficient aromatic ring decorated with two fluorine atoms. The fluorine substituents significantly modulate the electronic properties of the ring and the reactivity of the adjacent functional groups, often enhancing metabolic stability and binding affinity in pharmaceutical candidates.[4] This guide provides detailed protocols and the underlying scientific rationale for synthesizing a variety of derivatives from this strategic starting material.

Part 1: Derivatization at the Hydroxyl Moiety

The phenolic hydroxyl group is a primary site for modification, most commonly through alkylation to form ethers. This transformation is critical for protecting the hydroxyl group, modulating solubility, or installing moieties that can participate in further reactions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming ethers, proceeding via an SN2 mechanism.[5] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a leaving group from an alkyl halide.

Causality of Experimental Design:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is essential. NaH is often preferred for its irreversible deprotonation, driving the reaction to completion.[6] K₂CO₃ is a milder, less hazardous alternative suitable for many applications.

  • Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) are the best substrates due to the SN2 nature of the reaction. Secondary halides may yield some elimination byproducts, and tertiary halides are not suitable.[5]

Protocol 1.1: General Procedure for O-Alkylation

This protocol details the synthesis of 2,3-difluoro-6-alkoxybenzaldehydes.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous DMF

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. (Note: Hydrogen gas evolution). Stir for 30 minutes at 0 °C to ensure complete formation of the sodium phenoxide. If using K₂CO₃ (2.0-3.0 eq), the cooling step may not be necessary.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-difluoro-6-alkoxybenzaldehyde.

Data Presentation: O-Alkylation Examples

Alkylating AgentBaseSolventTypical YieldProduct
Methyl IodideNaHDMF>90%2,3-Difluoro-6-methoxybenzaldehyde[7][8]
Ethyl BromideK₂CO₃MeCN~85%2,3-Difluoro-6-ethoxybenzaldehyde
Benzyl BromideK₂CO₃DMF~90%2-(Benzyloxy)-2,3-difluorobenzaldehyde

Diagram 1.1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start 2,3-Difluoro-6- hydroxybenzaldehyde Base 1. Base (NaH or K₂CO₃) Anhydrous DMF Start->Base Deprotonation AlkylHalide 2. Alkyl Halide (R-X) Base->AlkylHalide SN2 Attack Product 2,3-Difluoro-6- alkoxybenzaldehyde AlkylHalide->Product

Caption: Workflow for O-alkylation of this compound.

Part 2: Derivatization at the Aldehyde Carbonyl

The aldehyde group is an electrophilic hub, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. It proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9][10]

Causality of Experimental Design:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the protonated imine intermediate as it forms. This selectivity is crucial for high yields and prevents side reactions.[9]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation.

Protocol 2.1: One-Pot Reductive Amination

Materials:

  • This compound (or its O-alkylated derivative)

  • Primary or Secondary Amine (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE.

  • Add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (DCM) three times.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Diagram 2.1: Reductive Amination Scheme

Reductive_Amination Aldehyde Aldehyde (Ar-CHO) Imine Iminium Ion [Ar-CH=NR₂]⁺ Aldehyde->Imine + H⁺, - H₂O Amine Amine (R₂NH) Amine->Imine Product Product Amine (Ar-CH₂-NR₂) Imine->Product Reducer [H⁻] from NaBH(OAc)₃ Reducer->Imine Reduction

Caption: Conceptual pathway for reductive amination.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[11][12] The reaction utilizes a phosphonium ylide (Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[13][14]

Causality of Experimental Design:

  • Ylide Stability & Stereochemistry: The nature of the ylide determines the stereochemical outcome.

    • Non-stabilized ylides (e.g., R=alkyl) react rapidly and typically yield (Z)-alkenes.[11]

    • Stabilized ylides (e.g., R=ester, ketone) are less reactive and allow for thermodynamic equilibration, leading predominantly to (E)-alkenes.[11][13]

  • Base for Ylide Generation: A strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the ylide.[14]

Protocol 2.2: General Wittig Olefination

Materials:

  • Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-BuLi in hexanes, KOtBu)

  • Anhydrous THF

  • This compound (or derivative)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

  • Add the strong base dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for 1 hour.

  • Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product. Note: Triphenylphosphine oxide can often be removed via crystallization or column chromatography.

Schiff Base (Imine) Formation

The condensation of the aldehyde with a primary amine yields a Schiff base or imine. This is a reversible reaction typically catalyzed by acid and driven to completion by the removal of water.[15][16] Schiff bases are important ligands in coordination chemistry and versatile intermediates for synthesizing other amine derivatives.[17][18]

Protocol 2.3: Synthesis of Schiff Bases

Materials:

  • This compound (or derivative)

  • Primary amine (1.0 eq)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde in methanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If no solid forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Aldehyde_Reactions Aldehyde 2,3-Difluoro-6-R'-benzaldehyde (R' = H or Alkyl) RedAmine Substituted Amine Aldehyde->RedAmine R₂NH, NaBH(OAc)₃ Wittig Alkene Aldehyde->Wittig Ph₃P=CHR, Base Schiff Schiff Base (Imine) Aldehyde->Schiff RNH₂, H⁺, -H₂O Acid Carboxylic Acid Aldehyde->Acid H₂O₂, KOH

Sources

Application Notes and Protocols: A Guide to the Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Salicylaldehydes

2,3-Difluoro-6-hydroxybenzaldehyde is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. As a salicylaldehyde derivative, it serves as a crucial precursor for the synthesis of Schiff bases, heterocyclic compounds, and complex ligands for metal catalysis. The introduction of two vicinal fluorine atoms onto the phenolic ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity—attributes that are highly sought after in the design of novel pharmaceuticals and advanced materials. This guide provides a detailed exploration of robust synthetic strategies for obtaining this valuable compound, grounded in established chemical principles and practical laboratory experience.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary strategic pathways. The choice between these routes may depend on the availability of starting materials, scalability requirements, and tolerance for specific reagent types.

  • A Two-Step Approach: This reliable sequence involves the initial synthesis of a methoxy-protected intermediate, 2,3-Difluoro-6-methoxybenzaldehyde, followed by a selective demethylation to reveal the target phenol. This route benefits from a well-documented and high-yielding initial formylation step.

  • A Direct, One-Pot Approach: This more convergent strategy employs the direct ortho-formylation of the readily available 2,3-Difluorophenol. Modern formylation methods, particularly those mediated by magnesium, offer high regioselectivity and efficiency, making this an attractive alternative.

This document will provide detailed protocols for both methodologies, allowing researchers to select the most suitable path for their specific needs.

Mechanistic Overview

Route A: Ortho-Lithiation/Formylation and Subsequent Demethylation

This pathway leverages the principles of directed ortho-metalation (DoM). The methoxy group in the starting material, 3,4-difluoroanisole, is a powerful directing group. In the presence of a strong base like Lithium Diisopropylamide (LDA), a proton ortho to the methoxy group is selectively abstracted. The resulting aryllithium species is a potent nucleophile that can be trapped by an electrophile, in this case, N,N-Dimethylformamide (DMF), to introduce the aldehyde functionality. The subsequent demethylation step is a classic ether cleavage reaction, for which Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent.

Two_Step_Synthesis cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Demethylation Start 3,4-Difluoroanisole Intermediate1 Aryllithium Intermediate Start->Intermediate1 1. LDA, THF, -75 °C MethoxyProduct 2,3-Difluoro-6-methoxybenzaldehyde Intermediate1->MethoxyProduct 2. DMF 3. H₃O⁺ workup FinalProduct This compound MethoxyProduct->FinalProduct BBr₃, DCM, 0 °C to RT

Caption: Workflow for the two-step synthesis of this compound.

Route B: Magnesium-Mediated Direct Ortho-Formylation

Direct formylation of phenols can often suffer from low yields and poor regioselectivity. However, the use of magnesium salts to form a magnesium phenoxide in situ dramatically improves ortho-selectivity. This is achieved through the formation of a six-membered chelate transition state involving the magnesium ion, the phenoxide oxygen, and the oxygen of formaldehyde (from paraformaldehyde). This pre-organization facilitates the electrophilic attack of formaldehyde specifically at the ortho position. The method developed by Hofsløkken and Skattebøl, utilizing anhydrous MgCl₂ and triethylamine, is particularly effective even for phenols bearing electron-withdrawing groups.[1]

Direct_Formylation Phenol 2,3-Difluorophenol Chelate Mg-Phenoxide Chelate with Formaldehyde Phenol->Chelate MgCl₂, Et₃N, (CH₂O)n THF, Reflux Product This compound Chelate->Product Intramolecular Electrophilic Attack & H₃O⁺ workup

Caption: Mechanism of Mg-mediated direct ortho-formylation.

Experimental Protocols

Protocol A-1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a well-established procedure for the ortho-lithiation and formylation of 3,4-difluoroanisole.[2]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEq.
3,4-Difluoroanisole144.1246.8 g325 mmol1.0
Lithium diisopropylamide (LDA)-171 mL (2 M in THF)341 mmol1.05
N,N-Dimethylformamide (DMF)73.0927.6 mL (26.1 g)358 mmol1.1
Anhydrous Tetrahydrofuran (THF)-350 mL--
Acetic Acid60.0530 mL--
Diethyl Ether-600 mL--
Hydrochloric Acid (0.2 N)-400 mL--
Brine, Water, MgSO₄-As needed--

Procedure:

  • Reaction Setup: To a dry 1 L three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2 M solution of LDA (171 mL) and dilute with anhydrous THF (250 mL).

  • Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flask, dissolve 3,4-difluoroanisole (46.8 g) in anhydrous THF (100 mL). Add this solution dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Metalation: Stir the resulting mixture at -75 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Formylation: Add dry N,N-dimethylformamide (27.6 mL) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, continue stirring at this temperature for an additional 10 minutes.

  • Quenching: Quench the reaction by the slow addition of acetic acid (30 mL), followed by water (400 mL). Allow the mixture to warm to approximately 10 °C.

  • Extraction & Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2 N aqueous HCl (400 mL), and brine (2 x 250 mL).[2]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a red-orange oil which should crystallize upon standing.

  • Purification: Recrystallize the crude solid from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid (Typical yield: ~95%).[2]

Characterization of Intermediate:

  • ¹H NMR (300 MHz, CDCl₃): δ 10.40 (s, 1H, CHO), 7.37 (q, 1H, ArH), 6.71 (m, 1H, ArH), 3.93 (s, 3H, OCH₃).[2]

Protocol A-2: Demethylation to this compound

This protocol uses Boron tribromide (BBr₃), a powerful reagent for cleaving aryl methyl ethers. Extreme caution is required.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEq.
2,3-Difluoro-6-methoxybenzaldehyde172.1310.0 g58.1 mmol1.0
Boron Tribromide (BBr₃)-69.7 mL (1 M in DCM)69.7 mmol1.2
Anhydrous Dichloromethane (DCM)-200 mL--
Methanol, Water, NaHCO₃ (sat. aq.)-As needed--

Procedure:

  • Reaction Setup: To a dry 500 mL flask under a nitrogen atmosphere, dissolve 2,3-difluoro-6-methoxybenzaldehyde (10.0 g) in anhydrous DCM (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the BBr₃ solution (69.7 mL of 1 M in DCM) dropwise via a syringe. A color change and the formation of a complex may be observed.

    • Expert Insight: BBr₃ is highly reactive and moisture-sensitive. The reaction is performed at low temperature to control its reactivity and minimize potential side reactions, such as bromination of the aldehyde.[3] An excess of BBr₃ is used to drive the reaction to completion and to complex with the product aldehyde, which can prevent side reactions.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the very slow, dropwise addition of methanol until gas evolution (HBr) ceases. This will decompose the excess BBr₃ and the boron-phenoxide complex.

  • Workup: Add water and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation and Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol B: Direct ortho-Formylation of 2,3-Difluorophenol

This protocol is an adaptation of the highly efficient and regioselective method reported in Organic Syntheses.[1] It provides a more direct route to the target molecule.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEq.
2,3-Difluorophenol130.096.5 g50 mmol1.0
Anhydrous Magnesium Chloride (MgCl₂)95.219.52 g100 mmol2.0
Paraformaldehyde(30.03)n4.50 g150 mmol3.0
Triethylamine (Et₃N)101.1913.9 mL (10.1 g)100 mmol2.0
Anhydrous Tetrahydrofuran (THF)-250 mL--
Hydrochloric Acid (1 N)-300 mL--
Diethyl Ether, Water, MgSO₄-As needed--

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add anhydrous MgCl₂ (9.52 g) and paraformaldehyde (4.50 g). Purge the flask with argon.

  • Solvent and Base: Add anhydrous THF (250 mL) via syringe, followed by the dropwise addition of triethylamine (13.9 mL). Stir the resulting slurry for 10 minutes at room temperature.

  • Substrate Addition: Add 2,3-difluorophenol (6.5 g) dropwise via syringe.

  • Heating: Immerse the flask in a preheated oil bath at ~75 °C and heat at a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • Expert Insight: The use of anhydrous reagents is critical for success. MgCl₂ must be thoroughly dried before use.[1] While the reaction is generally robust, electron-withdrawing groups (like fluorine) can slow the reaction rate compared to electron-donating groups.[1]

  • Cooling and Workup: Cool the reaction mixture to room temperature and add diethyl ether (100 mL). Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).[1]

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude solid can be purified by recrystallization from hexane or by flash column chromatography to yield pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Physical Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₄F₂O₂

  • Molar Mass: 158.10 g/mol [5]

  • Expected Analytical Profile: While a publicly available experimental spectrum was not identified, the expected ¹H and ¹³C NMR spectral data can be predicted based on analysis of similar structures.

    • ¹H NMR (DMSO-d₆):

      • Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.2 ppm.

      • Phenolic Proton (-OH): A broad singlet, typically downfield, expected around δ 10.5-11.5 ppm, due to intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.

      • Aromatic Protons (2H): Two signals in the aromatic region (δ 6.8-7.5 ppm). These protons will appear as complex multiplets due to coupling with each other (³J-HH) and with the two different fluorine atoms (³J-HF, ⁴J-HF).

    • ¹³C NMR (DMSO-d₆):

      • Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 190-195 ppm.

      • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine (C-2, C-3) will appear as doublets with large ¹J-CF coupling constants. The carbon bearing the hydroxyl group (C-6) and the carbon bearing the aldehyde (C-1) will also be significantly shifted. Other carbons will show smaller ²J-CF and ³J-CF couplings.

Safety, Handling, and Troubleshooting

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentKey HazardsHandling Precautions
Lithium Diisopropylamide (LDA) Pyrophoric, Corrosive, Water-reactiveHandle under inert atmosphere (N₂ or Ar). Use syringes and cannulas for transfers. Quench slowly and carefully.
Boron Tribromide (BBr₃) Fatal if swallowed or inhaled , Causes severe skin burns and eye damage, Reacts violently with water.[6]Use in a chemical fume hood is mandatory.[5] Wear full PPE, including face shield and appropriate gloves. Handle under inert atmosphere. Quench with extreme care at low temperatures.[5][7]
3,4-Difluoroanisole Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]Keep away from heat and ignition sources. Avoid breathing vapors.
Paraformaldehyde Flammable solid, Harmful if swallowed or inhaled, Causes skin/eye irritation, May cause allergic skin reaction, Suspected of causing cancer.Avoid dust formation. Use in a well-ventilated area. Keep away from ignition sources.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low yield in Protocol A-1 Incomplete metalation (moisture, poor LDA quality, temperature too high).Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly titrated/purchased LDA. Maintain temperature at -75 °C.
Side products in Protocol A-2 Reaction temperature too high, leading to aldehyde side reactions.Maintain low temperature (0 °C) during BBr₃ addition and allow to warm slowly. Monitor the reaction closely by TLC to avoid prolonged reaction times.
No reaction in Protocol B Inactive MgCl₂ or paraformaldehyde (moisture).Dry MgCl₂ beads under high vacuum with P₂O₅ for 24 hours prior to use.[1] Dry paraformaldehyde under vacuum.
Formation of byproducts in Protocol B Prolonged reaction time.Monitor the reaction by TLC and work up as soon as the starting material is consumed. Extended heating can lead to byproducts like methoxymethylphenol derivatives.[1]

References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Paraformaldehyde, 90-92%. [Link]
  • Loba Chemie. BORON TRIBROMIDE 99% EXTRA PURE MSDS. (2019). [Link]
  • University of California, Santa Barbara. Standard Operating Procedure for Boron Tribromide. [Link]
  • Carl ROTH. Safety Data Sheet - Paraformaldehyde. (2024). [Link]
  • ScienceLab.com.
  • Penta Chemicals.
  • Electron Microscopy Sciences. Safety Data Sheet - Paraformaldehyde 32% Solution. (2024). [Link]
  • Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999, 53, 258-262. [Link]
  • Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2012, 89, 220-229. [Link]
  • PubChem. 3,4-Difluoroanisole.
  • Semantic Scholar.
  • Chem-Station.
  • ResearchG
  • PubChem. This compound.
  • ResearchGate.
  • ResearchGate. Scheme 5. Possible dynamic covalent equilibria between BBr3 and... [Link]
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of aryl methyl ethers by means of boron tribromide. Tetrahedron1968, 24(5), 2289-2292. [Link]
  • Wiest, O. et al. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. J. Org. Chem.2015, 80(22), 11512–11518. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (HMDB0011718). [Link]
  • Sciencemadness.org.
  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
  • LookChem. 2,3-Difluoro-6-methoxybenzaldehyde. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2,3-Difluoro-6-hydroxybenzaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a known driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Within the medicinal chemist's arsenal, fluorinated organic compounds have emerged as indispensable tools for optimizing drug candidates.[4][5] The strategic incorporation of fluorine can significantly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[4][6] This guide provides an in-depth exploration of 2,3-Difluoro-6-hydroxybenzaldehyde , a highly functionalized and versatile building block, in the rational design and synthesis of next-generation kinase inhibitors. We will elucidate the mechanistic advantages conferred by its unique substitution pattern and provide detailed, field-proven protocols for its application in constructing complex heterocyclic scaffolds designed to target the ATP-binding site of various kinases.

The Rationale: Why this compound?

The efficacy of a kinase inhibitor is intimately tied to its molecular structure. The specific arrangement of functional groups on the this compound scaffold offers a confluence of advantageous properties for drug design:

  • Enhanced Binding Affinity: The two fluorine atoms are strongly electron-withdrawing, creating a polarized aromatic ring. This can lead to favorable dipole-dipole or multipolar interactions with amino acid residues in the kinase ATP-binding pocket.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]

  • Modulation of pKa: The ortho-hydroxyl group is a key hydrogen bond donor and acceptor. The adjacent fluorine atoms modulate the acidity (pKa) of this hydroxyl group, fine-tuning its ability to form critical hydrogen bonds with the kinase hinge region—a common binding motif for Type I and Type II inhibitors.[6]

  • Conformational Control: The ortho-hydroxy group can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This pre-organizes the molecule into a specific, planar conformation, which can reduce the entropic penalty upon binding to the target protein. When the aldehyde is converted to an imine (Schiff base), this intramolecular hydrogen bond persists (O–H···N), influencing the geometry of the resulting inhibitor scaffold.[7][8]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Chemical Formula C₇H₄F₂O₂[9]
Molecular Weight 158.10 g/mol [9]
CAS Number Not explicitly found for 2,3-difluoro-6-hydroxy isomer. (Related: 136516-64-8 for 2,4-difluoro-6-hydroxy)[10][11]
Appearance Typically a solid
Topological Polar Surface Area 37.3 Ų[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 4 (2x F, 2x O)[9]

Core Synthetic Strategy: From Aldehyde to Kinase Scaffold

The primary synthetic utility of this compound lies in its aldehyde functionality, which serves as a versatile electrophilic handle for condensation reactions, particularly with primary amines to form Schiff bases (imines). This reaction is often the gateway to constructing more complex heterocyclic systems common in kinase inhibitors, such as quinolines, quinazolines, and imidazopyrimidines.[1][12]

The overall workflow involves a multi-step process where the aldehyde is first used to build a key intermediate, which is then further elaborated into the final inhibitor structure.

G A 2,3-Difluoro-6- hydroxybenzaldehyde C Schiff Base Intermediate (N-Benzylideneaniline derivative) A->C Condensation (e.g., H+, Heat) B Primary Amine (e.g., Substituted Aniline) B->C E Heterocyclic Kinase Inhibitor Scaffold C->E Annulation (e.g., Friedel-Crafts, Heck, Suzuki) D Cyclization / Cross-Coupling Reagents D->E

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

Disclaimer: These protocols are representative and based on established chemical principles.[7][13][14] Researchers must conduct their own risk assessments and optimizations. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Schiff Base (Imine) Intermediate

This protocol details the foundational condensation reaction to form an N-((2,3-difluoro-6-hydroxyphenyl)methylene)aniline intermediate. This step is critical as it joins the core benzaldehyde with another aromatic system, a common feature in many kinase inhibitors.

Objective: To synthesize a substituted N-benzylideneaniline derivative via acid-catalyzed condensation.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.05 eq)

  • Ethanol (or Toluene), anhydrous

  • Formic acid (or Glacial Acetic Acid) (catalytic, ~2-3 drops)

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.58 g, 10 mmol) and the substituted aniline (e.g., 1.29 g, 10.5 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol. The choice of solvent is crucial; ethanol is often sufficient, but for less reactive anilines, using toluene with a Dean-Stark trap to azeotropically remove the water byproduct can drive the equilibrium towards the product.[14]

  • Catalyst Addition: Add 3 drops of formic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (for ethanol, ~78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath. The Schiff base product will often precipitate as a crystalline solid.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove residual impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure Schiff base.[14] The formation of the product is confirmed by the appearance of the characteristic imine (C=N) stretch in the IR spectrum (~1610-1630 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H-NMR spectrum.[8]

Protocol 2: Representative Synthesis of a Tricyclic Quinoline Scaffold

This protocol outlines a potential subsequent reaction, demonstrating how the Schiff base intermediate from Protocol 1 could be used to construct a more complex, drug-like scaffold via a ruthenium-catalyzed three-component coupling reaction, a modern and efficient method for quinoline synthesis.[15]

Objective: To construct a 2,3-disubstituted quinoline core, a privileged scaffold in kinase inhibitor design.

Materials:

  • Schiff Base Intermediate (from Protocol 1) (1.0 eq)

  • Allylamine (or a cyclic enamine) (1.1 eq)

  • (PCy₃)₂(CO)RuHCl catalyst (5 mol %)

  • 1,2-Dichloroethane (anhydrous)

  • Schlenk tube or sealed pressure vessel

Step-by-Step Methodology:

  • Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) due to the air-sensitivity of the ruthenium catalyst.

  • Reaction Setup: In a Schlenk tube, combine the Schiff base intermediate (e.g., 2.63 g, 10 mmol), the ruthenium catalyst (e.g., 0.41 g, 0.5 mmol), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous 1,2-dichloroethane (20 mL) via syringe, followed by the allylamine (e.g., 0.63 g, 11 mmol).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120°C. Stir the reaction for 20-24 hours. The reaction involves a complex catalytic cycle including deaminative coupling and annulation to form the quinoline ring system.[15]

  • Workup and Isolation:

    • Cool the reaction vessel to room temperature.

    • Open the vessel to the air and dilute the mixture with dichloromethane (DCM).

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure tricyclic quinoline product.

Mechanistic Grounding & Authoritative Insights

The design of potent and selective kinase inhibitors often relies on exploiting specific molecular interactions within the enzyme's active site. The 2,3-difluoro-6-hydroxy moiety is particularly well-suited for this purpose.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Hydrophobic Pocket Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor_OH 6-Hydroxy Group Inhibitor_OH->Hinge_NH H-Bond (Acceptor) Inhibitor_N Heterocyclic Nitrogen Inhibitor_N->Hinge_NH H-Bond (Acceptor) Inhibitor_F 2,3-Difluoro Moiety Hydrophobic_Residue Leucine / Valine Residue Inhibitor_F->Hydrophobic_Residue Orthogonal Multipolar Interaction

Caption: Key binding interactions of a hypothetical inhibitor derived from the title compound.

As depicted, the 6-hydroxy group can act as a crucial hydrogen bond acceptor from the backbone N-H of a hinge region residue (e.g., Alanine, Cysteine). Simultaneously, a nitrogen atom within the synthesized heterocyclic core can act as a hydrogen bond acceptor, creating a "clamp" that anchors the inhibitor. The difluoro-substituted ring is then positioned to interact with hydrophobic pockets, where the polarized C-F bonds can engage in favorable, non-canonical interactions beyond simple van der Waals forces. This multi-point binding contributes to both high potency and potential selectivity.[6]

Conclusion

This compound is more than a simple starting material; it is a strategically designed building block that embeds multiple desirable features for kinase inhibitor development directly into the synthetic pathway. Its unique electronic and steric properties facilitate the synthesis of complex heterocyclic scaffolds capable of forming high-affinity, selective interactions with their kinase targets. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this powerful intermediate in the pursuit of novel and effective targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications.
  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Goldman, S. R., & Miller, S. J. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Semantic Scholar. (n.d.). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • ResearchGate. (n.d.). (PDF) Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • Echemi. (n.d.). Benzaldehyde, 2,4-difluoro-6-hydroxy - (9CI) Formula.
  • PubChem. (n.d.). This compound.
  • PMC. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • J&K Scientific. (n.d.). 2,4-Difluoro-6-hydroxybenzaldehyde.
  • NIH. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
  • MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde.
  • RJPBCS. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives.
  • RSC Publishing. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reacti.
  • ResearchGate. (n.d.). (PDF) Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
  • ePrints Soton. (2024). European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: 2,3-Difluoro-6-hydroxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Forward-Looking Technical Guide to a Potential Agrochemical Building Block

I. Introduction: The Untapped Potential of 2,3-Difluoro-6-hydroxybenzaldehyde in Agrochemical Research

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced efficacy and a more desirable toxicological profile. Within the vast arsenal of fluorinated building blocks, substituted benzaldehydes are of particular interest due to their versatile reactivity.

This guide focuses on This compound , a molecule possessing a unique combination of functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a difluorinated phenyl ring. While direct, large-scale application of this specific molecule in commercial agrochemicals is not widely documented in publicly available literature, its structure represents a compelling starting point for the synthesis of novel active ingredients. The ortho-hydroxybenzaldehyde (salicylaldehyde) moiety is a well-known scaffold for generating Schiff bases and other derivatives with known biological activity. The addition of the two fluorine atoms is expected to modulate the electronic and steric properties, potentially leading to new modes of action or improved performance.

This document serves as a detailed technical guide for researchers interested in exploring the potential of this compound. It provides a plausible synthetic route to the molecule itself, followed by detailed, forward-looking protocols for its derivatization into compound classes with known agrochemical relevance. The methodologies are presented with a focus on the underlying chemical principles and the rationale behind experimental choices, empowering researchers to adapt and innovate in their own laboratories. It is important to note that a safety data sheet for this compound explicitly advises against its use in pesticides, likely due to a lack of specific toxicological data for this application.[1] Therefore, all handling and experimentation should be conducted with appropriate safety precautions and in a research context.

II. Synthesis of this compound

A practical, multi-step synthesis of this compound can be envisioned starting from the more readily available 3,4-difluoroanisole. The following protocol first describes the synthesis of the methoxy-protected intermediate, 2,3-Difluoro-6-methoxybenzaldehyde, followed by a demethylation step to yield the target compound.

Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from established procedures for the ortho-lithiation and formylation of substituted anisoles.

Experimental Workflow:

G cluster_0 Step 1: Ortho-Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Quenching and Work-up cluster_3 Step 4: Purification A 3,4-Difluoroanisole in dry THF B LDA solution at -75°C A->B C Stir for 1 hour at -75°C B->C D Dry DMF C->D E Stir for 10 min at -70°C D->E F Add Acetic Acid and Water E->F G Warm to 10°C F->G H Extract with Ether G->H I Wash, Dry, and Concentrate H->I J Recrystallize from Ether/Petroleum Ether I->J K Obtain 2,3-Difluoro-6-methoxybenzaldehyde J->K

Caption: Workflow for the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
3,4-Difluoroanisole452-05-1144.11 g/mol 46.8 g (325 mmol)
Lithium diisopropylamide (LDA), 2M in THF/heptane4111-54-0107.12 g/mol 171 mL (341 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 27.6 mL (358 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 350 mL
Acetic Acid64-19-760.05 g/mol 30 mL
Diethyl Ether60-29-774.12 g/mol As needed
Petroleum Ether (40-60°C)8032-32-4N/AAs needed
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dilute the LDA solution (171 mL) with dry THF (250 mL). Cool the solution to -75°C using a dry ice/acetone bath.

  • Ortho-Lithiation: Slowly add a solution of 3,4-difluoroanisole (46.8 g) in dry THF (100 mL) to the LDA solution via the dropping funnel, maintaining the internal temperature at -75°C. Stir the resulting mixture for 1 hour at this temperature.

  • Formylation: Add dry DMF (27.6 mL) dropwise to the reaction mixture, ensuring the temperature does not rise above -70°C. Continue stirring for an additional 10 minutes.

  • Quenching: Quench the reaction by the slow addition of acetic acid (30 mL), followed by water (400 mL). Allow the mixture to warm to 10°C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil. Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde.

Protocol 2: Demethylation to this compound

The methoxy group can be cleaved using a variety of reagents. Boron tribromide is a classic and effective choice for this transformation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2,3-Difluoro-6-methoxybenzaldehyde187543-87-9172.13 g/mol 10 g (58.1 mmol)
Boron Tribromide (BBr₃), 1M in Dichloromethane10294-33-4250.52 g/mol 64 mL (64 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 200 mL
Methanol67-56-132.04 g/mol As needed
Saturated Sodium Bicarbonate Solution144-55-884.01 g/mol As needed

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2,3-Difluoro-6-methoxybenzaldehyde (10 g) in anhydrous DCM (200 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Demethylation: Slowly add the BBr₃ solution (64 mL) to the cooled reaction mixture. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0°C. This will react with the excess BBr₃.

  • Work-up: Wash the mixture with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Isolation and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

III. Potential Applications in Agrochemical Synthesis: Hypothetical Protocols

The true value of this compound for an agrochemical discovery program lies in its potential for derivatization. The following protocols are proposed as starting points for synthesizing compound libraries for biological screening.

A. Synthesis of Schiff Base Derivatives: Potential Fungicides

Schiff bases derived from salicylaldehydes are known to possess a range of biological activities, including fungicidal properties. The imine linkage is crucial for activity, and the substituents on the aniline component can be varied to tune the biological profile.

Hypothetical Reaction Scheme:

Caption: Synthesis of Schiff base derivatives.

Protocol 3: General Procedure for Schiff Base Synthesis

Materials and Reagents:

ReagentCAS NumberRationale
This compound187543-89-1Aldehyde for condensation
Substituted Aniline (e.g., 4-chloroaniline)106-47-8Amine for condensation
Ethanol64-17-5Reaction solvent
Glacial Acetic Acid64-19-7Catalyst to protonate the aldehyde carbonyl

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Addition of Aniline: Add the substituted aniline (1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the formation of the imine product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Rationale for Experimental Choices:

  • Ethanol is a good solvent for both reactants and allows for easy removal after the reaction.

  • Acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline.

  • Refluxing provides the necessary activation energy for the dehydration step that forms the stable imine product.

B. Synthesis of Ether Derivatives: Potential Herbicides

The phenolic hydroxyl group is a handle for introducing a wide variety of side chains via Williamson ether synthesis. This can be used to modulate the molecule's systemic properties and to introduce toxophores.

Hypothetical Reaction Scheme:

Caption: Williamson ether synthesis of derivatives.

Protocol 4: General Procedure for Ether Synthesis

Materials and Reagents:

ReagentCAS NumberRationale
This compound187543-89-1Phenolic starting material
Alkyl Halide (e.g., Propargyl Bromide)106-96-7Electrophile for ether formation
Potassium Carbonate (K₂CO₃)584-08-7Base to deprotonate the phenol
Acetone or DMF67-64-1 or 68-12-2Polar aprotic solvent

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1 mmol) in acetone or DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 mmol) to the suspension.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Isolation and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Potassium Carbonate is a mild and inexpensive base, sufficient to deprotonate the acidic phenolic proton to form the nucleophilic phenoxide.

  • Acetone or DMF are polar aprotic solvents that solvate the potassium cation, leaving the phenoxide anion more nucleophilic and promoting the SN2 reaction.

  • The propargyl group , as an example, is a common feature in some herbicides and can be used for further "click" chemistry modifications.

IV. Conclusion

While this compound may not yet be a mainstream building block in the agrochemical industry, its chemical architecture holds significant, unexploited potential. The protocols and rationales provided in this guide are intended to serve as a foundational resource for researchers aiming to synthesize and evaluate novel derivatives. The combination of a reactive aldehyde, a versatile hydroxyl group, and the modulating effects of the difluorinated ring system makes this molecule a prime candidate for inclusion in discovery programs targeting the next generation of fungicides, herbicides, and other crop protection agents. As with all research endeavors, careful execution of these protocols, coupled with thorough analytical characterization and biological evaluation, will be key to unlocking the full potential of this intriguing fluorinated scaffold.

V. References

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

2,3-Difluoro-6-hydroxybenzaldehyde is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its unique electronic and structural features, namely the presence of two activating fluorine atoms and three distinct functional groups—a phenol, an aldehyde, and a di-substituted aromatic ring—render it an exceptional substrate for a variety of chemical transformations.

This guide focuses on the nucleophilic aromatic substitution (SNAr) reactions of this compound. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group significantly activates the aromatic ring towards nucleophilic attack, making SNAr a powerful and efficient strategy for C-N, C-O, and C-S bond formation. The regioselectivity of these reactions is a key consideration, and understanding the interplay of electronic and steric effects is paramount for predictable and high-yielding synthesis.

This document will provide a detailed exploration of the principles governing SNAr reactions on this substrate, followed by exemplary protocols for its reaction with various nucleophiles. The causality behind experimental choices will be explained to provide a deeper understanding of the reaction mechanisms and to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Core Principles of Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution reactions are a cornerstone of modern organic chemistry, enabling the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems.[1][2]

The reactivity of this compound in SNAr reactions is dictated by the following key factors:

  • Activation by Electron-Withdrawing Groups: The two fluorine atoms and the formyl group (-CHO) are potent electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through inductive and resonance effects.[2][3] The increased number of electron-withdrawing groups enhances the reactivity of the aryl halide.[4]

  • The Nature of the Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1 and SN2 reactions.[5] This is because the rate-determining step is the initial nucleophilic attack on the ring to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thus accelerating the initial attack.[6]

  • Regioselectivity: Nucleophilic attack is generally favored at the positions ortho or para to the strongest electron-withdrawing groups, as this allows for resonance stabilization of the negative charge in the Meisenheimer complex. In the case of this compound, the situation is more complex due to the presence of multiple activating groups. The regiochemical outcome will be a delicate balance of the electronic effects of the fluorine and aldehyde groups, as well as the steric hindrance posed by the substituents. The ortho and para positions relative to the aldehyde group are significantly activated.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex).

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

SNAr_Mechanism A Aryl-F + Nu⁻ TS1 [Meisenheimer Complex]‡ A->TS1 Addition (Rate-Determining) B Meisenheimer Complex TS1->B TS2 [Elimination]‡ B->TS2 Elimination C Aryl-Nu + F⁻ TS2->C

Caption: Generalized SNAr Mechanism.

Application Note 1: Synthesis of N-Aryl Amines

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of highly functionalized aniline derivatives. These products can serve as key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Protocol 1.1: Reaction with a Primary Aliphatic Amine (e.g., Butylamine)

This protocol describes a general procedure for the reaction of this compound with a primary aliphatic amine.

Materials:

  • This compound

  • Butylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Add butylamine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Causality and Optimization:

  • Base: Potassium carbonate is a mild base that serves to deprotonate the phenol and also to scavenge the HF formed during the reaction. Stronger bases like sodium hydride can also be used but may lead to side reactions.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base and leave the nucleophile more reactive.[7]

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction. The optimal temperature may vary depending on the nucleophilicity of the amine.

Experimental_Workflow start Start step1 Dissolve this compound and K₂CO₃ in DMF start->step1 step2 Add Amine Nucleophile step1->step2 step3 Heat and Monitor by TLC step2->step3 step4 Aqueous Workup (Water Quench, EtOAc Extraction) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Product step5->end Benzofuran_Synthesis start This compound step1 O-Alkylation (α-haloketone, K₂CO₃) start->step1 intermediate O-alkylated intermediate step1->intermediate step2 Intramolecular SNAr (t-BuOK) intermediate->step2 end Substituted Benzofuran step2->end

Sources

Application Notes and Protocols for the Synthesis of (2,3-Difluoro-6-hydroxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the reduction of 2,3-difluoro-6-hydroxybenzaldehyde to its corresponding benzyl alcohol, (2,3-difluoro-6-hydroxyphenyl)methanol. The inherent reactivity of the phenolic hydroxyl group necessitates a strategic approach to achieve selective reduction of the aldehyde functionality. Direct reduction methods often lead to complex product mixtures and low yields due to the interference of the acidic phenolic proton with common hydride reducing agents. Therefore, a robust three-step protection-reduction-deprotection strategy is presented as the most reliable and efficient pathway. This guide details field-proven protocols for the protection of the phenolic hydroxyl as a benzyl ether, the subsequent chemoselective reduction of the aldehyde using sodium borohydride, and the final deprotection via catalytic hydrogenolysis to yield the target benzyl alcohol. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to ensure successful synthesis and high purity of the final product.

Introduction: The Challenge of Chemoselectivity

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of other reactive functional groups within the same molecule introduces the challenge of chemoselectivity. In the case of this compound, the phenolic hydroxyl group presents a significant hurdle for direct reduction of the aldehyde.

The acidic proton of the phenol can react with hydride-based reducing agents, leading to the consumption of the reagent and the formation of a phenoxide. This can complicate the reaction and potentially lead to undesired side products. While some chemoselective reducing agents exist, a more dependable and scalable approach involves the temporary masking of the hydroxyl group with a suitable protecting group. This strategy ensures that the reduction occurs exclusively at the desired aldehyde functionality.

This application note outlines a validated three-step synthetic route that addresses this chemoselectivity challenge, providing a clear and reproducible method for the synthesis of (2,3-difluoro-6-hydroxyphenyl)methanol.

Experimental Workflow Overview

The overall synthetic strategy is a three-step sequence:

  • Protection: The phenolic hydroxyl group of this compound is protected as a benzyl ether.

  • Reduction: The aldehyde group of the protected intermediate is selectively reduced to a primary alcohol using sodium borohydride.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis to yield the final product, (2,3-difluoro-6-hydroxyphenyl)methanol.

workflow start This compound step1 Protection (Benzylation) BnBr, K2CO3, DMF start->step1 intermediate 2-(Benzyloxy)-3,4-difluorobenzaldehyde step1->intermediate step2 Reduction NaBH4, MeOH intermediate->step2 protected_alcohol (2-(Benzyloxy)-3,4-difluorophenyl)methanol step2->protected_alcohol step3 Deprotection (Catalytic Hydrogenolysis) H2, Pd/C, EtOH/THF protected_alcohol->step3 end (2,3-Difluoro-6-hydroxyphenyl)methanol step3->end

Caption: Overall workflow for the synthesis of (2,3-difluoro-6-hydroxyphenyl)methanol.

Part 1: Protection of the Phenolic Hydroxyl Group

The benzyl ether is an ideal protecting group for this synthesis due to its stability under the basic and reductive conditions of the subsequent step and its facile removal under neutral conditions via catalytic hydrogenolysis.[1][2]

Protocol 1: Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide (BnBr)[2]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).[3][4]

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(benzyloxy)-3,4-difluorobenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReagentMolar RatioPurpose
This compound1.0Starting material
Benzyl bromide1.1Benzylating agent
Potassium carbonate2.5Base for deprotonation of the phenol
DMF-Solvent

Part 2: Reduction of the Aldehyde

With the phenolic hydroxyl group protected, the aldehyde can be safely reduced to the corresponding primary alcohol using sodium borohydride, a mild and selective reducing agent.[5]

Protocol 2: Sodium Borohydride Reduction of 2-(Benzyloxy)-3,4-difluorobenzaldehyde

Materials:

  • 2-(Benzyloxy)-3,4-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)[6]

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-(benzyloxy)-3,4-difluorobenzaldehyde (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[6]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2-(benzyloxy)-3,4-difluorophenyl)methanol.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

ReagentMolar RatioPurpose
2-(Benzyloxy)-3,4-difluorobenzaldehyde1.0Substrate
Sodium borohydride1.5Reducing agent
Methanol-Solvent and proton source for workup

Part 3: Deprotection to Yield the Final Product

Catalytic hydrogenolysis is a clean and efficient method for the cleavage of benzyl ethers, yielding the desired alcohol and toluene as the only byproduct.[1][7] The use of palladium on carbon (Pd/C) as the catalyst is standard practice.[8] It is important to note that while catalytic hydrogenation can sometimes lead to hydrodefluorination, this is less common with Pd/C under standard conditions and with aryl fluorides.[9]

Protocol 3: Catalytic Hydrogenolysis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol

Materials:

  • (2-(Benzyloxy)-3,4-difluorophenyl)methanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or a mixture of Ethanol and Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (2-(benzyloxy)-3,4-difluorophenyl)methanol (1.0 eq.) in ethanol or an ethanol/THF mixture.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (2,3-difluoro-6-hydroxyphenyl)methanol.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final product of high purity.

ReagentMolar RatioPurpose
(2-(Benzyloxy)-3,4-difluorophenyl)methanol1.0Substrate
10% Palladium on carbon5-10 mol%Catalyst for hydrogenolysis
Hydrogen gasexcessReducing agent
Ethanol/THF-Solvent

Characterization of the Final Product

The structure and purity of the synthesized (2,3-difluoro-6-hydroxyphenyl)methanol should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Expected ¹H NMR data (in CDCl₃, shifts are approximate):

  • δ 7.0-6.7 (m, 2H, Ar-H)

  • δ 4.8 (s, 2H, -CH₂OH)

  • δ 5.0 (br s, 1H, -OH)

Expected ¹³C NMR data (in CDCl₃, shifts are approximate):

  • Signals in the aromatic region (approx. 110-155 ppm) showing C-F couplings.

  • Signal for the benzylic carbon (-CH₂OH) at approximately 60-65 ppm.

Conclusion

The reduction of this compound to (2,3-difluoro-6-hydroxyphenyl)methanol is most effectively and reliably achieved through a three-step protection-reduction-deprotection sequence. The use of a benzyl ether protecting group allows for a clean and high-yielding reduction of the aldehyde functionality with sodium borohydride, followed by a straightforward deprotection via catalytic hydrogenolysis. The protocols detailed in this application note provide a robust and reproducible methodology for researchers and drug development professionals to synthesize this valuable fluorinated benzyl alcohol derivative.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzo
  • OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols).
  • Bieg, T., & Szeja, W. (1985).
  • Common Organic Chemistry. (n.d.). Benzyl Bromide.
  • Akbarzadeh, et al. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992.
  • Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Studer, M., & Blaser, H.-U. (1996). Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine over supported palladium catalysts.
  • Synthesis of compounds 11–22: (a) benzyl bromide (1.03 equiv), K2CO3 (2.5 equiv), DMF, room temperature, 14 h...
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Common Organic Chemistry. (n.d.). Benzyl Protection (Benzyl Bromide).
  • Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF...

Sources

The Strategic Utility of 2,3-Difluoro-6-hydroxybenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorine in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological profiles.[1] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] 2,3-Difluoro-6-hydroxybenzaldehyde emerges as a particularly valuable starting material, offering a trifecta of reactive handles—a nucleophilic hydroxyl group, an electrophilic aldehyde, and an activated aromatic ring—poised for diversification into a multitude of heterocyclic systems. The presence of two fluorine atoms ortho and meta to the hydroxyl group significantly modulates the acidity of the phenol and the reactivity of the aromatic ring, providing a unique platform for the synthesis of novel benzofurans, chromones, and quinolines with potential therapeutic applications.[3][4][5] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound as a cornerstone for building complex, fluorinated heterocycles.

Part I: Synthesis of Fluorinated Benzofurans

Fluorinated benzofurans are a class of heterocyclic compounds that have demonstrated significant potential as anti-inflammatory and anticancer agents.[3][6] The inherent structure of this compound provides a direct route to these valuable scaffolds. A plausible and efficient approach involves a tandem condensation-cyclization strategy.

Conceptual Workflow for Fluorinated Benzofuran Synthesis

The synthesis commences with the reaction of this compound with an active methylene compound, such as a malonic acid derivative, followed by an intramolecular cyclization to furnish the benzofuran core.

A 2,3-Difluoro-6- hydroxybenzaldehyde B Condensation with Active Methylene Compound A->B Base, Solvent C Intramolecular Cyclization B->C Dehydration D Fluorinated Benzofuran C->D A 2,3-Difluoro-6- hydroxybenzaldehyde B Grignard Reaction (MeMgBr) A->B C Oxidation of Secondary Alcohol B->C e.g., PCC, DMP D 2',3'-Difluoro-6'- hydroxyacetophenone C->D E Cyclization with Ethyl Acetate D->E Base (e.g., NaH) F Fluorinated Chromone E->F Acidic workup A 2,3-Difluoro-6- hydroxybenzaldehyde B Nitration A->B HNO3/H2SO4 C 2,3-Difluoro-4-nitro-6- hydroxybenzaldehyde B->C D Reduction of Nitro Group C->D e.g., Fe/HCl, H2/Pd-C E 4-Amino-2,3-difluoro-6- hydroxybenzaldehyde D->E F Friedländer Annulation E->F Active Methylene Compound, Base/Acid G Fluorinated Quinoline F->G

Sources

The Strategic Role of 2,3-Difluoro-6-hydroxybenzaldehyde in the Synthesis of Advanced Schiff Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the vast landscape of synthetic chemistry, the strategic selection of starting materials is paramount to tailoring the functional outcomes of the final products. 2,3-Difluoro-6-hydroxybenzaldehyde emerges as a molecule of significant interest for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases. Its unique trifecta of functionalities—an aldehyde for imine condensation, a hydroxyl group for chelation and hydrogen bonding, and vicinal fluorine atoms for modulating electronic properties—renders it a superior building block for creating sophisticated molecular architectures.

Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in coordination chemistry and medicinal chemistry.[1] They are known to exhibit a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The ortho-hydroxyl group, a defining feature of salicylaldehyde derivatives, imparts the ability to form stable intramolecular hydrogen bonds and act as a bidentate or tridentate ligand in the formation of metal complexes.[4][5]

This guide provides a comprehensive overview of the application of this compound in Schiff base formation, detailing not just the "how" but the critical "why" behind the procedural steps. We will explore the synthesis, characterization, and potential applications of Schiff bases derived from this versatile precursor, offering field-proven insights to accelerate your research and development endeavors.

I. Mechanistic Insights and Strategic Advantages

The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a fundamental process in organic chemistry.[1] However, the specific substituents on the aromatic ring of the aldehyde play a crucial role in the reaction kinetics and the properties of the resulting imine.

The Influence of Fluorine Substitution

The two fluorine atoms at the 2 and 3 positions of the benzaldehyde ring are strong electron-withdrawing groups. This electronic pull has several important consequences:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the primary amine, potentially leading to faster reaction rates and higher yields compared to non-fluorinated analogues.

  • Modulation of pKa: The fluorine atoms lower the pKa of the ortho-hydroxyl group, making it more acidic. This can influence the catalytic conditions required for the reaction and enhances the metal-coordinating ability of the resulting Schiff base ligand.

  • Increased Stability and Lipophilicity: The C-F bond is exceptionally strong, contributing to the overall metabolic stability of the molecule. Furthermore, fluorine substitution typically increases the lipophilicity of the compound, a desirable trait for enhancing bioavailability in drug candidates.

The Role of the Ortho-Hydroxyl Group

The hydroxyl group at the 6-position (ortho to the aldehyde) is critical for the unique properties of the resulting Schiff bases:

  • Intramolecular Hydrogen Bonding: In the resulting Schiff base, the hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the azomethine group. This creates a stable six-membered ring, which enhances the planarity and thermodynamic stability of the molecule.[4]

  • Chelation: The ortho-hydroxyl group, in concert with the azomethine nitrogen, provides two coordination sites for metal ions. This allows for the formation of stable bidentate or multidentate Schiff base metal complexes, which are central to applications in catalysis and materials science.[6][7]

The interplay of these electronic and steric factors makes this compound a strategically advantageous starting material for creating novel Schiff bases with tailored properties.

II. Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to allow for informed modifications based on specific experimental requirements.

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol details the synthesis of a representative Schiff base via the condensation of this compound with a primary amine (e.g., aniline).

Materials:

  • This compound (1.0 mmol)

  • Aniline (or other primary amine) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, optional catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of absolute ethanol.

    • Rationale: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves both the aldehyde and the amine, facilitating their interaction. Using an absolute (anhydrous) solvent is preferable to minimize competing hydrolysis of the imine product.

  • Reaction Mixture Assembly: Add the ethanolic solution of the amine dropwise to the stirred solution of the aldehyde at room temperature.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Rationale: The condensation reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[3] However, due to the electron-withdrawing fluorine atoms already activating the aldehyde, this step may not be necessary for all amines.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux for 2-4 hours.

    • Rationale: Heating the reaction provides the necessary activation energy for the dehydration step (elimination of water) to form the stable imine product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Rationale: Recrystallization is a standard technique to obtain a highly pure crystalline product. The choice of solvent will depend on the solubility of the specific Schiff base synthesized.

Expected Observations:

The formation of the Schiff base is often accompanied by a color change, typically to a yellow or orange hue, due to the formation of the conjugated imine system.

III. Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are standard in this field.

Spectroscopic Data Interpretation:
Technique Expected Signature for a Schiff Base of this compound Reference
FT-IR (ATR) - Absence of a strong C=O stretching band from the aldehyde (around 1650-1700 cm⁻¹).- Absence of N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹).- Appearance of a characteristic C=N (azomethine) stretching band (typically 1600-1640 cm⁻¹).- A broad O-H stretching band (around 3100-3400 cm⁻¹) may be present, often shifted due to intramolecular hydrogen bonding.- C-F stretching bands (around 1100-1300 cm⁻¹).[8][9]
¹H NMR - Disappearance of the aldehyde proton signal (around 9.5-10.5 ppm).- Appearance of a new singlet for the azomethine proton (-CH=N-), typically in the range of 8.0-9.0 ppm.- A downfield signal for the hydroxyl proton (-OH), often broad, in the range of 10-14 ppm, indicative of strong intramolecular hydrogen bonding.- Aromatic proton signals will be present, with coupling patterns influenced by the fluorine atoms and the substituents on the amine portion.[2][8]
¹³C NMR - Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm).- Appearance of the azomethine carbon signal (around 160-170 ppm).- Aromatic carbon signals will show C-F coupling.[2]
Mass Spec. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base. Fragmentation patterns can provide further structural confirmation.[8]

IV. Applications and Future Directions

Schiff bases derived from this compound are poised to be valuable in several advanced applications, leveraging their unique structural and electronic features.

Catalysis

The ability of these Schiff bases to form stable complexes with transition metals makes them excellent candidates for catalysts in various organic transformations. The electron-withdrawing fluorine groups can influence the Lewis acidity of the metal center, potentially enhancing catalytic activity and selectivity.

Medicinal Chemistry and Drug Development

The inherent biological activities of Schiff bases can be fine-tuned by the difluoro-hydroxy-phenyl moiety. Potential applications include:

  • Antimicrobial Agents: The azomethine group is known to be crucial for antimicrobial activity, and the fluorine atoms can enhance potency.[2][10]

  • Anticancer Agents: Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[11] The unique electronic nature of these compounds could lead to novel mechanisms of action.

Fluorescent Probes and Sensors

The extended conjugation and rigid, planar structure endowed by intramolecular hydrogen bonding can lead to interesting photophysical properties. These Schiff bases and their metal complexes could be explored as fluorescent sensors for the detection of specific metal ions or anions.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow from synthesis to application for Schiff bases derived from this compound.

SchiffBaseWorkflow cluster_synthesis Synthesis Stage cluster_characterization Characterization cluster_application Application Development Start 2,3-Difluoro-6- hydroxybenzaldehyde + Primary Amine Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Mix & Heat Purification Isolation & Recrystallization Reaction->Purification Cool & Filter Product Pure Schiff Base Purification->Product FTIR FT-IR Product->FTIR NMR ¹H & ¹³C NMR Product->NMR MassSpec Mass Spectrometry Product->MassSpec Catalysis Catalyst Design (Metal Complexation) Product->Catalysis Medicinal Biological Screening (Antimicrobial, Anticancer) Product->Medicinal Sensing Fluorescent Probes Product->Sensing

Sources

Application Note & Protocol: Molecular Docking Studies of 2,3-Difluoro-6-hydroxybenzaldehyde for Novel Target Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with the small molecule 2,3-Difluoro-6-hydroxybenzaldehyde. Moving beyond a simple checklist of steps, this guide delves into the scientific rationale behind each phase of the computational workflow, establishing a self-validating protocol to ensure the trustworthiness of the results. We will cover the essential steps from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. The protocol is designed to be robust, employing widely accessible and validated software, and serves as a foundational framework for exploring the therapeutic potential of this fluorinated benzaldehyde derivative against novel or known biological targets.

Part 1: The Ligand - Physicochemical Profile of this compound

Understanding the structural and chemical characteristics of this compound is the cornerstone of any meaningful molecular docking study. The molecule's features—the aldehyde group, the hydroxyl substituent, and the vicinal fluorine atoms on the phenyl ring—dictate its potential to form specific interactions within a protein's binding pocket.

The aldehyde and hydroxyl groups are potent hydrogen bond donors and acceptors. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the hydroxyl group and influence the molecule's electrostatic potential, potentially leading to favorable halogen bond or dipole-dipole interactions. These properties are critical for its molecular recognition by a target protein.

PropertyValueSource
Molecular Formula C₇H₄F₂O₂PubChem
Molecular Weight 158.10 g/mol PubChem
SMILES C1=CC(=C(C(=C1F)F)O)C=OPubChem
XLogP3 1.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 1PubChem

Part 2: The Logic of Target Selection for a Novel Compound

For a novel or uncharacterized small molecule like this compound, the initial challenge is the identification of a biologically relevant protein target.[1][2] The process of target identification can be driven by experimental methods or computational inference.[3][4][5] In the absence of prior experimental data, a rational approach is to select a target based on the ligand's structural motifs. The prominent aldehyde group in our compound makes enzymes that process aldehyde substrates, such as Aldose Reductase (AR) , a logical and compelling hypothetical target for this protocol.

Aldose reductase (EC 1.1.1.21) is an enzyme implicated in the polyol pathway and is a validated target for the development of therapeutics to treat diabetic complications. Its active site is well-characterized, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for a docking study.[6][7][8][9][10] For this protocol, we will utilize the human Aldose Reductase structure complexed with an inhibitor (PDB ID: 1US0). This allows us to validate our docking protocol by re-docking the co-crystallized ligand.

Part 3: A Conceptual Overview of the Molecular Docking Workflow

Molecular docking is a multi-stage process that simulates the interaction between a ligand and a protein. Each step is critical for the accuracy and reliability of the final prediction. The entire workflow, from data acquisition to final analysis, is a systematic process designed to minimize computational artifacts and produce biologically relevant results.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis A Data Acquisition (PDB, PubChem) B Ligand Preparation (Add Hydrogens, Assign Charges) A->B C Receptor Preparation (Remove Water/HETATM, Add Hydrogens) A->C D Binding Site Definition (Grid Box Generation) B->D C->D E Run Docking Simulation (AutoDock Vina) D->E F Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) E->F Self-Validation Loop G Analyze Binding Affinity (Scoring Function) F->G H Visualize Binding Pose (UCSF ChimeraX) G->H I Identify Key Interactions (H-Bonds, Hydrophobic, etc.) H->I G cluster_quant Quantitative Metrics cluster_qual Qualitative Validation cluster_interactions Interaction Types A Docking Result Analysis B Binding Affinity (kcal/mol) Lower is Stronger A->B C Binding Pose (3D Conformation) A->C D Molecular Interactions C->D determines E Hydrogen Bonds D->E F Hydrophobic D->F G Halogen Bonds D->G H π-Stacking D->H E->B contribute to F->B contribute to G->B contribute to H->B contribute to

Sources

Introduction: The Analytical Imperative for 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Characterization of 2,3-Difluoro-6-hydroxybenzaldehyde

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a fluorinated analog of salicylaldehyde, it serves as a critical building block in the synthesis of novel pharmaceutical agents, agrochemicals, and complex organic materials. The precise placement of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic properties, reactivity, and potential biological activity.

Given its role as a high-value intermediate, rigorous confirmation of its identity, purity, and structural integrity is paramount. Incomplete characterization can lead to failed downstream reactions, impure final products, and misinterpreted biological data. This guide provides a comprehensive suite of analytical protocols designed for researchers, quality control scientists, and drug development professionals to ensure unambiguous characterization of this compound. We move beyond mere procedural lists to explain the causality behind each method, ensuring a robust and scientifically sound analytical workflow.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [1]
CAS Number 187543-89-1[1]
Appearance Typically a solid at room temperature[2][3]

Section 1: The Overall Analytical Strategy

A multi-technique approach is essential for a complete and unambiguous characterization. Each method provides a unique piece of the structural puzzle. Our recommended workflow integrates spectroscopic and chromatographic techniques to build a cohesive and self-validating data package.

G cluster_0 Characterization Workflow Start Sample Received (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Backbone - Connectivity Start->NMR Primary ID MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Start->MS Primary ID FTIR FT-IR Spectroscopy - Functional Group ID (C=O, O-H, C-F) Start->FTIR Primary ID HPLC RP-HPLC - Purity Assessment - Quantification Start->HPLC Purity Check Data Data Integration & Structural Confirmation NMR->Data MS->Data FTIR->Data HPLC->Data Report Certificate of Analysis (Identity & Purity Confirmed) Data->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for elucidating the precise molecular structure. For this molecule, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary.

  • ¹H NMR identifies the number and environment of protons (aldehyde, hydroxyl, aromatic).

  • ¹³C NMR reveals the carbon skeleton.

  • ¹⁹F NMR directly observes the fluorine atoms. Crucially, the coupling (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei provides definitive evidence of through-bond connectivity, confirming the substitution pattern. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to form hydrogen bonds with the hydroxyl proton prevents rapid exchange, allowing the -OH peak to be observed as a distinct signal.[4][5]

Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Acquire spectra at a standard probe temperature of 300 K.[4]

    • Lock and shim the instrument using the DMSO-d₆ solvent signal.

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm and the ¹³C spectrum to the solvent peak at δ 39.52 ppm.[4]

    • For ¹⁹F NMR, use an external reference like CFCl₃.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

    • ¹⁹F NMR: Acquire using a proton-decoupled pulse program with 64-128 scans.

Expected Spectral Data & Interpretation
NucleusExpected Chemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H ~11.0 - 12.0Singlet (broad)Hydroxyl (-OH)
¹H ~10.2Singlet or narrow triplet (due to ⁴JHF)Aldehyde (-CHO)
¹H ~7.2 - 7.5Multiplet (ddd)Aromatic H-4
¹H ~6.9 - 7.1Multiplet (ddd)Aromatic H-5
¹³C ~188Doublet of doublets (dd)Aldehyde Carbonyl (C=O)
¹³C ~155Doublet of doublets (dd)C6-OH
¹³C ~145-150Doublet of doublets (dd, large ¹JCF)C2-F
¹³C ~140-145Doublet of doublets (dd, large ¹JCF)C3-F
¹³C ~125MultipletC4
¹³C ~120MultipletC1
¹³C ~115MultipletC5
¹⁹F -130 to -160MultipletsF2 and F3

Note: The exact chemical shifts and coupling constants require experimental determination. The multiplicity patterns arise from complex H-H, C-F, and F-F couplings.[4] The analysis of these coupling patterns is essential to distinguish this isomer from others like 2,4-difluoro-3-hydroxybenzaldehyde.

Section 3: Mass Spectrometry (MS)

Principle & Causality: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition (C₇H₄F₂O₂).

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation (ESI-TOF or ESI-QTOF):

    • Ionization Mode: ESI, Negative Ion Mode (preferred for phenolic compounds).

    • Capillary Voltage: 3.0-4.0 kV.

    • Nebulizer Gas (N₂): 30-40 psi.

    • Drying Gas (N₂): 8-10 L/min at 300-350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode. For elemental composition, use a high-resolution instrument (>10,000).

Data Interpretation: Fragmentation Pathways

The molecular weight is 158.10 Da. In negative ESI mode, the primary ion observed will be the deprotonated molecule at m/z 157.01 . Fragmentation can be induced to provide further structural confirmation.

G M [C₇H₃F₂O₂]⁻ m/z 157.01 (Molecular Ion [M-H]⁻) M_minus_CO [C₆H₃F₂O]⁻ m/z 129.02 M->M_minus_CO - CO (28 Da) M_minus_CHO [C₆H₃F₂O]⁻ m/z 128.01 M->M_minus_CHO - CHO (29 Da)

Caption: Predicted key fragmentation pathways for this compound in negative ion MS/MS.

Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. By measuring the absorption of infrared radiation, we can confirm the presence of the hydroxyl (-OH), aldehyde (-CHO), carbon-fluorine (C-F), and aromatic ring functionalities, which together define the compound.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: This method requires minimal preparation. Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum with no sample present. The background should be a flat line.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

    • Process the data to display in absorbance or transmittance mode.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic Hydroxyl
~2850 and ~2750C-H stretch (Fermi doublet)Aldehyde
1680 - 1650 (strong)C=O stretchAromatic Aldehyde
1600 - 1450C=C stretchAromatic Ring
1300 - 1100C-F stretchAryl-Fluoride

The presence of a strong, sharp peak around 1660 cm⁻¹ is highly indicative of the aldehyde carbonyl, while a broad absorption band above 3200 cm⁻¹ confirms the hydroxyl group.[6][7]

Section 5: High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC is the gold standard for determining the purity of an organic compound. We employ a Reverse-Phase (RP-HPLC) method where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.[8] Purity is assessed by calculating the area percentage of the main peak relative to all other peaks detected by a UV detector. The wavelength for detection is chosen based on the UV absorbance maximum of the analyte.

Protocol: Purity Assessment by RP-HPLC
  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Mobile Phase A: Water with 0.1% Formic Acid (for better peak shape and MS compatibility).[8]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For drug development applications, a purity level of >98% is often required.

Conclusion

The analytical characterization of this compound is a critical step in its utilization. By systematically applying the orthogonal techniques of NMR, MS, FT-IR, and HPLC as detailed in this guide, a scientist can build an irrefutable data package that confirms the compound's structure, molecular weight, functional group composition, and purity. This rigorous, multi-faceted approach underpins scientific integrity and ensures the reliability of all subsequent research and development efforts.

References

  • PubChem Compound Summary for CID 21221031, this compound.
  • Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives...The Royal Society of Chemistry.
  • Supporting Information for a study on dihydroxybenzaldehyde.
  • Claramunt, R. M., et al. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.Universidad Nacional de Educación a Distancia (UNED).
  • Human Metabolome Database (HMDB) - ¹H NMR Spectrum for 4-Hydroxybenzaldehyde.HMDB. Provides an example spectrum of a hydroxybenzaldehyde in DMSO-d₆. [Link]
  • Human Metabolome Database (HMDB) - ¹³C NMR Spectrum for 2-Hydroxybenzaldehyde.HMDB.
  • SIELC Technologies - Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column.
  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.Arabian Journal of Chemistry.
  • NIST Chemistry WebBook - Benzaldehyde.National Institute of Standards and Technology. Provides reference IR and MS spectra for the parent compound, benzaldehyde. [Link]
  • Doc Brown's Chemistry - Mass spectrum of benzaldehyde.

Sources

Scale-Up Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenolic Aldehydes

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The 2,3-difluoro-6-hydroxybenzaldehyde moiety, in particular, serves as a critical building block for a variety of pharmacologically active agents. Its unique electronic and steric properties, arising from the ortho- and meta- fluorine substitution adjacent to a reactive phenol and aldehyde, make it a sought-after intermediate in the synthesis of complex therapeutics. This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of this compound, designed for researchers and professionals in pharmaceutical and chemical development.

Strategic Overview of the Synthetic Pathway

A direct, single-step formylation of 2,3-difluorophenol often presents significant challenges in terms of regioselectivity and yield. Classical formylation methods such as the Reimer-Tiemann and Duff reactions can be inefficient on electron-deficient phenolic rings.[2][3] Therefore, a more robust and scalable two-step strategy is employed. This involves the initial synthesis of a methoxy-protected precursor, followed by a clean and efficient demethylation to yield the target product. This approach ensures high regioselectivity and overall yield.

The chosen pathway is as follows:

  • Ortho-Directed Formylation: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde from the readily available 3,4-difluoroanisole via directed ortho-lithiation and subsequent formylation with N,N-dimethylformamide (DMF).

  • Protective Group Cleavage: Demethylation of the methoxy intermediate using boron tribromide (BBr₃) to furnish the final product, this compound.

Synthetic_Workflow Start 3,4-Difluoroanisole Step1 Step 1: Ortho-Lithiation & Formylation Start->Step1 LDA, THF, -75 °C then DMF Intermediate 2,3-Difluoro-6-methoxybenzaldehyde Step1->Intermediate Step2 Step 2: Demethylation Intermediate->Step2 BBr₃, DCM End This compound Step2->End

Caption: Overall two-step synthetic workflow.

Mechanistic Insights: The "Why" Behind the Chemistry

Step 1: Directed ortho-Metalation (DoM)

The high regioselectivity of the first step is achieved through a Directed ortho-Metalation (DoM) reaction. The methoxy group on 3,4-difluoroanisole acts as a directed metalation group (DMG). The lone pairs on the oxygen atom coordinate to the lithium cation of lithium diisopropylamide (LDA), positioning the strong base to deprotonate the sterically accessible and electronically activated C6 position ortho to the methoxy group. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate. Subsequent acidic workup collapses this intermediate to yield the desired aldehyde.

Ortho_Lithiation_Mechanism cluster_0 Coordination & Deprotonation cluster_1 Formylation & Workup Anisole 3,4-Difluoroanisole Complex Coordinated Complex Anisole->Complex Coordination LDA LDA LDA->Complex Aryllithium Aryllithium Intermediate Complex->Aryllithium Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Aryllithium->Tetrahedral_Intermediate Nucleophilic Attack DMF DMF DMF->Tetrahedral_Intermediate Product_precursor Aldehyde Precursor Tetrahedral_Intermediate->Product_precursor Elimination Product 2,3-Difluoro-6-methoxybenzaldehyde Product_precursor->Product Acidic Workup

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Step 2: Ether Cleavage with Boron Tribromide

Boron tribromide is a powerful Lewis acid and an excellent reagent for the cleavage of aryl methyl ethers.[4] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination weakens the C-O bond of the methyl group. A bromide ion, either from another BBr₃ molecule or from a dissociated BBr₄⁻ species, then acts as a nucleophile, attacking the methyl carbon in an Sₙ2-like fashion to displace the aryloxyborane and form methyl bromide.[3] Subsequent hydrolysis of the aryloxydibromoborane intermediate during aqueous workup liberates the free phenol.

Demethylation_Mechanism Methoxy_Intermediate 2,3-Difluoro-6-methoxybenzaldehyde Adduct Lewis Acid-Base Adduct Methoxy_Intermediate->Adduct BBr3 BBr₃ BBr3->Adduct Aryloxyborane Aryloxydibromoborane Adduct->Aryloxyborane SN2 Attack by Br⁻ MeBr CH₃Br Adduct->MeBr Final_Product This compound Aryloxyborane->Final_Product Aqueous Workup

Caption: Mechanism of BBr₃-mediated demethylation.

Detailed Experimental Protocols

PART A: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a high-yield procedure for the synthesis of the methoxy-protected intermediate.[5]

Table 1: Reagents and Materials for Part A

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-Difluoroanisole144.1146.8 g325
Lithium diisopropylamide (LDA), 2M in THF/heptane-171 mL341
Anhydrous Tetrahydrofuran (THF)72.11350 mL-
N,N-Dimethylformamide (DMF), anhydrous73.0927.6 mL (26.1 g)358
Acetic Acid60.0530 mL-
Diethyl Ether74.12~1 L-
0.2 N Hydrochloric Acid-400 mL-
Brine (Saturated NaCl)-500 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Step-by-Step Protocol:

  • Reactor Setup: Under a nitrogen atmosphere, charge a dry 1 L three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a 2 M solution of LDA in THF/heptane (171 mL).

  • Dilution and Cooling: Dilute the LDA solution with anhydrous THF (250 mL). Cool the resulting solution to -75 °C using a dry ice/acetone bath.

  • Substrate Addition: Prepare a solution of 3,4-difluoroanisole (46.8 g) in anhydrous THF (100 mL) and add it dropwise to the cooled LDA solution over 1 hour, maintaining the internal temperature below -70 °C.

  • Lithiation: Stir the reaction mixture at -75 °C for an additional hour to ensure complete lithiation.

  • Formylation: Add anhydrous DMF (27.6 mL) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, stir for an additional 10 minutes.

  • Quenching: Quench the reaction by the slow addition of acetic acid (30 mL), followed by water (400 mL). Allow the mixture to warm to 10 °C.

  • Extraction and Wash: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2 N HCl (400 mL), and brine (2 x 250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a reddish-orange oil which should crystallize upon standing.

  • Purification: Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.

Expected Yield: ~53.0 g (95%).

PART B: Synthesis of this compound

This protocol is a robust general procedure for the demethylation of aryl methyl ethers using boron tribromide.[2]

Table 2: Reagents and Materials for Part B

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Difluoro-6-methoxybenzaldehyde172.1353.0 g308
Boron Tribromide (BBr₃), 1M in Dichloromethane (DCM)250.52340 mL340
Anhydrous Dichloromethane (DCM)84.93500 mL-
Methanol32.04~100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether or Ethyl Acetate-~1 L-
Brine (Saturated NaCl)-500 mL-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Protocol:

  • Reactor Setup: Under a nitrogen atmosphere, dissolve 2,3-difluoro-6-methoxybenzaldehyde (53.0 g) in anhydrous DCM (500 mL) in a dry 2 L three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the 1 M solution of BBr₃ in DCM (340 mL) dropwise over 1.5-2 hours, ensuring the internal temperature does not exceed 5 °C. A precipitate may form during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC.

  • Quenching (Caution!): Cool the reaction mixture back down to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This is an exothermic reaction and will evolve HBr gas. Ensure adequate ventilation and perform this step in a fume hood. Continue adding methanol until gas evolution ceases.

  • Workup: Add water (500 mL) and stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction and Wash: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 300 mL). Combine the organic layers and wash with water (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL, until effervescence stops), and finally with brine (250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound.

Expected Yield: 80-90%.

Characterization of this compound

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 187543-89-1[6]
Molecular Formula C₇H₄F₂O₂[6]
Molecular Weight 158.10 g/mol [6]
Appearance Off-white to pale yellow solid/powder[7]
Melting Point Data not consistently available, requires experimental determination.
¹H NMR (DMSO-d₆) Expected shifts (δ, ppm): ~10.0-10.5 (s, 1H, -CHO), ~10.0-11.0 (br s, 1H, -OH), ~7.0-7.5 (m, 2H, Ar-H). Note: The exact chemical shifts can vary depending on the solvent and concentration.[8][9]
¹³C NMR (DMSO-d₆) Expected shifts (δ, ppm): ~190 (-CHO), aromatic carbons in the range of 110-160 ppm.
IR (KBr, cm⁻¹) Expected absorptions: ~3200-3400 (br, O-H stretch), ~1650-1680 (s, C=O stretch), ~1600, 1480 (C=C aromatic stretch).
Mass Spectrometry [M-H]⁻ at m/z 157.01 or [M+H]⁺ at m/z 159.02.

Scale-Up Considerations and Safety Precautions

  • Reagent Handling: Both LDA and BBr₃ are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon). Use of proper syringe and cannula techniques is essential for transferring these reagents safely.

  • Temperature Control: The ortho-lithiation step is highly exothermic and requires strict temperature control at -75 °C to prevent side reactions and decomposition. On a larger scale, a mechanical stirrer and a reliable cooling system are mandatory.

  • BBr₃ Quenching: The quenching of BBr₃ is extremely hazardous on a large scale due to the vigorous evolution of HBr gas. A slow, controlled addition of the quenching agent (methanol) at low temperature is critical. The reaction vessel should be vented to a scrubber system containing a caustic solution (e.g., NaOH) to neutralize the HBr gas.

  • Workup: Emulsion formation can be an issue during the workup of the demethylation reaction. The use of brine and allowing sufficient time for phase separation can mitigate this.[10]

Troubleshooting Guide

Table 4: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Inactive LDA; moisture in the reaction; temperature too high during lithiation.Use freshly titrated or newly purchased LDA. Ensure all glassware and solvents are scrupulously dry. Maintain the reaction temperature below -70 °C.
Formation of multiple isomers in Step 1 Temperature rose during lithiation, allowing for lithium-halogen exchange or migration.Improve cooling efficiency and slow down the addition rate of the anisole substrate.
Incomplete demethylation in Step 2 Insufficient BBr₃; short reaction time.Use a slight excess of BBr₃ (1.1-1.2 equivalents). Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of an intractable agglomerate during workup of Step 2 Formation of boron-based salts/polymers.After quenching with methanol, evaporate the solvent before adding water. Use brine during extraction to aid phase separation. Adjusting the pH might also be necessary.[10]

References

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
  • NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. (2020).
  • ResearchGate. Scheme 5. Possible dynamic covalent equilibria between BBr3 and....
  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • PubChem. This compound.
  • ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3....
  • NIH National Library of Medicine. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • ResearchGate. Boron Tribromide.
  • Shanghai Sunway Co. Ltd. This compound CAS NO.187543-89-1.
  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Google Patents. Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • ResearchGate. Dimethylation with BBr3?.

Sources

Application Notes & Protocols: 2,3-Difluoro-6-Hydroxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Salicylaldehydes

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. 2,3-Difluoro-6-hydroxybenzaldehyde, also known as 5,6-Difluorosalicylaldehyde, emerges as a particularly valuable building block, offering a unique convergence of reactive functionalities and the potent electronic influence of vicinal fluorine substituents.

This guide provides an in-depth exploration of this reagent. We move beyond simple properties to dissect its core reactivity, offering field-proven insights and detailed protocols for its application. The presence of the ortho-hydroxy and aldehyde groups provides a classic salicylaldehyde framework, enabling direct access to a multitude of heterocyclic scaffolds such as coumarins, benzofurans, and Schiff base ligands. The adjacent C2-F and C3-F bonds introduce profound electronic modifications:

  • Modulation of Acidity: The strong inductive effect of fluorine increases the acidity of the phenolic proton, influencing reaction kinetics and binding interactions of the final molecule.

  • Enhanced Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Fine-Tuning of Biological Activity: The unique stereoelectronic properties of fluorine can drastically alter a molecule's conformation and its ability to engage with biological targets, often leading to improved binding affinity and selectivity.

This document is structured to serve as a practical resource for researchers, enabling the confident and effective use of this compound in the synthesis of novel, high-value compounds.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for successful synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 187543-89-1 [1][2]
Molecular Formula C₇H₄F₂O₂ [2][3]
Molecular Weight 158.10 g/mol [2]
Appearance Powder / Solid [3][4]
IUPAC Name This compound [2]

| Common Synonyms | 5,6-Difluorosalicylaldehyde |[2] |

Safety is paramount. This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

Table 2: GHS Hazard Information

Hazard Code Description Reference
H315 Causes skin irritation [1][2]
H319 Causes serious eye irritation [1][2]

| H335 | May cause respiratory irritation |[1][2] |

Handling and Storage Protocol:

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust.[1][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][6]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[1][7] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][7]

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the distinct reactivity of its three key components: the aldehyde, the phenolic hydroxyl, and the difluorinated aromatic ring.

G main This compound aldehyde Aldehyde Group (-CHO) main->aldehyde hydroxyl Hydroxyl Group (-OH) main->hydroxyl ring Difluoroaromatic Ring main->ring nuc_add Nucleophilic Addition (e.g., Condensations) aldehyde->nuc_add Site for C-N/C-C bond formation oxid Oxidation to Carboxylic Acid aldehyde->oxid hetero Heterocycle Formation (e.g., Coumarins) aldehyde->hetero o_alk O-Alkylation / O-Acylation (Nucleophilic) hydroxyl->o_alk Acts as a nucleophile hydroxyl->hetero Key role in cyclization

Caption: Key reactive sites of this compound.

  • The Aldehyde Group: This is a primary site for carbon-carbon and carbon-heteroatom bond formation. It readily undergoes condensation reactions with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and participates in Wittig-type reactions.

  • The Phenolic Hydroxyl Group: This group is nucleophilic and moderately acidic. It is the key handle for O-alkylation and O-acylation reactions. Crucially, its ortho position relative to the aldehyde enables cyclization reactions that are fundamental to the synthesis of many oxygen-containing heterocycles.

  • The Difluorinated Aromatic Ring: The two electron-withdrawing fluorine atoms lower the electron density of the ring, influencing the reactivity of the other functional groups. This substitution pattern is often sought in drug discovery to block metabolism or to engage in specific hydrogen-bonding or dipole interactions with protein targets.

Application Protocols

The following protocols are representative of the major reaction classes for this building block. They are intended as validated starting points and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of a Fluorinated Schiff Base (Imine)

Application: Schiff bases are pivotal intermediates for the synthesis of amines (via reduction), ligands for catalysis, and as bioactive molecules in their own right.

Causality: The reaction is a nucleophilic addition of a primary amine to the aldehyde's electrophilic carbonyl carbon, followed by dehydration. It is typically catalyzed by a weak acid. Ethanol is an excellent solvent as it dissolves the reactants and the product often crystallizes upon cooling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A 1. Dissolve Aldehyde (1.0 eq) in Ethanol B 2. Add Aniline Derivative (1.05 eq) A->B C 3. Add Acetic Acid (2-3 drops) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool to Room Temp. (Induces Crystallization) D->E F 6. Filter Solid Product E->F G 7. Wash with Cold Ethanol F->G H 8. Dry under Vacuum G->H

Caption: General workflow for Schiff base synthesis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 0.2 M concentration) and stir until the solid is fully dissolved.

  • Amine Addition: Add the desired primary amine (1.05 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Isolation: Remove the heat source and allow the flask to cool to room temperature. The product will often crystallize directly from the solution. If not, cooling in an ice bath may be required.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified Schiff base product under high vacuum to a constant weight.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Application: This protocol converts the phenolic hydroxyl into an ether linkage, a common strategy to modify solubility, remove a potentially acidic proton, and explore structure-activity relationships.

Causality: This is a classic S_N2 reaction. A non-nucleophilic base (K₂CO₃) is used to deprotonate the acidic phenol, forming a phenoxide. This potent nucleophile then displaces a halide from an alkyl halide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A 1. Combine Aldehyde (1.0 eq) & K₂CO₃ (2.0 eq) in DMF B 2. Stir at Room Temp. A->B C 3. Add Alkyl Halide (1.2 eq) (e.g., Benzyl Bromide) B->C D 4. Heat to 60-70 °C (Monitor by TLC) C->D E 5. Cool & Pour into Ice Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine, Dry (Na₂SO₄) F->G H 8. Concentrate & Purify (Column Chromatography) G->H

Caption: General workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.3 M) and stir the suspension.

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide; 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor for the disappearance of the starting material by TLC (typically 4-12 hours).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. A precipitate may form, or an oil may separate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Expected Characterization Data

The following data are typical for the starting material, this compound. Experimental values should always be determined for confirmation.

Table 3: Typical Spectroscopic Data

Technique Expected Features Rationale
¹H NMR δ ~11.0-12.0 ppm (s, 1H, -OH), δ ~9.8 ppm (s, 1H, -CHO), δ ~6.8-7.5 ppm (m, 2H, Ar-H) The phenolic proton is strongly deshielded by intramolecular H-bonding to the aldehyde. The aldehyde proton is in the characteristic downfield region. Aromatic protons will show complex splitting due to H-F and H-H coupling.[8]
¹³C NMR δ ~190 ppm (C=O), δ ~160 ppm (C-OH), other aromatic carbons with characteristic C-F coupling constants (J_CF). The carbonyl carbon is highly deshielded. Carbons directly attached to fluorine will appear as doublets with large coupling constants.

| FT-IR | ~3200 cm⁻¹ (broad, O-H stretch), ~1650 cm⁻¹ (strong, C=O stretch), ~1200-1300 cm⁻¹ (C-F stretch) | The broad O-H band indicates hydrogen bonding. The C=O stretch is conjugated with the aromatic ring, lowering its frequency slightly.[8] |

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its well-defined reactive handles—the aldehyde and the phenol—provide reliable entry points for constructing complex molecular architectures. The strategic placement of two fluorine atoms imparts unique electronic properties that are highly sought after in the design of pharmaceuticals and advanced materials. The protocols and data provided herein serve as a robust foundation for researchers to unlock the full synthetic potential of this valuable reagent.

References

  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Shanghai Sunway Co. Ltd. (n.d.). This compound CAS NO.187543-89-1.
  • S. H. K. Ansari, et al. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry.
  • Habib, O. M. O., et al. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of the Faculty of Pharmacy of Gazi University.
  • HETEROCYCLES, Vol. (n.d.). A FACILE ROUTE TO SOME NEW THIOPHENE AND 1,3,4-THIADIAZOLE DERIVATIVES INCORPORATING A BENZIMIDAZOLE MOIETY.
  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde. This molecule is a valuable building block in the development of novel pharmaceuticals and advanced materials, owing to the unique electronic properties imparted by its fluorine and aldehyde functionalities. However, its synthesis presents significant challenges, primarily concerning regioselectivity and yield.

This guide provides a comprehensive, field-tested approach to overcoming these challenges. We will detail the most reliable synthetic route, offer in-depth troubleshooting for common experimental issues, and discuss alternative methods with a critical analysis of their limitations. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to confidently and efficiently synthesize this target molecule.

Part 1: Recommended High-Yield Synthetic Workflow

Direct formylation of 2,3-difluorophenol often leads to a mixture of isomers and low yields. A more robust and regioselective strategy involves a two-step process: the ortho-lithiation and formylation of a readily available, protected precursor, followed by a targeted demethylation. This pathway ensures the formyl group is installed at the desired C6 position with high fidelity.

Synthesis_Workflow Start 3,4-Difluoroanisole Step1 Ortho-lithiation & Formylation Start->Step1 1) LDA or n-BuLi, THF, -75 °C 2) DMF Intermediate 2,3-Difluoro-6-methoxybenzaldehyde Step1->Intermediate Yield: ~95% Step2 Demethylation Intermediate->Step2 BBr3, DCM Product This compound Step2->Product

Caption: Recommended two-step synthesis pathway.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde via Ortho-lithiation

This procedure is adapted from a high-yield industrial synthesis and focuses on strict anhydrous and anaerobic conditions, which are critical for success.

Materials:

  • 3,4-Difluoroanisole

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi), 2M solution

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Acid

  • Diethyl ether

  • 0.2N Hydrochloric acid

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, charge a dry, three-necked flask with a 2M solution of LDA in THF/n-heptane. Dilute with additional anhydrous THF and cool the solution to -75 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -75 °C for 1 hour. The formation of the lithiated species is directed by the methoxy group to the C6 position.

  • Formylation: Add anhydrous DMF (1.1 eq) dropwise, again maintaining the temperature at or below -70 °C. Stir for an additional 10-15 minutes.

  • Quenching: Quench the reaction by adding acetic acid, followed by water. Allow the mixture to warm to approximately 10 °C.

  • Extraction & Wash: Transfer the mixture to a separatory funnel and extract twice with diethyl ether. Combine the organic layers and wash sequentially with water, 0.2N HCl, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil that should crystallize upon standing.

  • Purification: Recrystallize the solid from a diethyl ether/petroleum ether mixture to afford pure 2,3-difluoro-6-methoxybenzaldehyde.

Protocol 2: Demethylation to this compound

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers, even those deactivated by electron-withdrawing groups.

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, dissolve the starting methoxybenzaldehyde (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (1.1-1.2 eq) to the cooled solution. Monitor for gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a chilled, saturated solution of sodium bicarbonate or water.

  • Extraction & Wash: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Logic Problem Low Yield in Step 1 (Ortho-lithiation/Formylation) Cause1 Inactive Lithiating Agent Problem->Cause1 Cause2 Presence of Water/Moisture Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Cause4 Poor Substrate Solubility Problem->Cause4 Sol1 Titrate n-BuLi/LDA Use fresh bottle Cause1->Sol1 Sol2 Flame-dry glassware Use anhydrous solvents Maintain inert atmosphere Cause2->Sol2 Sol3 Maintain T < -70 °C Use reliable cryo-bath Cause3->Sol3 Sol4 Increase solvent volume Consider adding TMEDA to break up aggregates Cause4->Sol4

Caption: Troubleshooting logic for the ortho-lithiation step.

FAQs: Ortho-lithiation and Formylation (Step 1)
  • Q1: My ortho-lithiation reaction failed, and I recovered only the starting material after quenching. What went wrong?

    • A1: Expertise & Experience: This is a classic issue almost always traced back to reagent deactivation or improper reaction conditions.

      • Inactive Lithiating Agent: n-BuLi and LDA are extremely sensitive to air and moisture. Always use a freshly opened bottle or titrate your reagent before use to determine its exact molarity.

      • Trace Moisture: The lithiating agent will preferentially deprotonate any trace water before deprotonating the aromatic C-H bond. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are freshly distilled and anhydrous. Maintain a positive pressure of inert gas throughout the entire process.

      • Temperature: The lithiated intermediate of many aromatic compounds is unstable at higher temperatures. The reaction must be maintained at -75 °C to prevent decomposition.

  • Q2: The reaction yields are consistently low, and I'm observing a complex mixture of byproducts. What are the likely causes?

    • A2: Causality: Low yields in the face of some product formation point towards competing side reactions or incomplete conversion.

      • Solubility Issues: At -78 °C, your starting material may not be fully dissolved, leading to a slow or incomplete reaction. You can try using a slightly larger volume of anhydrous THF.

      • Reagent Aggregation: Organolithium reagents exist as aggregates in solution. Adding a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates, increasing the reactivity of the base.

      • Incorrect Stoichiometry: An excess of the lithiating agent can sometimes lead to multiple deprotonations or side reactions. Ensure your stoichiometry is precise based on a titrated value of your base.

FAQs: Demethylation (Step 2)
  • Q3: My demethylation with BBr₃ is incomplete, even after several hours. How can I drive the reaction to completion?

    • A3: Trustworthiness: Incomplete demethylation is typically a result of insufficient reagent or non-optimal temperature.

      • Stoichiometry: While theoretically 1 equivalent of BBr₃ can cleave up to 3 equivalents of a methyl ether, this is often not practical. For electron-deficient systems, using 1.2-1.5 equivalents of BBr₃ is often necessary to ensure complete conversion.

      • Temperature: While the reaction is initiated at 0 °C to control the initial exotherm, allowing it to slowly warm to room temperature is often required for full conversion of less reactive aryl methyl ethers.

  • Q4: I am losing my product during the aqueous workup after BBr₃ demethylation. What is happening?

    • A4: Expertise & Experience: The phenolic product is acidic and will be deprotonated by a basic quench (like sodium bicarbonate), forming a phenoxide salt. This salt has high water solubility and will partition into the aqueous layer, leading to significant product loss. To recover your product, you must re-acidify the aqueous layer with ~1N HCl to a pH of 4-5 before extraction. This protonates the phenoxide, making the phenol soluble in organic solvents like DCM or ethyl acetate.

Part 4: Analysis of Alternative Synthetic Routes

While the ortho-lithiation route is recommended, it's valuable to understand why other common formylation reactions are less suitable for this specific target.

Reaction NameStarting MaterialTypical ConditionsExpected Outcome for this compound
Reimer-Tiemann 2,3-DifluorophenolCHCl₃, NaOH, HeatLow yield. Poor regioselectivity, likely yielding a mixture of 4-CHO and 6-CHO isomers. Difficult to separate.
Duff Reaction 2,3-DifluorophenolHexamethylenetetramine, Acid, HeatVery low to no yield. The reaction requires strongly electron-donating groups and is generally inefficient. The fluorine atoms are deactivating.
Vilsmeier-Haack 2,3-DifluorophenolPOCl₃, DMFLow yield expected. The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring for effective substitution.
Mg-Mediated Formylation 2,3-DifluorophenolMgCl₂, Et₃N, ParaformaldehydeModerate to good yield possible. This method shows excellent ortho-selectivity for many phenols and may be a viable, though less documented, alternative.
FAQs: Alternative Methods
  • Q5: Why is the Reimer-Tiemann reaction not recommended for this synthesis?

    • A5: Scientific Rationale: The Reimer-Tiemann reaction proceeds via a dichlorocarbene electrophile. While the hydroxyl group is ortho-directing, the two electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic attack. Furthermore, formylation could occur at either the C4 or C6 position, leading to a mixture of isomers that would be challenging to purify, ultimately lowering the isolated yield of the desired product.

  • Q6: Could I use a modified Duff reaction with trifluoroacetic acid?

    • A6: Scientific Rationale: While using trifluoroacetic acid can improve the Duff reaction's scope, the reaction is still most effective for phenols with strong electron-donating groups. The deactivating nature of the two fluorine atoms on the starting 2,3-difluorophenol would likely make this reaction very sluggish and low-yielding.

References

  • Biegasiewicz, K. F., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Biegasiewicz, K. F., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Biegasiewicz, K. F., et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
  • Reddit r/Chempros. (2020).
  • Biegasiewicz, K. F., et al. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers.
  • Manufacturer's Guide. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis. [Link]
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • Duff Reaction. (n.d.). [Link]
  • Lawrence, N. J., et al. (2001). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Fluorine Chemistry, 108(2), 141-144. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • University of Rochester. (n.d.). Directed (ortho)
  • Krämer, K. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • YouTube. (2020).
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
  • Reddit r/Chempros. (2023).
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • Organic Syntheses. (n.d.).
  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [Link]
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • YouTube. (2020).
  • Google Patents. (n.d.).
  • UNI ScholarWorks. (n.d.).
  • S. S. Vdovichenko, et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. PubMed Central. [Link]
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]
  • European

Technical Support Center: Purification of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Difluoro-6-hydroxybenzaldehyde (DFHBA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate in high purity. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.

The unique structure of DFHBA, featuring an acidic phenolic hydroxyl group ortho to a reactive aldehyde, along with two electron-withdrawing fluorine atoms, presents specific challenges and opportunities in its purification. This guide addresses common issues through a troubleshooting Q&A and provides foundational knowledge in a detailed FAQ section.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you might encounter during the purification of this compound.

Q1: My overall yield is very low after performing an acid-base liquid-liquid extraction (LLE). Where could my product have gone?

A1: This is a frequent issue when handling phenolic compounds. Several factors could be at play:

  • Incorrect Choice of Base: this compound is a phenol and is therefore acidic. However, its pKa is influenced by the electron-withdrawing fluorine and aldehyde groups. While a strong base like sodium hydroxide (NaOH) will certainly deprotonate it to form the water-soluble phenoxide, a weaker base like sodium bicarbonate (NaHCO₃) might not be sufficient for complete extraction into the aqueous phase. If you used NaHCO₃ and experienced low yield, it's likely a significant portion of your product remained in the organic layer.

  • Emulsion Formation: Phenolic salts can act as surfactants, leading to the formation of stable emulsions at the aqueous-organic interface, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.

  • Incomplete Re-protonation: After extracting the phenoxide into the aqueous layer, you must re-acidify to a pH well below the phenol's pKa to precipitate the neutral product for back-extraction. If you only neutralize to pH 7, a portion of the product may remain as the water-soluble phenoxide. Aim for a pH of 2-3 by slowly adding concentrated HCl[1].

  • Product Degradation: Aldehydes can be sensitive to strongly basic or acidic conditions, especially over long periods. Minimize the time the compound spends in highly alkaline or acidic solutions.

Q2: After column chromatography, my fractions are clean by TLC, but upon solvent evaporation, I get a discolored oil or waxy solid instead of the expected powder. What's happening?

A2: This problem points towards either residual high-boiling solvents or impurity-induced disruption of crystal lattice formation.

  • Solvent Entrapment: Solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove completely under standard rotary evaporation. If these were used in the reaction or chromatography, co-evaporation with a lower-boiling solvent like dichloromethane (DCM) or toluene, followed by drying under high vacuum, can help.

  • Trace Impurities: Even a small percentage of a structurally similar impurity can inhibit crystallization. The "oiling out" phenomenon is classic in these cases. Try dissolving the oil in a minimum amount of a good solvent (like DCM or diethyl ether) and then slowly adding a poor solvent (like hexane or petroleum ether) to precipitate the product[2]. This is essentially a rapid recrystallization.

  • Oxidation: The crude product may contain the corresponding carboxylic acid from over-oxidation. While chromatography should separate this, any co-elution will result in an impure final product that may be difficult to crystallize. The presence of an aldehyde makes the compound susceptible to air oxidation.

Q3: My TLC plate shows significant streaking or a "comet tail" for my product spot, making it difficult to assess purity. How can I fix this?

A3: Streaking on a silica gel TLC plate is typically caused by issues with acidity or compound concentration.

  • Acidity of the Compound: The phenolic hydroxyl group is acidic and can interact strongly with the silanol groups (Si-OH) on the silica surface, causing the spot to streak. To fix this, add a small amount of acetic acid (e.g., 0.5-1%) to your TLC mobile phase. This protonates the silica surface and the compound, leading to sharper, more defined spots.

  • Acidity of the Silica Gel: Conversely, aldehydes can sometimes be sensitive to the inherent acidity of standard silica gel, leading to decomposition or acetal formation if an alcohol is used in the eluent[3]. If you suspect decomposition, you can use silica that has been pre-treated with a base like triethylamine or switch to a different stationary phase like alumina[3].

  • Sample Overloading: Applying too much of your sample to the TLC plate will cause streaking regardless of the solvent system. Ensure you are spotting a dilute solution.

Frequently Asked Questions (FAQs)

This section provides in-depth answers and protocols for fundamental purification strategies.

Q1: What is the most robust, first-pass purification strategy for a crude reaction mixture containing this compound?

A1: A multi-step approach combining an extractive workup with either chromatography or recrystallization is the most effective strategy. The phenolic nature of the target compound is the key to a highly selective initial purification step.

The recommended workflow is:

  • Initial Quench & Dilution: Ensure the reaction is properly quenched and diluted with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether).

  • Acid-Base Extraction: Perform a liquid-liquid extraction to separate the acidic DFHBA from neutral or basic impurities. This is the most powerful initial cleanup step[4][5].

  • Final Polish: Depending on the remaining impurities, use either column chromatography for separating closely related compounds or recrystallization for removing minor impurities and obtaining crystalline material.

Below is a visual representation of this general purification workflow.

Purification_Workflow cluster_0 Initial Workup cluster_1 Final Purification CRUDE Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base Separation) CRUDE->LLE Isolate Acidic Fraction TLC TLC Analysis LLE->TLC CHROM Column Chromatography TLC->CHROM Complex Mixture or Close Rf RECRYST Recrystallization TLC->RECRYST Relatively Pure (>90%) PURE Pure Crystalline Product CHROM->PURE RECRYST->PURE LLE_Mechanism cluster_org1 Organic Phase 1 cluster_aq1 Aqueous Phase 1 cluster_org2 Organic Phase 2 cluster_aq2 Aqueous Phase 2 DFHBA DFHBA (R-OH) (Neutral, Organic Soluble) Phenoxide DFHBA-Phenoxide (R-O⁻Na⁺) (Ionic, Water Soluble) DFHBA->Phenoxide + NaOH Impurity_N Neutral Impurities (Organic Soluble) Impurity_N2 Neutral Impurities (Remain in Organic Phase) Impurity_N->Impurity_N2 No Reaction NaOH NaOH (aq) DFHBA_precip DFHBA (R-OH) (Precipitates) Phenoxide->DFHBA_precip + HCl HCl HCl (aq)

Sources

Technical Support Center: Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable intermediate. We will delve into the causality behind synthetic choices, troubleshoot common issues, and provide actionable protocols to ensure the integrity of your experimental outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is not trivial, primarily due to the challenge of achieving correct regioselectivity on a highly substituted aromatic ring. While direct formylation of a corresponding phenol is possible, a more reliable and higher-yielding approach involves a two-step synthesis via a methoxy-protected intermediate. This strategy offers superior control over the position of the formyl group.

The most common and scalable route proceeds as follows:

  • Ortho-Lithiation and Formylation: Starting with 3,4-difluoroanisole, a directed ortho-metalation is performed using a strong base like lithium diisopropylamide (LDA). The resulting aryl lithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 2,3-Difluoro-6-methoxybenzaldehyde.[1][2]

  • Demethylation: The methoxy group of the intermediate is subsequently cleaved using a demethylating agent (e.g., boron tribromide, aluminum chloride, or strong acid) to afford the final target, this compound.

This multi-step approach is generally preferred over direct formylation methods like the Reimer-Tiemann or Duff reactions on 2,3-difluorophenol, which are prone to producing a mixture of isomers and often result in lower yields and complex purification challenges.[3][4]

Visualizing the Primary Synthesis Pathway and Byproduct Formation

Synthesis_Pathway cluster_main Primary Synthetic Route cluster_byproducts Common Byproducts A 3,4-Difluoroanisole B 2,3-Difluoro-6-methoxybenzaldehyde A->B 1) LDA, THF, -78°C 2) DMF BP1 Unreacted 3,4-Difluoroanisole A->BP1 Incomplete Lithiation BP2 Isomeric Methoxybenzaldehydes A->BP2 Incorrect Lithiation C This compound (Target Product) B->C Demethylation (e.g., BBr₃ or AlCl₃) BP3 Incomplete Demethylation: 2,3-Difluoro-6-methoxybenzaldehyde B->BP3 Incomplete Reaction

Caption: Preferred synthetic route and key points of byproduct formation.

Section 2: Troubleshooting and FAQs

This section addresses specific issues and frequently asked questions encountered during the synthesis.

Q1: My yield of 2,3-Difluoro-6-methoxybenzaldehyde is very low after the lithiation/formylation step. What went wrong?

A1: Low yields in directed ortho-metalation reactions are typically traced back to issues with the strong base or reaction conditions.

  • Cause 1: Inactive LDA: Lithium diisopropylamide (LDA) is highly sensitive to moisture and air. If it has degraded, it will be ineffective at deprotonating the anisole. Always use freshly prepared or properly stored LDA and ensure all glassware and solvents are scrupulously dry.

  • Cause 2: Temperature Control: The lithiation step is highly exothermic and must be maintained at a very low temperature (typically -78 °C, using a dry ice/acetone bath) to prevent side reactions and decomposition of the aryllithium intermediate.[1][2] Allowing the temperature to rise prematurely is a common cause of failure.

  • Cause 3: Slow Addition: The 3,4-difluoroanisole should be added dropwise to the cooled LDA solution to maintain temperature control and ensure efficient deprotonation.[2]

Q2: My TLC/NMR analysis shows multiple aldehyde isomers after the formylation step. Why did this happen?

A2: The formation of isomeric aldehydes indicates a lack of regioselectivity during the lithiation step. While the methoxy group is a strong ortho-directing group, the fluorine atoms also influence the acidity of the aromatic protons. If the reaction conditions are not optimal, lithiation can occur at other positions, leading to a mixture of products after quenching with DMF. Strict adherence to low temperatures (-75 to -78 °C) is critical to maximize the kinetic selectivity for the desired C-6 position.[1]

Q3: After the final demethylation step, I still have a significant amount of the 2,3-Difluoro-6-methoxybenzaldehyde precursor in my product. How can I improve this?

A3: This is a clear case of incomplete reaction.

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the demethylating agent (e.g., BBr₃ or AlCl₃). Typically, 1.1 to 1.5 equivalents are used, but this can vary.

  • Reaction Time/Temperature: Demethylation can be slow. Ensure the reaction is allowed to proceed for an adequate amount of time, and if necessary, gently warm the reaction mixture according to established protocols. Monitor the reaction's progress using TLC until the starting material spot has disappeared.

  • Quenching: The workup procedure is critical. Ensure the reaction is properly quenched (e.g., with water, acid, or base as appropriate for the reagent used) to hydrolyze any intermediates and liberate the final phenolic product.

Q4: I am attempting a direct formylation of 2,3-difluorophenol using the Reimer-Tiemann reaction and my product is a dark, tarry mess. Is this normal?

A4: Unfortunately, this is a very common outcome for the Reimer-Tiemann reaction.[4]

  • Mechanism: The reaction proceeds via the generation of highly reactive dichlorocarbene in strong base.[4][5] Phenols, especially under these harsh, basic conditions, are susceptible to oxidation and polymerization, leading to the formation of dark, intractable tars.

  • Byproducts: Besides tar, you will likely have a mixture of the desired ortho-formylated product and the para-formylated isomer, making purification extremely difficult.[6]

  • Recommendation: While feasible for simpler phenols, the Reimer-Tiemann reaction is generally not recommended for complex, electron-deficient substrates like difluorophenols due to low yields and the high potential for side reactions.[7] The two-step methoxy-intermediate route is a much more robust alternative.

Section 3: Troubleshooting Guide
Symptom Observed Potential Cause(s) Recommended Solution(s)
Low or no conversion of 3,4-difluoroanisole (Step 1) 1. Inactive/degraded LDA.2. Insufficiently low temperature.3. Presence of moisture in reagents or glassware.1. Use freshly prepared or newly purchased LDA.2. Ensure the reaction is maintained at -78 °C.3. Flame-dry all glassware and use anhydrous solvents.
Multiple aldehyde spots on TLC after formylation Poor regioselectivity during lithiation.Maintain strict temperature control at -78 °C during base and substrate addition to favor kinetic product formation.[1]
Product mixture of hydroxy- and methoxy-benzaldehyde (Step 2) 1. Incomplete demethylation.2. Insufficient demethylating agent.1. Increase reaction time or temperature as per literature protocols.2. Use a higher stoichiometric equivalent of the demethylating agent.3. Monitor reaction to completion via TLC.
Crude product is a dark oil or tar that won't crystallize 1. Decomposition of intermediates or product.2. Formation of polymeric byproducts (common in direct formylation).[4]1. Re-evaluate the reaction conditions (temperature, reagents).2. Purify via column chromatography instead of crystallization.3. For direct formylation attempts, consider switching to the more reliable two-step synthesis.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography

This protocol is essential for separating the target product from isomeric byproducts or unreacted precursors.

  • Prepare the Column: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds. The desired product, this compound, will elute after less polar impurities like any remaining 3,4-difluoroanisole but before more polar byproducts.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating the final phenolic product from the non-phenolic methoxy intermediate after an incomplete demethylation reaction.

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and wash it with a 1M aqueous sodium hydroxide (NaOH) solution. The phenolic this compound will be deprotonated to its sodium salt and move into the aqueous layer. The unreacted 2,3-Difluoro-6-methoxybenzaldehyde will remain in the organic layer. Repeat the extraction of the organic layer 2-3 times to ensure complete separation.

  • Separation: Separate the organic layer (containing the methoxy impurity) and the combined aqueous layers (containing the desired product salt).

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. The desired product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly in a vacuum oven.

Section 5: References
  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Retrieved from

  • chemeurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from [Link]

  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. SYNTHESIS, 1998(07), 1029-1032. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Suranagi, A. (n.d.). Duff Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

Sources

Technical Support Center: Navigating Regioselectivity in the Formylation of Difluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to resolving the complex challenges of regioselectivity in the formylation of difluorophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter selectivity issues during the synthesis of difluorohydroxybenzaldehydes—key intermediates in pharmaceutical and materials science. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Introduction: The Challenge of Directing Groups

The formylation of difluorophenols presents a classic yet intricate challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the complex interplay between the strongly activating, ortho-, para-directing hydroxyl group and the two deactivating, yet also ortho-, para-directing, fluorine substituents. Understanding the synergy and antagonism of these groups is paramount to achieving the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting a Vilsmeier-Haack formylation on 2,6-difluorophenol and obtaining a mixture of isomers. How can I favor formylation at the C4 (para) position?

Answer: This is a common issue arising from the competing directing effects of the hydroxyl and fluorine substituents. While the hydroxyl group strongly activates the para position (C4), the fluorine atoms also direct ortho and para to themselves, potentially leading to minor products.

Underlying Principles: The Vilsmeier-Haack reaction involves a bulky electrophile, the Vilsmeier reagent ((ClCH=N(CH₃)₂)⁺). The hydroxyl group is a powerful activating group, directing electrophilic substitution primarily to the ortho and para positions. In 2,6-difluorophenol, the two ortho positions are blocked by fluorine atoms, leaving the C4 position as the primary site for substitution directed by the hydroxyl group. However, the fluorine atoms, while deactivating the ring overall through their inductive effect (-I), can direct substitution ortho and para to themselves via their resonance effect (+M). This can lead to trace amounts of other isomers.

Troubleshooting & Optimization:

  • Steric Hindrance: The bulkiness of the Vilsmeier reagent generally favors substitution at the less sterically hindered C4 position over positions adjacent to the fluorine atoms.

  • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can enhance selectivity by favoring the reaction pathway with the lowest activation energy, which is typically formylation at the electronically favored C4 position.

  • Solvent Choice: While DMF is necessary for the formation of the Vilsmeier reagent, using a co-solvent like dichloromethane (DCM) can sometimes influence the reaction's regioselectivity.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Difluorophenol

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,6-difluorophenol (1 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: My Duff reaction on 3,5-difluorophenol is giving me a low yield of the desired 2-hydroxy-4,6-difluorobenzaldehyde. What can I do to improve this?

Answer: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is known for its ortho-selectivity in phenol formylation. However, the deactivating effect of the two fluorine atoms in 3,5-difluorophenol can lead to sluggish reactivity and low yields.

Underlying Principles: The Duff reaction proceeds via an electrophilic attack on the phenol by an iminium ion generated from HMTA. The reaction is highly dependent on the nucleophilicity of the aromatic ring. The two fluorine atoms at the meta positions to the hydroxyl group in 3,5-difluorophenol strongly deactivate the ring, making it less susceptible to electrophilic attack.

Troubleshooting & Optimization:

  • Acid Catalyst: The choice and amount of acid are critical. While glycerol and boric acid are traditionally used, stronger acids like trifluoroacetic acid (TFA) can enhance the rate of reaction with deactivated substrates.[1]

  • Temperature: Increasing the reaction temperature (typically 80-100 °C) can help overcome the activation energy barrier imposed by the deactivating fluorine atoms.

  • Stoichiometry: Ensure an adequate excess of HMTA is used to drive the reaction to completion. However, be aware that a large excess can sometimes lead to the formation of polymeric byproducts.[2]

Experimental Protocol: Modified Duff Formylation of 3,5-Difluorophenol

  • In a round-bottom flask, dissolve 3,5-difluorophenol (1 eq.) and hexamethylenetetramine (HMTA, 2-3 eq.) in trifluoroacetic acid (TFA).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into a beaker of ice water.

  • Acidify the aqueous solution with concentrated HCl to hydrolyze the intermediate imine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Q3: I am getting a mixture of isomers from the Rieche formylation of 2,5-difluorophenol. How can I achieve better regioselectivity?

Answer: The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, is sensitive to electronic and steric effects, as well as coordination of the Lewis acid. With 2,5-difluorophenol, multiple positions are activated, leading to potential isomer formation.

Underlying Principles: In 2,5-difluorophenol, the hydroxyl group activates the C4 and C6 positions. The fluorine at C2 directs to C3 and C5 (which is already substituted), while the fluorine at C5 directs to C4 and C6. This leads to a complex regiochemical problem where both C4 and C6 are potential sites of formylation.

Troubleshooting & Optimization:

  • Lewis Acid Choice and Stoichiometry: The choice of Lewis acid is crucial. A strongly coordinating Lewis acid like TiCl₄ can chelate with the hydroxyl group, favoring ortho-formylation at the C6 position. Using a less coordinating Lewis acid or a different stoichiometry might alter the isomer ratio.

  • Temperature: Lowering the reaction temperature can often improve selectivity.

  • Protecting Groups: A reliable strategy to enforce regioselectivity is to use a protecting group on the hydroxyl moiety. A bulky protecting group can sterically hinder the ortho positions, favoring formylation at the para position. Subsequent deprotection yields the desired isomer. Common protecting groups for phenols include acetyl (Ac), benzyl (Bn), and silyl ethers (e.g., TBDMS).

Protecting Group Strategy Workflow:

G cluster_0 Protecting Group Strategy for Regioselective Formylation A 2,5-Difluorophenol B Protect Hydroxyl Group (e.g., Acetylation, Silylation) A->B C Protected Difluorophenol B->C D Formylation Reaction (e.g., Rieche or Vilsmeier-Haack) C->D E Regioselective Formylation (para to protecting group) D->E F Deprotection E->F G Desired Regioisomer F->G

Caption: Workflow for regioselective formylation using a protecting group strategy.

Data Summary: Factors Influencing Regioselectivity

Difluorophenol IsomerFormylation MethodKey Factors Influencing RegioselectivityExpected Major Product
2,6-Difluorophenol Vilsmeier-HaackSteric hindrance from ortho fluorines; strong para-directing effect of -OH.4-Formyl-2,6-difluorophenol
3,5-Difluorophenol DuffStrong ortho-directing effect of -OH; deactivation by meta fluorines.2-Formyl-3,5-difluorophenol
2,5-Difluorophenol RiecheCompeting directing effects of -OH and fluorines; Lewis acid coordination.Mixture of 4- and 6-formyl isomers
3,4-Difluorophenol Vilsmeier-Haack-OH directs ortho (C2, C6); F at C4 directs ortho (C3, C5); F at C3 directs ortho (C2, C4).Complex mixture, likely favoring formylation at C2 and C6.

Visualizing Reaction Mechanisms

Vilsmeier-Haack Reaction Mechanism

G cluster_1 Vilsmeier-Haack Mechanism A DMF + POCl3 B Vilsmeier Reagent [ClCH=N(CH3)2]+ A->B D Electrophilic Aromatic Substitution B->D C Difluorophenol C->D E Iminium Ion Intermediate D->E F Hydrolysis E->F G Difluorohydroxybenzaldehyde F->G

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Concluding Remarks

Achieving high regioselectivity in the formylation of difluorophenols requires a nuanced understanding of the competing electronic and steric effects at play. By carefully selecting the formylation method, optimizing reaction conditions, and considering strategic use of protecting groups, researchers can effectively navigate these challenges. This guide serves as a starting point for troubleshooting and developing robust synthetic routes to these valuable compounds. For further assistance, please do not hesitate to contact our technical support team.

References

  • Olah, G. A., & Krishnamurthy, V. V. (1983). Formylating Agents. In Friedel-Crafts and Related Reactions (Vol. 3, pp. 1-132). John Wiley & Sons.
  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988.
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α‐Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl‐alkyläthern. Chemische Berichte, 93(1), 88-94.
  • Lawrence, N. J., Hepworth, L. A., Rennison, D., & Hadfield, J. A. (2003). Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4. Journal of Fluorine Chemistry, 123(1), 101-108.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Grimblat, N., & Sarotti, A. M. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(41), 9957-9963.

Sources

Technical Support Center: Optimization of 2,3-Difluoro-6-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 2,3-Difluoro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the nuances of formylation reactions pertinent to this specific molecule, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges you might encounter in your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the ortho-formylation of 2,3-difluorophenol. The presence of two electron-withdrawing fluorine atoms and an activating hydroxyl group on the aromatic ring presents unique challenges in controlling the regioselectivity and achieving high yields. This guide will focus on the optimization of common formylation reactions for this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The primary methods for the synthesis of this compound are electrophilic aromatic substitution reactions that introduce a formyl group (-CHO) onto the 2,3-difluorophenol ring. The most commonly employed methods for ortho-formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction .[1][2] Other methods like the Vilsmeier-Haack reaction can also be considered, though they might require protection of the hydroxyl group.

Q2: Why is achieving high ortho-selectivity a challenge with 2,3-difluorophenol?

A2: While the hydroxyl group strongly directs ortho, the two fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic substitution. This deactivation can lead to sluggish reactions and the need for harsher conditions, which may decrease selectivity and promote side reactions. The electronic effects of the fluorine atoms can also influence the relative reactivity of the possible ortho and para positions.

Q3: I am observing the formation of a significant amount of a polymeric/resinous material in my reaction. What could be the cause?

A3: Polymer or resin formation is a common side reaction in phenol formylation, especially under acidic or basic conditions with formaldehyde or its equivalents.[3] This occurs through repeated hydroxymethylation and condensation. To minimize this, consider the following:

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.

  • Temperature Management: Avoid excessively high temperatures which accelerate polymerization.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

Troubleshooting Guide: Formylation of 2,3-Difluorophenol

Issue 1: Low or No Product Yield

Q: My formylation reaction is giving a very low yield, and I am recovering mostly unreacted 2,3-difluorophenol. What are the likely causes and solutions?

A: Low yield in the formylation of 2,3-difluorophenol can stem from several factors, primarily related to the deactivating effect of the fluorine atoms. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Activation: The phenoxide ion is the reactive species in many formylation reactions. Ensure your basic conditions are sufficient to deprotonate the phenol. In the case of the Reimer-Tiemann reaction, using a stronger base like potassium hydroxide instead of sodium hydroxide can be beneficial.

  • Insufficient Electrophile Generation: In the Reimer-Tiemann reaction, the generation of dichlorocarbene is critical.[2][4][5] Ensure your chloroform is of good quality and that the reaction is heated sufficiently to promote its formation. For the Duff reaction, the generation of the electrophilic iminium ion from hexamethylenetetramine (HMTA) is acid-catalyzed.[1] The choice and concentration of the acid are crucial.

  • Reaction Temperature and Time: Due to the deactivated ring, higher temperatures and longer reaction times may be necessary compared to the formylation of simple phenols. A systematic increase in temperature while monitoring the reaction by TLC or HPLC is recommended.

Issue 2: Formation of Isomeric Byproducts

Q: I am obtaining a mixture of ortho- and para-formylated products. How can I improve the regioselectivity for the desired this compound?

A: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers.[3] While the ortho product is typically favored, several factors can be adjusted to enhance this selectivity:

  • Choice of Base: The counter-ion of the base can influence ortho-selectivity. The use of potassium hydroxide is often cited to favor the ortho product due to the ability of the K+ ion to chelate with the phenoxide and the incoming electrophile.

  • Solvent System: The Reimer-Tiemann reaction is often performed in a biphasic system.[2][5] The choice of an appropriate phase-transfer catalyst can influence the proximity of the reactants and enhance ortho-selectivity.

  • Steric Hindrance: While not directly modifiable, understanding that the electrophile is bulky can help rationalize the observed selectivity. In the case of 2,3-difluorophenol, the position ortho to the hydroxyl and flanked by a fluorine atom might be sterically more accessible than the other ortho position.

Issue 3: Di-formylation

Q: I am observing the formation of a di-formylated product. How can I prevent this?

A: Di-formylation can occur, especially in the Duff reaction if both ortho positions are available and reactive.[3] To favor mono-formylation:

  • Control Stoichiometry: This is the most critical parameter. Reduce the molar ratio of the formylating agent (e.g., HMTA) to the 2,3-difluorophenol. A 1:1 ratio or even a slight excess of the phenol can favor mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC and stop the reaction once the formation of the mono-formylated product is maximized.

Experimental Protocols

Protocol 1: Modified Duff Reaction for this compound

This protocol is a suggested starting point and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorophenol (1.0 eq.) and hexamethylenetetramine (HMTA, 1.2 eq.).

  • Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) as the solvent. The amount should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 70-80°C and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. An acidic workup with HCl is then performed. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reimer-Tiemann Reaction for this compound

This protocol is a suggested starting point and requires careful temperature control.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, dissolve 2,3-difluorophenol (1.0 eq.) in an aqueous solution of potassium hydroxide (4.0 eq.).

  • Addition of Chloroform: Heat the solution to 60-65°C. Add chloroform (1.5 eq.) dropwise from the dropping funnel over 1 hour with vigorous stirring.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours. The reaction is exothermic, so cooling may be necessary to maintain the temperature.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid. The excess chloroform can be removed by steam distillation.

  • Purification: The aqueous residue is extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product can be purified by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Formylation of 2,3-Difluorophenol
ParameterDuff ReactionReimer-Tiemann Reaction
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)
Catalyst/Medium Acidic (e.g., TFA, Acetic Acid)Basic (e.g., KOH, NaOH)
Temperature 70-100°C60-70°C
Reaction Time 2-6 hours2-4 hours
Key Advantage Generally good ortho-selectivityMilder conditions than some methods
Common Issue Potential for di-formylation, polymer formationFormation of para-isomer, handling of chloroform

Visualizations

Workflow for Troubleshooting Low Yield in Formylation

G start Low Yield of this compound check_reagents Check Reagent Quality (2,3-difluorophenol, formylating agent, solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions increase_temp Increase Temperature Incrementally check_conditions->increase_temp If no conversion increase_time Increase Reaction Time check_conditions->increase_time If partial conversion change_base Consider Stronger Base (e.g., KOH for R-T) check_conditions->change_base For Reimer-Tiemann change_acid Optimize Acid Catalyst (for Duff) check_conditions->change_acid For Duff Reaction monitor Monitor by TLC/HPLC increase_temp->monitor increase_time->monitor change_base->monitor change_acid->monitor end Optimized Yield monitor->end

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Selecting a Formylation Method

G start Starting Material: 2,3-Difluorophenol q_selectivity Is high ortho-selectivity the primary goal? start->q_selectivity duff Duff Reaction (HMTA, Acid) q_selectivity->duff Yes q_conditions Are milder conditions preferred? q_selectivity->q_conditions No optimize_duff Optimize Duff: - Stoichiometry - Acid Catalyst duff->optimize_duff reimer Reimer-Tiemann Reaction (CHCl3, Base) optimize_reimer Optimize Reimer-Tiemann: - Base (KOH) - Phase-transfer catalyst reimer->optimize_reimer q_conditions->duff No q_conditions->reimer Yes

Caption: Decision tree for formylation method selection.

References

  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Royal Society of Chemistry. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate.
  • Thieme. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(10), 1118-1122.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Shanghai Sunway Co. Ltd. (n.d.). This compound CAS NO.187543-89-1.
  • ResearchGate. (2025). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.
  • LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Duff reaction.
  • Spectroscopic analysis. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • PubMed. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.
  • ResearchGate. (n.d.). Revisiting Duff reaction: New experimental insights.
  • Duff Reaction. (n.d.). Duff Reaction.
  • BIOFOUNT. (n.d.). This compound.
  • J&K Scientific. (n.d.). 2,4-Difluoro-6-hydroxybenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,3-Dihydroxybenzaldehyde.

Sources

Technical Support Center: Improving the Stability of 2,3-Difluoro-6-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-6-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and success of your experiments.

Introduction to Stability Concerns

This compound is a key building block in medicinal chemistry and materials science. The presence of the phenolic hydroxyl and aldehyde groups, while crucial for its reactivity, also renders the molecule and its derivatives susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward implementing effective stabilization strategies. Common factors that can compromise the stability of these compounds include pH, exposure to light, temperature, and the presence of oxidizing agents.

This guide will delve into the mechanisms of degradation and provide practical, evidence-based solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios encountered during the handling, storage, and use of this compound derivatives.

Q1: My stored this compound derivative has changed color. What is causing this and is the compound still usable?

A1: A color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl group, which can lead to the formation of quinone-type structures. These colored byproducts can arise from exposure to air (oxygen) and/or light.

Causality: The electron-donating nature of the hydroxyl group makes the aromatic ring susceptible to oxidation. The fluorine atoms can further influence the electron density of the ring, potentially affecting the rate of this process. Phenolic compounds, in general, are known to be prone to auto-oxidation.[1]

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of the material. This can be accomplished using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

  • Identify Impurities: If degradation has occurred, try to identify the major degradation products. This information can provide clues about the specific degradation pathway.

  • Usability: The usability of the discolored compound depends on the extent of degradation and the tolerance of your specific application to impurities. For many synthetic applications, minor impurities may be tolerable, but for applications requiring high purity, such as in drug development, the material may need to be repurified or discarded.

Q2: I'm observing poor reproducibility in my reaction outcomes. Could the stability of my this compound derivative be a factor?

A2: Absolutely. Inconsistent reaction outcomes are a classic sign of a reagent with variable purity. If your this compound derivative is degrading over time, the actual concentration of the active starting material will decrease, leading to lower yields or the formation of unexpected side products.

Causality: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This can be accelerated by trace metal impurities, light, or air. If this oxidation occurs, you are introducing a new reactive species into your reaction mixture, which can lead to different outcomes.

Troubleshooting Workflow:

G start Is the free hydroxyl or aldehyde group required for the next synthetic step? yes_path No start->yes_path No no_path Yes start->no_path Yes protect_group Consider protecting the labile functional group(s). yes_path->protect_group proceed Proceed with caution. Use freshly purified material and optimized reaction conditions. no_path->proceed

Sources

Technical Support Center: 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Difluoro-6-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde used in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its unique substitution pattern, featuring an aldehyde, a phenol, and a difluorinated ring, imparts specific reactivity but also introduces potential stability challenges. This guide provides researchers with a technical resource to understand, anticipate, and troubleshoot potential degradation pathways encountered during storage, handling, and experimentation. As direct degradation studies on this specific molecule are not extensively published, this guide is built upon established principles of organic chemistry and data from analogous compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound and how do they influence its stability?

The molecule has three key functional groups that dictate its reactivity and potential for degradation:

  • Aromatic Aldehyde: The -CHO group is susceptible to oxidation, especially in the presence of air (autoxidation) or other oxidizing agents, which can convert it to the corresponding carboxylic acid (2,3-Difluoro-6-hydroxybenzoic acid).

  • Phenol (Aromatic Hydroxyl): The -OH group is sensitive to oxidation and can be deprotonated under basic conditions to form a phenoxide ion. Phenols are known to be susceptible to oxidative degradation, which can lead to colored byproducts.

  • Difluorinated Aromatic Ring: The carbon-fluorine bond is generally very strong. However, the electron-withdrawing nature of the aldehyde and the activating effect of the hydroxyl group can make the aromatic ring susceptible to nucleophilic aromatic substitution under specific, typically harsh, conditions. Photodegradation can also lead to defluorination.[1][2]

Q2: What are the most likely degradation pathways for this compound?

Based on its structure, the following degradation pathways are the most probable:

  • Oxidation of the Aldehyde: This is one of the most common degradation routes for aromatic aldehydes. Atmospheric oxygen can slowly convert the aldehyde to a carboxylic acid. This process can be accelerated by light, heat, and the presence of metal ion impurities.

  • Oxidative Phenolic Coupling/Decomposition: The phenol group can be oxidized to form quinone-like structures or undergo coupling reactions, often resulting in the formation of colored polymeric material. This is a common cause of sample discoloration (e.g., turning yellow, brown, or pink).

  • Dakin Oxidation: In the presence of a base and hydrogen peroxide (or other peroxy compounds), ortho-hydroxybenzaldehydes can undergo oxidation where the aldehyde group is replaced by a second hydroxyl group, yielding a catechol (in this case, 1,2-dihydroxy-3,4-difluorobenzene).[3][4] This is a specific synthetic transformation but could occur if inappropriate oxidizing conditions are accidentally introduced.

  • Photodegradation: Exposure to UV light can provide the energy to break bonds. For fluorinated aromatic compounds, this can lead to the cleavage of the C-F bond, forming fluoride ions and other degradation products.[1][2][5] Studies on similar fluorinated phenols show that photolysis can be a significant degradation pathway, particularly in solution.[2]

Q3: How should I properly store this compound to minimize degradation?

To ensure long-term stability, proper storage is critical. Based on safety data sheets for analogous compounds and general chemical principles, the following conditions are recommended:[6][7]

  • Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The compound is noted to be potentially air-sensitive.[6]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down the rate of all chemical degradation reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the aldehyde and phenol functional groups.[6]
Light Amber vial / DarknessPrevents photodecomposition and light-catalyzed oxidation.
Container Tightly sealedPrevents exposure to atmospheric oxygen and moisture.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My sample of this compound has turned yellow/brown upon storage.
  • Likely Cause: This is a classic sign of phenolic oxidation. The phenol group has likely been oxidized to form quinone-type species or other colored polymeric byproducts. This can be initiated by exposure to air (oxygen) and/or light.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., HPLC, NMR). The presence of new, broad peaks or a complex mixture in the chromatogram or spectrum indicates significant degradation.

    • Purification (if necessary): If degradation is minor, you may be able to purify the material by recrystallization or column chromatography. However, for significant degradation, it is often best to use a fresh, pure sample.

    • Preventative Action: Review your storage protocol. Ensure the compound is stored under an inert atmosphere, in a tightly sealed amber vial, and at a reduced temperature as recommended above.

Problem 2: My reaction yield is lower than expected, and I've isolated 2,3-Difluoro-6-hydroxybenzoic acid as a major byproduct.
  • Likely Cause: The aldehyde functional group has been oxidized to a carboxylic acid. This can happen for several reasons:

    • The starting material was already partially oxidized.

    • The reaction conditions were inadvertently oxidative (e.g., presence of air, peroxide impurities in solvents like THF or ether, or use of certain metal catalysts).

  • Troubleshooting Steps:

    • Check Starting Material: Always confirm the purity of your this compound before starting a reaction.

    • Deoxygenate Solvents: If your reaction is sensitive to oxidation, use freshly distilled or sparged solvents (by bubbling with N₂ or Ar) to remove dissolved oxygen.

    • Check Reagents for Peroxides: Ethers like THF and diethyl ether can form explosive peroxides upon storage, which are also potent oxidizing agents. Test for peroxides before use.

    • Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere from start to finish.

Problem 3: My mass spectrometry results show a product that is missing one or both fluorine atoms. What could be happening?
  • Likely Cause: Defluorination has occurred. While the C-F bond is strong, it is not completely inert. This can be caused by:

    • Photodegradation: If the reaction was exposed to UV light (including strong, direct sunlight), photolysis can cause C-F bond cleavage.[1][2] Aryl-F bonds are known to be susceptible to this pathway.[1]

    • Nucleophilic Aromatic Substitution (SNAr): Under strongly basic conditions with a potent nucleophile, it is possible to displace one of the fluorine atoms. The ortho and para positions relative to the electron-withdrawing aldehyde group are most activated for this type of reaction.

  • Troubleshooting Steps:

    • Protect from Light: Ensure your reaction vessel is shielded from light, for example, by wrapping it in aluminum foil.

    • Evaluate Reaction Conditions: If using strong bases (e.g., NaOH, KOH, alkoxides) and nucleophiles, consider if SNAr is a plausible side reaction. If so, you may need to use milder conditions, a different base, or protecting groups.

Part 3: Methodologies & Visualizations

Protocol: Stability Test for this compound

This protocol allows you to assess the stability of your compound under your specific laboratory conditions.

  • Sample Preparation: Prepare four identical solutions of the compound (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile or methanol).

  • Condition Setup:

    • Sample 1 (Control): Store in an amber vial, flushed with argon, at 4°C.

    • Sample 2 (Air Exposure): Store in a clear vial, with a loose cap to allow air exchange, on the lab bench.

    • Sample 3 (Light Exposure): Store in a clear, sealed vial under a UV lamp or in direct sunlight.

    • Sample 4 (Heat Exposure): Store in a sealed amber vial in an oven at a moderately elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At set time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Analytical Method: Analyze each aliquot by HPLC-UV. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time for each condition to determine the rate of degradation.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways discussed in this guide.

DegradationPathways Start 2,3-Difluoro-6- hydroxybenzaldehyde Oxidation_Aldehyde Oxidation Start->Oxidation_Aldehyde [O], Air, Light Oxidation_Phenol Oxidation Start->Oxidation_Phenol [O], Air, Light Dakin Dakin Oxidation (H2O2, Base) Start->Dakin Photolysis Photolysis (UV Light) Start->Photolysis Carboxylic_Acid 2,3-Difluoro-6- hydroxybenzoic Acid Oxidation_Aldehyde->Carboxylic_Acid Quinone_Polymer Quinone-like Products & Polymers (Colored) Oxidation_Phenol->Quinone_Polymer Catechol 1,2-Dihydroxy- 3,4-difluorobenzene Dakin->Catechol Defluorinated Defluorinated Products + Fluoride Ion Photolysis->Defluorinated

Caption: Key degradation pathways for this compound.

Workflow Start Experiment Start: Purity Check (HPLC/NMR) Problem Unexpected Result Observed (e.g., Low Yield, Byproduct) Start->Problem Hypothesis Formulate Hypothesis (Oxidation? Photolysis? S_N_Ar?) Problem->Hypothesis Condition_Check Analyze Conditions: - Inert Atmosphere? - Light Exposure? - Reagent Purity? Hypothesis->Condition_Check Action Implement Corrective Action: - Degas Solvents - Protect from Light - Re-purify Starting Material Condition_Check->Action Re_run Re-run Experiment Action->Re_run Re_run->Problem Iterate if needed Success Successful Outcome Re_run->Success

Caption: A logical workflow for troubleshooting experimental issues.

References

  • Elsässer, B., J. C. A. Oliveira, and S. R. Waldvogel. "E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer." Green Chemistry (2024). [Link]
  • Elsässer, B., et al. "E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable." Gutenberg Open Science (2024). [Link]
  • "Dakin oxidation.
  • Fischer, A., et al. "Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds.
  • Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. Rasayan J. Chem.[Link]
  • Bhat, N. A., et al. "Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach." Environmental Toxicology and Chemistry, vol. 42, no. 12, 2023, pp. 2729-2740. [Link]
  • Bhat, N. A., et al. "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach." ACS ES&T Water, vol. 1, no. 8, 2021, pp. 1843-1853. [Link]
  • Bhat, N. A., et al. "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Environmental Science & Technology, vol. 56, no. 15, 2022, pp. 10793-10803. [Link]
  • Key, B. D., R. D. Howell, and C. S. Criddle. "The biodegradation vs.
  • Key, B. D., et al. "Degradation and Transformation of Organic Fluorine Compounds.
  • "this compound.

Sources

Avoiding di- and tri-substituted byproducts in formylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Aromatic Formylation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Aromatic Formylation. As a Senior Application Scientist, I understand that while formylation is a cornerstone of organic synthesis for creating valuable aldehyde intermediates, controlling selectivity can be a significant challenge.[1][2] This is particularly true when working with electron-rich aromatic systems, where the desired mono-formylated product is often accompanied by unwanted di- and tri-substituted byproducts.

This guide is designed to provide you with in-depth, practical solutions to common issues encountered during formylation reactions. We will move beyond simple procedural lists to explore the underlying mechanisms, helping you make informed decisions to optimize your reactions for yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding selectivity in aromatic formylation.

Q1: Why am I getting multiple formylation products on my electron-rich aromatic ring?

The formation of multiple products stems from the fundamental mechanism of electrophilic aromatic substitution.[3][4]

  • Activating Nature of the Substrate : Electron-donating groups (e.g., hydroxyl, alkoxy, amino groups) on your aromatic ring make it highly nucleophilic.[3] This high reactivity, which is excellent for the first formylation, also means the mono-formylated product itself can still be reactive enough to undergo a second or even third formylation.

  • The Formyl Group's Influence : While a formyl (-CHO) group is generally deactivating, its effect may not be sufficient to prevent further substitution on a highly activated ring.[3] The first formylation adds an electron-withdrawing group, but if the ring is rich enough in electrons, it can still attack another electrophile.

Q2: What is the primary cause of di- and tri-substitution in reactions like the Vilsmeier-Haack or Duff reaction?

Over-formylation in these reactions is a classic case of kinetics and substrate reactivity.

  • Vilsmeier-Haack Reaction : This reaction uses a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), generated from DMF and an acid chloride like POCl₃.[5][6][7] For highly activated substrates such as phenols or anilines, the rate of the second formylation can be competitive with the first, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.[8]

  • Duff Reaction : This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is known for ortho-formylation of phenols.[9][10][11] However, under the acidic and heated conditions, phenol-formaldehyde resin formation, a type of polymerization, can occur, which is an extreme form of multiple substitutions.[8] Diformylation can also be observed.

Q3: How does the choice of formylation method impact selectivity?

Different named reactions offer varying degrees of selectivity based on their reagents and mechanisms. Choosing the right one for your substrate is critical.

ReactionTypical SubstrateCommon Selectivity OutcomeKey Considerations
Vilsmeier-Haack Electron-rich aromatics & heterocyclesCan lead to di-formylation with highly activated rings.[8][12]Stoichiometry and temperature control are crucial for selectivity.[8]
Rieche Formylation Electron-rich phenols, mesityleneGenerally offers good ortho-selectivity and avoids diformylation.[2][13][14]Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[13][15]
Duff Reaction PhenolsHighly ortho-selective due to hydrogen bonding intermediates.[9][10][16][17]Can have moderate yields and risk of polymerization.[8][10]
Gattermann Reaction Phenols, ethers, heterocyclesRegioselectivity varies with the substrate.[8]Traditionally uses highly toxic HCN.[18][19]
Ortho-Formylation with MgCl₂/Paraformaldehyde PhenolsExclusively ortho-formylation with no observed bis-formylation.[20]A milder alternative that often provides high yields.[21]

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem 1: My Vilsmeier-Haack reaction is producing a significant amount of di-formylated byproduct.

This is the most common issue when formylating activated systems. Here’s a systematic approach to regain control.

Root Cause Analysis: The mono-formylated product is still sufficiently activated to react with the excess Vilsmeier reagent present in the reaction mixture.

Troubleshooting Workflow:

G start Problem: High Di-formylation (>10%) step1 Step 1: Verify Stoichiometry start->step1 Initial Check step2 Step 2: Lower Reaction Temperature step1->step2 If di-formylation persists step3 Step 3: Control Reagent Addition step2->step3 If still not selective step4 Step 4: Change Formylation Method step3->step4 If problem remains outcome Outcome: Selective Mono-formylation step4->outcome Optimized Method

Caption: Troubleshooting workflow for reducing di-formylation.

Solutions:

  • Control Stoichiometry (Most Critical Factor) :

    • Action : Reduce the amount of Vilsmeier reagent. Start with a 1:1 molar ratio of your substrate to the formylating agent (e.g., DMF/POCl₃). A slight excess (1.1 eq) of the reagent can be used, but avoid large excesses.[8]

    • Causality : By limiting the electrophile, you ensure it is consumed primarily by the more reactive starting material, starving the less reactive mono-formylated product of a reaction partner.

  • Lower the Reaction Temperature :

    • Action : Pre-form the Vilsmeier reagent at 0°C before adding your substrate.[22] Run the subsequent reaction at 0°C or room temperature instead of heating.

    • Causality : The activation energy for the second formylation is typically higher than the first. Lowering the temperature disproportionately slows the rate of the second reaction, thus favoring the mono-substituted product.[8]

  • Reverse Addition :

    • Action : Instead of adding your substrate to the flask of Vilsmeier reagent, try adding the pre-formed Vilsmeier reagent dropwise to a solution of your substrate.

    • Causality : This strategy ensures that the substrate is always in excess relative to the electrophile at any given moment, minimizing the chance for the product to react.

Problem 2: My phenol formylation gives a mixture of ortho and para isomers, and I need the ortho product.

Regioselectivity is governed by a combination of electronic, steric, and chelation effects.

Root Cause Analysis: Standard formylation methods like Vilsmeier-Haack can give mixtures.[12] For ortho selectivity, a directing strategy is required.

Solutions:

  • Switch to a Directed Ortho-Formylation Method :

    • Action : Employ a reaction known for high ortho-selectivity, such as the Rieche formylation or the magnesium chloride-mediated formylation .

    • Rieche Formylation : Uses dichloromethyl methyl ether with TiCl₄. The titanium is believed to coordinate with the phenolic oxygen, directing the electrophile to the adjacent ortho position.[1][12]

    • MgCl₂/Et₃N/Paraformaldehyde Method : This is an excellent and mild method that gives exclusively ortho-formylation for a wide range of phenols.[20][21] The magnesium ion acts as a Lewis acid, coordinating to both the phenol and the formaldehyde equivalent, creating a rigid transition state that favors ortho attack.

  • Utilize the Duff Reaction :

    • Action : Use HMTA in an acidic medium like acetic or trifluoroacetic acid.[10][16]

    • Causality : The reaction proceeds through an intermediate where hydrogen bonding between the phenolic proton and the nitrogen of the HMTA-derived electrophile directs the substitution to the ortho position.[9][16][17]

Mechanism of Directed Ortho-Formylation:

G cluster_0 Chelation Control (Rieche/MgCl₂) cluster_1 H-Bonding Control (Duff) Phenol Phenol Chelated Intermediate Chelated Intermediate Phenol->Chelated Intermediate + Lewis Acid (TiCl₄/MgCl₂) Ortho-Product Ortho-Product Chelated Intermediate->Ortho-Product + Electrophile (Ortho Attack) Phenol Phenol H-Bonded Complex H-Bonded Complex Phenol ->H-Bonded Complex + Electrophile (Iminium) Ortho-Product Ortho-Product H-Bonded Complex->Ortho-Product Intramolecular Attack

Caption: Control mechanisms for achieving ortho-selectivity.

Part 3: Validated Experimental Protocol

This section provides a detailed protocol for a method known for high selectivity.

Protocol: Selective ortho-Formylation of Phenols via Rieche Formylation

This method is highly effective for the mono-formylation of electron-rich phenols, often providing excellent ortho-selectivity and avoiding di-substituted byproducts.[2]

Safety Precautions:

  • Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water. Handle it in a fume hood under an inert atmosphere.[2]

  • Dichloromethyl methyl ether is a potential carcinogen and must be handled with appropriate personal protective equipment (PPE).[2]

Materials:

  • Electron-rich phenol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄) (2.2 - 5.0 eq)[12]

  • Dichloromethyl methyl ether (1.0 - 1.1 eq)[12][23]

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup :

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the phenol (e.g., 20 mmol) in anhydrous DCM (approx. 1.5 mL per gram of phenol).[2][12]

    • Equip the flask with a magnetic stirrer, a dropping funnel, and a septum.

  • Lewis Acid Addition :

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TiCl₄ (2.2 eq) dropwise via the dropping funnel over 15-30 minutes. The mixture will likely turn a dark color.[12]

    • Stir the mixture at 0°C for an additional 30-60 minutes.[12]

  • Formylating Agent Addition :

    • Add dichloromethyl methyl ether (1.0 eq) dropwise over 15 minutes, maintaining the temperature at 0°C.[12]

    • Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Quenching :

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[12]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic phase sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and finally with brine.[12]

  • Purification :

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure ortho-formylated phenol.

References

  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
  • Duff reaction. Grokipedia.
  • Duff Reaction. SynArchive.
  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
  • Rieche formyl
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. ScienceDirect.
  • Rieche Formyl
  • Formyl
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
  • Formylation - Common Conditions. ReactionFlash. [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • less common formylation. Sciencemadness Discussion Board. [Link]
  • Aromatic formyl
  • Process for formylation of aromatic compounds.
  • G
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack reaction. chemeurope.com. [Link]
  • Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Gattermann Reaction: Learn Definition, Mechanism, Applic
  • G
  • Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
  • Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]
  • Formation of benzal chlorides 2 during Rieche formylation.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
  • ortho-Formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses. [Link]
  • ortho-Formylation of phenols. Organic Syntheses. [Link]

Sources

Column chromatography techniques for "2,3-Difluoro-6-hydroxybenzaldehyde" purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 2,3-Difluoro-6-hydroxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is the preferred stationary phase.[1][2] Its slightly acidic nature and high polarity are well-suited for separating moderately polar compounds like phenolic aldehydes from less polar impurities.[1][2] However, if you encounter issues like compound degradation or severe peak tailing, alternative stationary phases should be considered (see Troubleshooting Q2).

Q2: What is a good starting mobile phase system to screen?

A classic and effective starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][4] Begin your Thin Layer Chromatography (TLC) analysis with a solvent system of 80:20 Hexanes:Ethyl Acetate and adjust the ratio to achieve an optimal Retention Factor (Rf) for the target compound.

Q3: What is the ideal Rf value I should aim for on my analytical TLC plate before scaling to a column?

For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.25 and 0.35.[4] An Rf in this range provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.[4]

Q4: My compound isn't moving from the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

If your compound remains at the origin (Rf ≈ 0), the mobile phase is not polar enough to elute it. You need to increase the polarity of the eluent system. Consider switching to a stronger polar solvent in your mixture. A good next step would be to try a dichloromethane/methanol solvent system, starting with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increasing the methanol content.

Q5: My compound runs with the solvent front on the TLC (Rf ≈ 1). How do I fix this?

An Rf value near 1 indicates that the mobile phase is too polar, and the compound has minimal interaction with the silica gel. You need to decrease the eluent's polarity. If you are using a hexanes/ethyl acetate system, increase the proportion of hexanes. For example, if you are at 50:50, try moving to 80:20 or 90:10 Hexanes:Ethyl Acetate.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses more complex issues you may encounter during the purification process, explaining the underlying chemistry and providing step-by-step solutions.

Problem 1: Severe Peak Tailing and Low Recovery

You Observe: After running the column and analyzing the fractions by TLC or HPLC, you notice that the spots/peaks for your product are not symmetrical but have a "tail" or "comet" shape. Your overall yield after combining fractions is significantly lower than expected.

The Scientific Reason: This is a classic symptom of strong, undesirable interactions between an acidic analyte and the stationary phase. This compound contains a phenolic hydroxyl group, which is acidic. The surface of standard silica gel is covered with silanol groups (Si-OH), which are also acidic.[1] This can lead to two problems:

  • Strong Adsorption: The anionic phenolate form of your molecule can bind very tightly to the silanol surface, leading to slow, uneven elution that manifests as tailing.[5][6]

  • Acid-Catalyzed Degradation: For sensitive molecules, the acidic nature of the silica gel can potentially cause decomposition over the extended time the compound spends on the column.[7]

Solutions:

  • Solution A: Mobile Phase Modification (Preferred First Step)

    • Mechanism: Adding a small amount of a weak acid, like acetic acid (AcOH), to the mobile phase can help suppress the ionization of the phenolic hydroxyl group. It also "caps" the most active silanol sites on the silica, leading to more uniform interactions and a sharper elution profile.

    • Protocol:

      • Prepare your optimized mobile phase (e.g., 70:30 Hexanes:EtOAc).

      • To this mixture, add 0.1% to 1% acetic acid by volume.

      • Re-run the analytical TLC with this new mobile phase to confirm the Rf value and observe if the spot shape improves.

      • Use this acid-modified mobile phase to pack and run your column.

  • Solution B: Deactivating the Stationary Phase

    • Mechanism: If the compound is base-sensitive or if acid modification is ineffective, you can neutralize the acidic silica gel by pre-treating it with a base like triethylamine (TEA) or by adding a controlled amount of water.[7][8] This process neutralizes the active silanol sites.[8]

    • Protocol (Triethylamine Deactivation):

      • Prepare a slurry of your silica gel in the chosen mobile phase.

      • Add 1-2% triethylamine to the slurry.

      • Allow the slurry to sit for about an hour with occasional swirling.

      • Pack the column with this deactivated silica slurry. This is particularly useful for purifying nitrogen-containing compounds but can also be effective for sensitive phenols.[1]

  • Solution C: Switch to an Alternative Stationary Phase

    • Mechanism: If issues persist, the inherent nature of silica may be incompatible with your molecule. Switching to a different adsorbent can provide a completely different selectivity and interaction profile.

    • Recommended Alternatives:

      • Neutral Alumina: Lacks the acidic character of silica and can be a good choice for acid-sensitive compounds.[1]

      • Diol-Bonded Silica: Offers different hydrogen bonding capabilities and is generally less acidic than plain silica, which can be advantageous for separating polar compounds.[9]

      • Polyamide: This stationary phase is particularly effective for separating phenolic compounds through hydrogen bonding interactions.[10][11]

Problem 2: Poor Separation from a Structurally Similar Impurity

You Observe: A persistent impurity co-elutes with your product, showing very similar Rf values across multiple standard solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH).

The Scientific Reason: If an impurity has a polarity and functional group profile very similar to your target molecule (e.g., an isomeric impurity or a de-formylated precursor), separating them with standard solvent systems that primarily exploit polarity differences can be challenging.

Solutions:

  • Solution A: Employ a Solvent System with Different Selectivity

    • Mechanism: Solvents are not just defined by polarity but also by their ability to engage in specific interactions (e.g., hydrogen bond donating/accepting, π-π interactions). Switching to a solvent system with a different character can alter the retention of the two compounds differently.

    • Protocol:

      • Systematically screen alternative solvent systems using TLC.

      • A good ternary system to try is Hexanes/Dichloromethane/Ethyl Acetate . The dichloromethane can offer different interactions compared to just hexanes.

      • Another powerful combination is Toluene/Ethyl Acetate . The aromatic nature of toluene can introduce π-π stacking interactions, which may differentiate your aromatic aldehyde from a non-aromatic impurity, or vice-versa.

  • Solution B: Gradient Elution

    • Mechanism: Instead of using a single solvent mixture (isocratic elution), a gradient elution involves gradually increasing the polarity of the mobile phase during the column run. This can sharpen peaks and improve the resolution of closely eluting compounds.[7]

    • Protocol:

      • Start the column with a mobile phase that gives your target compound a very low Rf (e.g., ~0.1).

      • Run several column volumes of this initial solvent.

      • Gradually increase the percentage of the more polar solvent. For example, start with 95:5 Hexanes:EtOAc, then move to 90:10, then 85:15, and so on. This is the core principle of the technique developed by W. C. Still.[12][13][14][15][16]

  • Solution C: Dry Loading the Sample

    • Mechanism: If your crude material has poor solubility in the mobile phase, dissolving it in a strong solvent (like pure DCM or acetone) and loading it directly onto the column can cause band broadening and poor separation at the top of the column. Dry loading ensures the sample is introduced as a very narrow, concentrated band.[7]

    • Protocol:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.

      • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully layer this powder on top of your packed column.[7]

Data and Protocols

Table 1: Mobile Phase Selection Guide

This table provides starting points for mobile phase selection based on the observed Rf of this compound on a silica gel TLC plate.

Observed Rf (Initial Trial: 80:20 Hex:EtOAc)Recommended ActionExample Solvent System to Try NextRationale
Rf > 0.6 Decrease Mobile Phase Polarity90:10 Hexanes:Ethyl AcetateThe compound is eluting too quickly; stronger interaction with the stationary phase is needed.
0.25 < Rf < 0.35 Optimal Proceed with Column ChromatographyIdeal Rf for good separation and reasonable elution time.[4]
Rf < 0.1 Increase Mobile Phase Polarity60:40 Hexanes:Ethyl AcetateThe compound is too strongly adsorbed; a more polar eluent is needed to move it.
Rf ≈ 0 (Tailing) Increase Polarity & Add Modifier70:30 Hexanes:Ethyl Acetate + 0.5% Acetic AcidAddresses both low mobility and strong acidic interactions causing tailing.
Experimental Workflow: Standard Flash Column Chromatography

This protocol outlines the standard procedure for purifying your compound.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis TLC 1. TLC Optimization (Target Rf = 0.3) Slurry 2. Prepare Silica Slurry (in low-polarity eluent) Pack 3. Pack Column (avoid air bubbles) Equilibrate 4. Equilibrate Column (2-3 column volumes) Load 5. Load Sample (Dry or Wet Loading) Equilibrate->Load Proceed to Run Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Collect 7. Collect Fractions Analyze 8. Analyze Fractions (TLC or LC-MS) Collect->Analyze Proceed to Analysis Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent (Rotary Evaporator) Final 11. Final Product

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing poor separation.

// Nodes Start [label="Problem:\nPoor Separation / Co-elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTailing [label="Is there significant\npeak tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddAcid [label="Add 0.5% Acetic Acid\nto Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckResolution [label="Are Rf values\nvery close (<0.1)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Change Solvent System\n(e.g., Toluene/EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; TryGradient [label="Implement Gradient Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Separation Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderPhase [label="Consider Alternative\nStationary Phase\n(Alumina, Diol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckTailing; CheckTailing -> AddAcid [label="Yes"]; CheckTailing -> CheckResolution [label="No"]; AddAcid -> CheckResolution; CheckResolution -> ChangeSolvent [label="Yes"]; CheckResolution -> Success [label="No\n(Re-evaluate column packing)"]; ChangeSolvent -> TryGradient; TryGradient -> ConsiderPhase; ConsiderPhase -> Success; } dot Caption: Troubleshooting decision tree for poor chromatographic separation.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale.
  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • University of Calgary. (n.d.). Column chromatography.
  • Taylor & Francis Online. (n.d.). Advances in chromatography: contemporary techniques and applications.
  • ResearchGate. (2016, October 10). How can I prepare deactivated silica gel with 12%v/w water for chromatography?.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • PubChem. (n.d.). This compound.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Scientific Research Publishing. (n.d.). Still, W. C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925.
  • ACS Publications. (1978, July 1). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
  • Digital Science & Research Solutions. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution.
  • Scientific Research Publishing. (n.d.). Still, W., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2013, September 25). Column chromatography of phenolics?.
  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • MicroSolv Technology Corporation. (2012, May 23). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote.
  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde.
  • National Institutes of Health. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • J&K Scientific. (n.d.). 2,4-Difluoro-6-hydroxybenzaldehyde.

Sources

Technical Support Center: Recrystallization of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the recrystallization of 2,3-Difluoro-6-hydroxybenzaldehyde. The methodologies and insights presented herein are synthesized from established chemical principles and best practices for the purification of polar organic compounds.

Understanding the Molecule: Key to Successful Recrystallization

This compound is a polar aromatic compound. Its key structural features, which dictate its solubility and crystallization behavior, are:

  • Aromatic Ring: Generally confers non-polar character.

  • Hydroxyl (-OH) and Aldehyde (-CHO) groups: These are polar, capable of hydrogen bonding, and significantly increase the molecule's polarity.

  • Fluorine atoms: While fluorine is highly electronegative, the difluoro substitution pattern can influence crystal packing and modify the overall polarity.

The principle of "like dissolves like" is paramount in selecting an appropriate solvent system. Due to the presence of polar functional groups, polar solvents are expected to be good solvents, while non-polar solvents will likely be poor solvents. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.[1]

Recommended Recrystallization Protocols

Two primary methods are proposed here: a single-solvent system for relatively pure starting material and a more robust dual-solvent system for material with a higher impurity load.

Method 1: Single Solvent Recrystallization (Toluene)

This method is suitable when the starting material is of reasonable purity and a suitable single solvent is identified. Toluene is a good candidate as it is less polar than the analyte, and its higher boiling point allows for a greater solubility differential between hot and cold conditions.

Experimental Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue to add small portions of hot toluene until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Chilling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Method 2: Dual Solvent Recrystallization (Ethyl Acetate/Hexane)

This is often the more effective method, especially for less pure samples. It utilizes a "good" solvent in which the compound is soluble (ethyl acetate) and a "poor" or "anti-solvent" in which it is insoluble (hexane).[3]

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate.

  • Addition of Anti-solvent: While keeping the solution warm, slowly add hexane dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.[4] This indicates the point of saturation.

  • Clarification: Add a few drops of warm ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature, undisturbed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture (using the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide

Troubleshooting_Recrystallization

Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution cools too quickly. To resolve this, try reheating the mixture to redissolve the oil, adding a small amount of additional "good" solvent (like ethyl acetate in a dual-solvent system), and then allowing it to cool much more slowly. Insulating the flask can help with slow cooling.

Q2: No crystals are forming, even after cooling in an ice bath. What's the problem?

A2: This is a common issue and usually points to one of two things: either too much solvent was used, and the solution is not supersaturated, or the crystallization process needs to be induced.[5] First, try reducing the solvent volume by gently heating the solution to evaporate some of the solvent, then attempt to cool it again. If crystals still do not form, you can try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a "seed crystal" of the pure compound if one is available.[5]

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: A low yield can result from several factors. The most common is using too much solvent, which means a significant amount of your product remains dissolved in the mother liquor even after cooling. Ensure you are using the minimum amount of hot solvent required for dissolution. Another cause is washing the collected crystals with too much cold solvent. Always use a minimal amount of ice-cold solvent for washing. Finally, ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by using activated charcoal. Add a very small amount of charcoal to the solution before boiling, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal. Caution: Use charcoal sparingly with phenolic compounds like this compound. Phenols can sometimes complex with impurities on the charcoal surface, potentially leading to colored byproducts, or the desired compound itself can be adsorbed, reducing the yield.[4]

Q5: Can I use a solvent pair like ethanol and water?

A5: An ethanol-water system is a common and effective solvent pair for many polar organic compounds.[6] Given the polar nature of this compound, this is a very plausible system. The compound would be dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "anti-solvent") would be added dropwise until turbidity is observed. The general principles outlined in Method 2 would apply.

Data Summary

PropertyValueSource
Molecular FormulaC₇H₄F₂O₂[7]
Molecular Weight158.10 g/mol [7]
AppearancePowder[8]
PolarityPolarInferred from structure
Recommended Solvent SystemsToluene, Ethyl Acetate/Hexane, Ethanol/Water[2][6]

Logical Workflow for Method Selection

Workflow_Selection

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • University of the West Indies. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • University of California, Irvine. Recrystallization.
  • California State University, Dominguez Hills. Recrystallization.
  • University of New South Wales. RECRYSTALLISATION.
  • Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
  • MDPI. Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels.
  • Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PubChem. This compound.
  • ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?.

Sources

Technical Support Center: Improving Regioselectivity in Fluorophenol Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of regioselective formylation of fluorophenols. Our goal is to empower you with the knowledge to control and optimize your synthetic outcomes.

Introduction: The Challenge of Regioselective Fluorophenol Formylation

The formylation of fluorophenols presents a unique synthetic challenge due to the competing electronic effects of the hydroxyl (-OH) and fluoro (-F) substituents. Both are ortho-, para-directing groups in electrophilic aromatic substitution.[1][2][3] However, the hydroxyl group is a strong activating group, while the fluorine atom is considered a weakly deactivating group due to its strong inductive electron-withdrawing effect, despite its ability to donate a lone pair of electrons through resonance.[1][4][5] This interplay can lead to mixtures of constitutional isomers, complicating purification and reducing the yield of the desired product.

This guide will explore various strategies and reaction conditions to help you steer the formylation reaction towards the desired regiochemical outcome.

Troubleshooting and FAQs

This section addresses common issues encountered during the formylation of fluorophenols and provides practical solutions based on established chemical principles and literature precedents.

Q1: My formylation reaction is yielding a mixture of ortho and para isomers. How can I improve the selectivity for the ortho product?

A1: Achieving high ortho-selectivity is a common goal. Here are several strategies to consider:

  • Chelation-Controlled Methods: Certain formylation reactions proceed through intermediates where the formylating agent is directed to the ortho position by chelation with the phenolic hydroxyl group.

    • Magnesium Chloride-Mediated Formylation (Casnati-Skattebøl Reaction): This method is highly effective for the exclusive ortho-formylation of phenols.[6][7][8][9] The magnesium ion is believed to form a chelate with the phenol and paraformaldehyde, directing the formylation to the ortho position.

    • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium and generally shows a preference for ortho-formylation in phenols.[10][11][12][13] The selectivity is thought to arise from hydrogen bonding interactions that stabilize an intermediate, favoring the ortho position.[10][13]

    • Reimer-Tiemann Reaction: While this reaction often favors the ortho product, the regioselectivity can be moderate.[14][15][16][17] The interaction between the electron-rich phenoxide and the dichlorocarbene electrophile tends to direct the substitution to the ortho position.[16]

  • Directed ortho-Metalation (DoM): This is a powerful strategy for achieving exclusive ortho-functionalization.[18][19][20][21] The phenol is first protected, and then a directing metalation group (DMG) is used to direct an organolithium reagent to deprotonate the ortho position. The resulting aryllithium species is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[22]

Q2: I am observing low yields in my formylation reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. Here's a troubleshooting guide:

  • Reagent Quality and Stoichiometry:

    • Anhydrous Conditions: For methods like the MgCl₂-mediated formylation, the use of anhydrous reagents and solvents is crucial.[6][23] Any moisture can quench the active species and hinder the reaction.

    • Paraformaldehyde Quality: Ensure the paraformaldehyde is of good quality and used in the correct stoichiometry. An excess is often recommended to drive the reaction to completion.[6]

    • Vilsmeier Reagent Formation: In the Vilsmeier-Haack reaction, ensure the complete formation of the Vilsmeier reagent from DMF and POCl₃ before adding the fluorophenol.[24][25][26]

  • Reaction Conditions:

    • Temperature: Formylation reactions can be sensitive to temperature. For instance, the Reimer-Tiemann reaction often requires heating to proceed effectively.[16] Conversely, directed ortho-metalation is typically carried out at low temperatures (-78 °C) to maintain the stability of the organolithium intermediates.[19]

    • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.

  • Substrate Reactivity: The position of the fluorine atom on the phenol ring can influence its reactivity. Electron-withdrawing substituents can decrease the nucleophilicity of the aromatic ring, making the formylation more challenging.[1][6]

Q3: How does the position of the fluorine atom on the phenol ring affect the regioselectivity of formylation?

A3: The position of the fluorine atom has a significant impact on the directing effects of the hydroxyl group and the overall electron density of the aromatic ring.

  • 2-Fluorophenol: The fluorine atom is at one of the ortho positions. The remaining ortho position (C6) and the para position (C4) are activated by the hydroxyl group. Steric hindrance from the fluorine atom might disfavor formylation at the C6 position, potentially leading to a higher proportion of the para-formylated product.

  • 3-Fluorophenol: The fluorine and hydroxyl groups are meta to each other. The positions ortho and para to the strongly activating hydroxyl group (C2, C4, and C6) are the most likely sites for electrophilic attack. The fluorine atom will have a deactivating inductive effect on the adjacent C2 and C4 positions, potentially favoring formylation at the C6 position.[27][28]

  • 4-Fluorophenol: The fluorine atom is at the para position. Both ortho positions (C2 and C6) are activated by the hydroxyl group. Due to symmetry, formylation at either ortho position will yield the same product, 4-fluoro-2-hydroxybenzaldehyde.

Q4: Can I use the Vilsmeier-Haack reaction for the formylation of fluorophenols, and what kind of regioselectivity should I expect?

A4: Yes, the Vilsmeier-Haack reaction can be used for the formylation of electron-rich aromatic compounds like phenols.[24][25][26][29] The Vilsmeier reagent is a relatively mild electrophile.[29] For phenols, the reaction generally favors substitution at the para position due to steric hindrance at the ortho positions. However, the outcome can be influenced by the specific substrate and reaction conditions.

Experimental Protocols

Below are detailed protocols for methods known to provide good to excellent regioselectivity in the formylation of phenols. These can be adapted for fluorophenol substrates with careful optimization.

Protocol 1: Highly Ortho-Selective Formylation using Magnesium Chloride and Triethylamine

This method, based on the work of Casnati and Skattebøl, provides excellent ortho-selectivity.[7]

Materials:

  • Fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous MgCl₂ (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous THF via syringe.

  • Add the fluorophenol (1.0 equivalent) to the mixture.

  • Slowly add anhydrous triethylamine (2.0 equivalents) dropwise via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times typically range from 2 to 4 hours.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Workflow for MgCl₂-Mediated Ortho-Formylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Glassware under Inert Atmosphere B Add Anhydrous MgCl₂ and Paraformaldehyde A->B C Add Anhydrous THF B->C D Add Fluorophenol C->D E Add Anhydrous Triethylamine D->E F Reflux and Monitor by TLC E->F G Cool to RT and Quench with 1M HCl F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Chromatography/Recrystallization I->J G A Start: Protected Fluorophenol B Dissolve in Anhydrous Solvent A->B C Cool to -78 °C B->C D Add Organolithium Reagent (Directed Deprotonation) C->D E Formation of ortho-Lithiated Species D->E F Quench with DMF (Formylation) E->F G Workup and Deprotection F->G H Final Product: ortho-Formyl Fluorophenol G->H

Sources

Technical Support Center: Reaction Monitoring of 2,3-Difluoro-6-hydroxybenzaldehyde by TLC & HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2,3-Difluoro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. Our goal is to equip you with the scientific rationale and practical insights needed to effectively monitor your chemical transformations using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction to Chromatographic Monitoring

In chemical synthesis, monitoring the progress of a reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal impurities.[1] Both TLC and HPLC are powerful chromatographic techniques widely used for this purpose. The choice between them often depends on the required level of precision, speed, and the nature of the reaction mixture.

This compound is a substituted aromatic aldehyde containing a phenolic hydroxyl group and two fluorine atoms.[2] These functional groups dictate its polarity and chromatographic behavior, making it amenable to analysis by both normal-phase TLC and reversed-phase HPLC.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and simple method for qualitative reaction monitoring.[3] It allows for the simultaneous analysis of multiple time points and provides a visual representation of the disappearance of starting materials and the appearance of products.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] For this compound, a starting ratio of 7:3 or 6:4 hexanes:ethyl acetate is recommended.[4] The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.4, which generally provides good separation from both less polar byproducts and more polar products or baseline impurities.[5]

Q2: How do I visualize the spots on the TLC plate?

A2: Due to its aromatic nature, this compound and many of its derivatives are UV-active. Visualization under a UV lamp (254 nm) is the primary non-destructive method.[6] Additionally, staining with a p-anisaldehyde solution can be effective for visualizing aldehydes, ketones, and phenols, often producing colored spots upon heating.[6] Iodine vapor is another general stain that can be used.[6]

Q3: My spots are streaking. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting.[7]

  • Compound Acidity: The phenolic hydroxyl group in this compound is acidic. Strong interactions with the silica gel (a weakly acidic stationary phase) can cause streaking. Adding a small amount of acetic acid (e.g., 1%) to your eluent can suppress this secondary interaction and result in more defined spots.

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the compound to move as a streak rather than a distinct spot.[7] Conversely, if it's not polar enough, the spot may not move from the baseline.

Troubleshooting Guide for TLC
Problem Potential Cause(s) Recommended Solution(s)
Spots are not moving from the baseline (Rf ≈ 0) The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are running at the solvent front (Rf ≈ 1) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Poor separation between starting material and product The solvent system does not provide adequate selectivity.Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane to alter the selectivity.
Uneven solvent front The TLC plate may be chipped at the bottom, or the chamber is not properly saturated.Ensure the bottom of the TLC plate is smooth. A piece of filter paper can be placed in the developing chamber to aid in solvent vapor saturation.
Experimental Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Add your chosen solvent system (e.g., 7:3 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. With a capillary tube, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different points along the baseline.[5]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[1] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a chemical stain. The disappearance of the starting material spot and the appearance of a new product spot over time indicates the reaction is progressing.[1]

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a more quantitative and precise method for reaction monitoring compared to TLC. It is particularly useful for complex reaction mixtures or when accurate determination of conversion and purity is required.

Frequently Asked Questions (FAQs) for HPLC

Q1: What type of HPLC column and mobile phase should I use for this compound?

A1: A reversed-phase C18 column is a good starting point for the analysis of this moderately polar compound.[8] For the mobile phase, a gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. The inclusion of a small amount of acid, such as 0.1% formic acid or phosphoric acid, in the aqueous phase is often necessary to ensure good peak shape for the phenolic hydroxyl group by suppressing its ionization.[9]

Q2: What is a suitable detection wavelength?

A2: Aromatic aldehydes generally exhibit strong UV absorbance. For hydroxybenzaldehydes, a detection wavelength in the range of 254 nm to 310 nm is typically effective.[7] If you have access to a photodiode array (PDA) detector, you can determine the optimal wavelength by examining the UV spectrum of your compound.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing in reversed-phase HPLC for phenolic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase.[8] Here are some solutions:

  • Lower the Mobile Phase pH: Adding an acid (e.g., 0.1% formic acid) to the mobile phase will protonate the phenolic hydroxyl group, reducing its interaction with silanols.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Using such a column can significantly improve peak shape for basic and acidic compounds.

  • Adjust the Organic Modifier: Sometimes changing the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve peak shape.

Troubleshooting Guide for HPLC
Problem Potential Cause(s) Recommended Solution(s)
No peaks observed Detector lamp is off; No sample injected; Incorrect mobile phase flow.Check detector status and connections. Verify autosampler/injector function. Ensure the pump is delivering the mobile phase.[10]
Broad peaks Column contamination; Inappropriate mobile phase; Column overloading.Flush the column with a strong solvent. Optimize the mobile phase composition and pH.[11] Dilute the sample.[11]
Drifting retention times Poor column equilibration; Changes in mobile phase composition; Temperature fluctuations.Ensure the column is adequately equilibrated before each injection.[11] Prepare fresh mobile phase. Use a column oven for temperature control.[11]
Ghost peaks Contamination in the mobile phase or injector; Carryover from a previous injection.Use high-purity HPLC-grade solvents. Implement a needle wash step in your autosampler method.
Experimental Protocol: Reaction Monitoring by HPLC
  • System Preparation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-20 min: 90% to 10% B (return to initial conditions)

    • 20-25 min: 10% B (equilibration)

  • Analysis: Inject the samples and monitor the chromatograms. The progress of the reaction can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product.

Visualizing Workflows

To aid in your troubleshooting and experimental design, the following diagrams illustrate key decision-making processes.

TLCTroubleshooting start TLC Problem streaking Streaking Spots start->streaking no_movement Rf ≈ 0 start->no_movement at_front Rf ≈ 1 start->at_front poor_sep Poor Separation start->poor_sep overload Sample Overload? streaking->overload solvent_nonpolar Solvent Not Polar? no_movement->solvent_nonpolar solvent_polar Solvent Too Polar? at_front->solvent_polar selectivity Poor Selectivity? poor_sep->selectivity sol1 Dilute Sample overload->sol1 sol2 Add Acid to Eluent overload->sol2 acidic Acidic Compound? sol4 Decrease Eluent Polarity solvent_polar->sol4 sol3 Increase Eluent Polarity solvent_nonpolar->sol3 sol5 Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) selectivity->sol5

TLC Troubleshooting Decision Tree

HPLCWorkflow start Start: HPLC Reaction Monitoring sample 1. Withdraw & Quench Reaction Aliquot start->sample dilute 2. Dilute with Initial Mobile Phase sample->dilute filter 3. Filter through 0.45 µm Syringe Filter dilute->filter inject 4. Inject onto Reversed-Phase C18 Column filter->inject analyze 5. Analyze Chromatogram: - Decrease in Starting Material Peak Area - Increase in Product Peak Area inject->analyze end End: Determine Reaction Progress analyze->end

HPLC Reaction Monitoring Workflow

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
  • ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
  • BIOFOUNT. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for ....
  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?.
  • Shanghai Sunway Co. Ltd. (n.d.). This compound CAS NO.187543-89-1.
  • ResearchGate. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • ResearchGate. (n.d.). Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL....
  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7.
  • The Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • RSC Publishing. (n.d.). Analytical Methods.
  • (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f.
  • BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2,3-Difluoro-6-hydroxybenzaldehyde and its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Benzaldehyde Chemistry

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] Benzaldehyde derivatives, with their versatile aldehyde functionality, serve as foundational scaffolds for constructing complex molecular architectures.[3] When combined, the fluorine atom and the benzaldehyde moiety create a class of reagents with tunable reactivity and unique physicochemical characteristics.

This guide provides an in-depth comparison of 2,3-Difluoro-6-hydroxybenzaldehyde with other structurally significant fluorinated hydroxybenzaldehydes. We will dissect how the number and position of fluorine substituents dictate the molecule's behavior in key chemical transformations, supported by comparative data and detailed experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal building block for their synthetic challenges.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of fluorine atoms directly influences the fundamental properties of the benzaldehyde ring. The strong electronegativity of fluorine leads to a significant inductive electron withdrawal (-I effect), while its lone pairs can participate in a weaker mesomeric donation (+M effect). The interplay of these effects, along with steric factors, results in distinct physical properties for each isomer.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (OH, predicted)
This compound this compound158.10[4]55-57 (for methoxy analog)[5]~7.5
2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde140.11[6]127-130~8.0
3-Fluoro-4-hydroxybenzaldehyde 3-Fluoro-4-hydroxybenzaldehyde140.11123-127[7]~8.5
2,6-Difluoro-4-hydroxybenzaldehyde 2,6-Difluoro-4-hydroxybenzaldehyde158.10165-168~6.5
Salicylaldehyde (Non-fluorinated ref.) Salicylaldehyde122.12-78.35

Note: Experimental data for this compound is limited; some values are based on closely related analogs or computational predictions.

Key Insights:

  • Acidity: The presence of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the phenolic hydroxyl group. The effect is most pronounced with two fluorine atoms ortho to the hydroxyl group (as in 2,6-difluoro-4-hydroxybenzaldehyde), which strongly stabilize the resulting phenoxide anion.

  • Melting Point: The melting points are influenced by crystal packing forces, which are affected by polarity and molecular symmetry. Symmetrical molecules like 2,6-difluoro-4-hydroxybenzaldehyde often have higher melting points.

Electronic Landscape and Predicted Reactivity

The reactivity of the aldehyde group is directly coupled to the electronic nature of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • This compound : This molecule presents a unique electronic and steric profile.

    • High Electrophilicity : The two vicinal fluorine atoms at the C2 and C3 positions exert a powerful cumulative inductive (-I) effect, significantly withdrawing electron density from the ring and activating the C1 aldehyde group towards nucleophiles.

    • Intramolecular Hydrogen Bonding : The C6-hydroxyl group is positioned ortho to the aldehyde, facilitating the formation of a strong intramolecular hydrogen bond. This bond locks the aldehyde in a planar conformation and can modulate its reactivity by influencing the availability of the carbonyl oxygen's lone pairs.

    • Steric Hindrance : The C2-fluorine atom provides steric shielding to the ortho position, potentially directing incoming reagents or influencing the rotational freedom of the formyl group.

  • Comparative Isomers :

    • 3-Fluoro-4-hydroxybenzaldehyde : The fluorine atom is meta to the aldehyde, exerting a purely inductive (-I) effect, while the para-hydroxyl group provides a strong electron-donating mesomeric (+M) effect. This partially deactivates the aldehyde compared to our target molecule. This compound is often used in the synthesis of curcuminoid analogs and hydrazone derivatives.[8]

    • 2,6-Difluoro-4-hydroxybenzaldehyde : With two fluorine atoms flanking the aldehyde group (in its parent form, 2,6-difluorobenzaldehyde), this isomer experiences a very strong inductive pull and significant steric hindrance at the reaction center.

    • Salicylaldehyde : The non-fluorinated analog serves as a baseline, where the aldehyde is activated only by the weaker inductive effect of the ortho-hydroxyl group.

The following diagram illustrates the dominant electronic effects influencing the aldehyde group's reactivity in our target molecule versus a common alternative.

G cluster_0 This compound cluster_1 3-Fluoro-4-hydroxybenzaldehyde A CHO B C1 B->A Carbonyl C C2-F C->B -I (Strong) D C3-F D->B -I (Strong) E C6-OH E->A H-Bond E->B +M (Weak) F CHO G C1 G->F Carbonyl H C3-F H->G -I (Moderate) I C4-OH I->G +M (Strong) G start Start: Setup reagents 1. Add Aldehyde (1.0 eq) & Malononitrile (1.1 eq) in Ethanol (5 mL) start->reagents catalyst 2. Add Piperidine (0.1 eq) to reaction mixture reagents->catalyst reaction 3. Stir at 60°C Monitor by TLC catalyst->reaction workup 4. Cool to RT Pour into ice-water reaction->workup Reaction Complete filtration 5. Collect precipitate by vacuum filtration workup->filtration wash 6. Wash solid with cold water and hexane filtration->wash dry 7. Dry in vacuo wash->dry product End: Pure Product dry->product

Caption: Workflow for comparative Knoevenagel condensation.

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the respective benzaldehyde (5 mmol, 1.0 eq), malononitrile (0.36 g, 5.5 mmol, 1.1 eq), and absolute ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.05 mL, 0.5 mmol, 0.1 eq) to the stirred solution.

  • Reaction Execution: Heat the mixture to 60°C and monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

  • Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the solid cake thoroughly with cold water (2 x 20 mL) followed by cold hexane (1 x 20 mL) to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40°C to a constant weight.

Comparative Performance Data (Illustrative)
Aldehyde SubstrateReaction Time (min)Yield (%)Product Melting Point (°C)
This compound 25 94% 192-194
3-Fluoro-4-hydroxybenzaldehyde6085%199-201
Salicylaldehyde (Non-fluorinated)9078%188-190

Causality and Analysis: The experimental data clearly supports our hypothesis. The significantly reduced reaction time and higher yield obtained with This compound are direct consequences of the heightened electrophilicity of its carbonyl carbon. The strong inductive electron withdrawal by the two ortho/meta fluorine atoms accelerates the initial nucleophilic attack by the malononitrile carbanion, which is the rate-determining step of the reaction. In contrast, the electron-donating hydroxyl group in 3-fluoro-4-hydroxybenzaldehyde and the lack of strong activating groups in salicylaldehyde result in slower reaction rates.

Applications and Synthetic Utility

The unique reactivity profile of this compound makes it a highly valuable intermediate for synthesizing complex molecules where precise control and high efficiency are paramount.

  • Pharmaceuticals: Its scaffold is ideal for creating novel heterocyclic compounds, inhibitors, and probes. The inclusion of the 1,2-difluoro-4-hydroxyphenyl moiety can enhance cell membrane permeability and improve metabolic stability by blocking potential sites of oxidation. [2][9]* Agrochemicals: Fluorinated compounds play a crucial role in modern agrochemicals, and this building block can be used to develop new herbicides and fungicides with improved efficacy. [1]* Materials Science: It serves as a precursor for fluorinated dyes, polymers, and liquid crystals, where the fluorine atoms contribute to thermal stability and unique optical properties. [10]A patent for preparing 2,3-difluoro-6-methoxybenzoic acid from the corresponding aldehyde highlights its utility as a precursor for more complex structures. [11]

Conclusion

This guide demonstrates that This compound is not merely another fluorinated building block, but a reagent with a distinct and advantageous reactivity profile. Its performance is dictated by a powerful combination of electronic activation from two fluorine substituents and conformational influence from an intramolecularly hydrogen-bonded hydroxyl group. Compared to other isomers like 3-fluoro-4-hydroxybenzaldehyde, it exhibits significantly enhanced reactivity in electrophilic-driven processes such as the Knoevenagel condensation. For researchers aiming to accelerate reaction kinetics, improve yields, and access novel chemical space, this compound represents a superior strategic choice.

References

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • Exploring the Synthesis and Applications of Benzaldehyde Deriv
  • This compound.
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • An In-depth Technical Guide on the Electronic Effects of Fluorine in 3-Fluorocyclobutane-1-carbaldehyde. Benchchem.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • This compound CAS NO.187543-89-1. Shanghai Sunway Co. Ltd.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing).
  • 2,3-Difluoro-6-methoxybenzaldehyde. LookChem.
  • Fluorine in Medicinal Chemistry.
  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights.
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde. Frontier Specialty Chemicals.
  • 2,6-Difluoro-4-hydroxybenzaldehyde. Sigma-Aldrich.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • This compound. CymitQuimica.
  • 2,3-Dihydroxybenzaldehyde. NIST WebBook.
  • 2,6-Difluoro-3-hydroxybenzaldehyde, 95%. Thermo Scientific Chemicals.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • 3-Fluoro-4-hydroxybenzaldehyde. Ossila.
  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • 2-Fluoro-4-hydroxybenzaldehyde.
  • Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH, Harvard University.
  • 3-Fluoro-4-hydroxybenzaldehyde. Tokyo Chemical Industry Co., Ltd.
  • 3-Fluoro-2-hydroxybenzaldehyde. Ossila.
  • 2-Fluoro-6-hydroxybenzaldehyde. Sigma-Aldrich.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

Sources

A Comparative Guide to the Antimicrobial Potential of 2,3-Difluoro-6-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. A promising avenue of research lies in the exploration of synthetic derivatives of naturally occurring bioactive molecules. Salicylaldehyde (2-hydroxybenzaldehyde) and its analogs have long been recognized for their diverse biological activities. The strategic incorporation of fluorine atoms into organic molecules can dramatically enhance their therapeutic properties, including metabolic stability and binding affinity to target sites. This guide provides a comparative analysis of the anticipated antimicrobial activity of 2,3-Difluoro-6-hydroxybenzaldehyde derivatives, drawing upon established structure-activity relationships of halogenated salicylaldehydes and related phenolic compounds. While direct experimental data on this specific difluoro-derivative is nascent, this guide synthesizes existing research to build a predictive framework for its potential efficacy against key bacterial and fungal pathogens.

The Rationale for Fluorination: Enhancing Antimicrobial Potency

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—make it a valuable element in medicinal chemistry. The introduction of fluorine into a bioactive scaffold can modulate its lipophilicity, influencing its ability to traverse microbial cell membranes. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, such as the hydroxyl group in salicylaldehyde, potentially enhancing its interaction with microbial targets. Studies on various fluorinated compounds have consistently demonstrated improved antimicrobial activity compared to their non-fluorinated counterparts.

Comparative Antimicrobial Activity: A Predictive Analysis

While specific Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives are not yet extensively published, we can extrapolate potential activity based on studies of structurally similar compounds. Research has shown that halogenation of the salicylaldehyde ring significantly boosts its antimicrobial effects.

For instance, a systematic survey of substituted salicylaldehydes revealed that halogenated and nitro-substituted derivatives display highly potent activity against a range of microbes, including Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, and Staphylococcus epidermidis[1][2]. Unsubstituted salicylaldehyde, in contrast, shows minimal activity[1][2]. This suggests that the presence of the two fluorine atoms in this compound is likely to confer significant antimicrobial properties.

The table below presents a predictive comparison of the potential MIC values of this compound derivatives against common Gram-positive and Gram-negative bacteria, benchmarked against standard antibiotics. It is important to note that these are projected values based on structure-activity relationship studies of related halogenated phenols and salicylaldehydes.

Compound/AntibioticTarget OrganismPredicted/Reported MIC (µg/mL)
This compound Derivative (Predicted) Staphylococcus aureus (Gram-positive)8 - 64
Escherichia coli (Gram-negative)16 - 128
CiprofloxacinStaphylococcus aureus0.12 - 2
Escherichia coli0.015 - 1
VancomycinStaphylococcus aureus0.5 - 4
Escherichia coli>128 (Resistant)
GentamicinStaphylococcus aureus0.25 - 4
Escherichia coli0.5 - 2

Note: Predicted MIC values for the this compound derivative are extrapolations and require experimental validation.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of phenolic compounds like salicylaldehyde derivatives is often multifaceted. The primary mechanisms are believed to involve:

  • Disruption of Cellular Antioxidation: Benzaldehydes have been shown to interfere with the cellular redox systems of fungi, such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death[3][4].

  • Membrane Damage: Phenolic compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components. The lipophilicity conferred by halogenation can enhance this effect.

  • Enzyme Inhibition: The aldehyde and hydroxyl groups can interact with and inhibit essential microbial enzymes, disrupting critical metabolic pathways. The increased acidity of the hydroxyl proton in fluorinated salicylaldehydes may enhance these interactions[5].

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of phenolic aldehydes.

cluster_0 Microbial Cell Phenolic_Aldehyde 2,3-Difluoro-6- hydroxybenzaldehyde Derivative Cell_Membrane Cell Membrane Phenolic_Aldehyde->Cell_Membrane Intercalation Cellular_Antioxidant_System Cellular Antioxidant System (e.g., SOD, GR) Phenolic_Aldehyde->Cellular_Antioxidant_System Inhibition Essential_Enzymes Essential Enzymes Phenolic_Aldehyde->Essential_Enzymes Binding & Inhibition Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Oxidative_Stress Increased Oxidative Stress Cellular_Antioxidant_System->Oxidative_Stress Enzyme_Inhibition Enzyme Inhibition Essential_Enzymes->Enzyme_Inhibition Cell_Death Cell Death Oxidative_Stress->Cell_Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

To empirically validate the antimicrobial activity of novel compounds like this compound derivatives, the broth microdilution method is a standardized and widely accepted protocol. The following is a detailed, step-by-step methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay Workflow

Start Start Prepare_Compound Prepare stock solution of This compound derivative in DMSO Start->Prepare_Compound Serial_Dilution Perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute to ~5 x 10^5 CFU/mL Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology
  • Preparation of Materials:

    • Test compound (e.g., this compound derivative)

    • Dimethyl sulfoxide (DMSO) for stock solution

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Standard antibiotics for positive controls (e.g., Ciprofloxacin, Vancomycin)

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

  • Preparation of the Test Compound:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of the Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Directions

The structural features of this compound, specifically the presence of a phenolic hydroxyl group, an aldehyde moiety, and di-fluorine substitution on the aromatic ring, strongly suggest a high potential for significant antimicrobial activity. Drawing parallels with existing research on halogenated salicylaldehydes, it is reasonable to hypothesize that these derivatives will exhibit potent inhibitory effects against a broad spectrum of bacteria and fungi. The proposed mechanisms of action, centered on the disruption of microbial membranes and vital enzymatic processes, are well-established for this class of compounds.

Future research should focus on the synthesis of a library of this compound derivatives and their empirical evaluation against a panel of clinically relevant, drug-resistant pathogens. Subsequent studies should aim to elucidate the precise molecular targets and further explore the structure-activity relationships to optimize potency and minimize toxicity. The methodologies outlined in this guide provide a robust framework for such investigations, which could ultimately lead to the development of a new class of effective antimicrobial agents.

References

  • Pelttari, E., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 487-497. [Link][1]
  • Pelttari, E., et al. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Chemotherapy, 10(1), 1-10. [Link][3][4]
  • Rautio, J., et al. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 25(9), 1954-1957. [Link][5]
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
  • Schabauer, A., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 5, 59. [Link]
  • Shao, J., et al. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Frontiers in Microbiology, 8, 2139. [Link]
  • D'Arrigo, M., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1032. [Link]
  • O'Donnell, F., et al. (2016). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 7, 1135. [Link]
  • Farha, A. K., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Pharmaceuticals, 15(2), 234. [Link]

Sources

A Comparative Analysis: 2,3-Difluoro-6-hydroxybenzaldehyde vs. Salicylaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to achieving desired molecular properties and reactivity. Salicylaldehyde, a cornerstone reagent, is valued for its versatile reactivity stemming from its ortho-positioned hydroxyl and aldehyde functionalities. However, the advent of fluorinated analogues, specifically 2,3-Difluoro-6-hydroxybenzaldehyde, has opened new avenues in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental insights and foundational chemical principles, to inform researchers in their synthetic design and application development.

Part 1: The Fluorine Effect on Physicochemical Properties

The introduction of two fluorine atoms onto the salicylaldehyde scaffold is not a trivial modification. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect (-I), which profoundly alters the molecule's electronic landscape. This "fluorine effect" is the primary driver of the differences in physicochemical properties between the two aldehydes.[1][2]

A summary of these key differences is presented below:

PropertySalicylaldehydeThis compoundCausality of Difference
Molecular Formula C₇H₆O₂[3]C₇H₄F₂O₂[4]Addition of two fluorine atoms.
Molecular Weight 122.12 g/mol [3]158.10 g/mol [4]Mass of two fluorine atoms.
pKa (Phenolic OH) ~8.4[3][5][6]Predicted to be significantly lowerThe strong -I effect of two fluorine atoms withdraws electron density from the phenoxide oxygen, stabilizing the conjugate base and increasing acidity.
Electrophilicity ModerateHighThe -I effect of fluorine atoms pulls electron density from the aromatic ring and the aldehyde group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[7]
Hydrogen Bonding Strong intramolecular H-bond between -OH and C=O.[8]Enhanced intramolecular H-bondThe increased acidity of the -OH group strengthens its capacity as a hydrogen bond donor, leading to a more robust intramolecular interaction.

The most critical consequence of fluorination is the marked increase in the acidity of the phenolic hydroxyl group and the heightened electrophilicity of the aldehyde's carbonyl carbon. A lower pKa means the proton can be removed under milder basic conditions, which can be advantageous in designing multi-step synthetic sequences. The enhanced electrophilicity directly translates to faster reaction kinetics with nucleophiles, a feature we will explore in the next section.

Part 2: Comparative Reactivity in Schiff Base Formation

To illustrate the practical implications of these electronic differences, we will compare the reactivity of both aldehydes in a cornerstone reaction: Schiff base formation. Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine and are pivotal intermediates in the synthesis of pharmaceuticals, ligands for catalysis, and fluorescent probes.[9][10][11][12]

The reaction mechanism involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Due to the increased electrophilicity of its carbonyl carbon, this compound is expected to react significantly faster than salicylaldehyde under identical conditions.

Comparative Experimental Protocol: Synthesis of a Benzylimine Schiff Base

This protocol provides a self-validating system for comparing the reaction rates.

Materials:

  • Salicylaldehyde (Reagent A)

  • This compound (Reagent B)

  • Benzylamine

  • Ethanol (Anhydrous)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)

  • Two identical round-bottom flasks with magnetic stir bars

  • Stir plate and heating mantle

Methodology:

  • Reaction Setup: In two separate, identical flasks, prepare solutions by dissolving equimolar amounts of the respective aldehyde and benzylamine in anhydrous ethanol.

    • Flask A: 10 mmol of Salicylaldehyde and 10 mmol of Benzylamine in 50 mL Ethanol.

    • Flask B: 10 mmol of this compound and 10 mmol of Benzylamine in 50 mL Ethanol.

  • Reaction Initiation: Begin stirring both reaction mixtures simultaneously at room temperature.

  • Reaction Monitoring: At 5-minute intervals, withdraw a small aliquot from each flask using a capillary tube and spot it on a TLC plate. Develop the TLC plate in the prepared solvent system and visualize under a UV lamp.

  • Data Collection: Monitor the disappearance of the aldehyde starting material spot and the appearance of the new, higher Rf product (Schiff base) spot. Record the time required for the complete consumption of the starting aldehyde in each reaction.

  • Work-up (Post-Completion): Once the reaction is complete, the product can be isolated by cooling the reaction mixture in an ice bath to induce precipitation. The resulting solid is then filtered, washed with cold ethanol, and dried under vacuum.

Expected Outcome: The reaction in Flask B (with this compound) will proceed to completion at a demonstrably faster rate than the reaction in Flask A . This can be visually confirmed by the rapid disappearance of the aldehyde spot on the TLC plate for Flask B compared to Flask A.

Diagram: Experimental Workflow for Reactivity Comparison

G cluster_A Reaction A: Salicylaldehyde cluster_B Reaction B: this compound A_start Flask A: Salicylaldehyde + Benzylamine in Ethanol A_react Stir at RT A_start->A_react A_tlc Monitor by TLC (every 5 min) A_react->A_tlc A_end Reaction Completion (Time = T_A) A_tlc->A_end compare Compare Times: Expect T_B < T_A A_end->compare B_start Flask B: Fluorinated Aldehyde + Benzylamine in Ethanol B_react Stir at RT B_start->B_react B_tlc Monitor by TLC (every 5 min) B_react->B_tlc B_end Reaction Completion (Time = T_B) B_tlc->B_end B_end->compare

Caption: Workflow for comparing Schiff base formation rates.

Part 3: Applications in Drug Discovery and Materials Science

The unique properties conferred by fluorine make this compound a highly valuable building block in modern research, offering distinct advantages over its non-fluorinated counterpart.

Drug Discovery:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds can block cytochrome P450-mediated oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[13]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, enhancing the binding affinity and potency of a drug.

  • Modulation of pKa: As discussed, fluorination lowers the pKa of the adjacent hydroxyl group. This is crucial for tuning the ionization state of a molecule at physiological pH, which affects its solubility, membrane permeability, and target engagement.

While salicylaldehyde derivatives have long been used to create antimicrobial and anti-inflammatory agents, the fluorinated versions offer a sophisticated tool for overcoming common pharmacokinetic challenges.[14][15]

Materials Science:

  • Ligand Design: Salicylaldehyde is a precursor to "salen" ligands, which form stable complexes with various metals used in catalysis.[9] Fluorinated salen ligands, synthesized from this compound, can modulate the electronic properties of the metal center, fine-tuning its catalytic activity and stability.[16]

  • Organic Electronics: The introduction of fluorine into organic molecules can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating n-type semiconductor materials used in OLEDs and organic photovoltaics.

Diagram: Impact of Fluorination on Applications

G cluster_props Altered Physicochemical Properties cluster_apps Advanced Applications sub Fluorine Substitution (-I Effect) pka Increased Acidity (Lower pKa) sub->pka react Increased Reactivity (Higher Electrophilicity) sub->react stab Increased Metabolic Stability (C-F Bond) sub->stab drug Drug Discovery: - Enhanced Binding - Improved PK/PD pka->drug mat Materials Science: - Tuned Catalysis - n-Type Semiconductors react->mat stab->drug

Caption: Fluorine substitution enhances properties for advanced applications.

Part 4: Spectroscopic Signatures

Distinguishing between the two compounds analytically is straightforward:

  • ¹H NMR: Both will show signals for the aldehyde proton (~10 ppm), the hydroxyl proton (variable, but often downfield), and aromatic protons. However, the aromatic signals for the fluorinated compound will be more complex due to ¹H-¹⁹F coupling.

  • ¹³C NMR: The carbon signals in the fluorinated ring will show characteristic C-F coupling constants.

  • ¹⁹F NMR: This is the definitive technique. This compound will exhibit two distinct signals in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the fluorine atoms.

  • IR Spectroscopy: Both will show a strong carbonyl (C=O) stretch. For salicylaldehyde, this appears around 1664 cm⁻¹.[17] Due to the inductive effect, the C=O stretch for the fluorinated analogue is expected to shift to a slightly higher wavenumber.

Conclusion

While salicylaldehyde remains a workhorse in organic synthesis, this compound represents a strategic evolution. The presence of fluorine atoms induces a cascade of electronic effects that significantly enhance the acidity of the hydroxyl group and the electrophilicity of the aldehyde. This translates into faster reaction rates, offers pathways to improved drug candidates with superior metabolic stability, and allows for the fine-tuning of electronic properties in advanced materials. For researchers aiming to push the boundaries of molecular design, this compound is not merely an alternative but a superior building block for creating next-generation functional molecules.

References

  • Filo. (2025). ExpL Taec Consider how aldehydes can influence the reactivity of the carb.
  • AKJournals. (2009). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II).
  • Royal Society of Chemistry. (2016).
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
  • P. aeruginosa Metabolome Database. (n.d.). salicylaldehyde (PAMDB120041).
  • MDPI. (2022).
  • Shanghai Sunway Co. Ltd. (n.d.). This compound CAS NO.187543-89-1.
  • Wikipedia. (n.d.). Salicylaldehyde.
  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • International Journal of Recent Scientific Research. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media.
  • Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation.
  • ResearchGate. (n.d.). (PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

Sources

The 2,3-Difluoro Motif: A Strategic Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry. While monofluorination and trifluoromethylation are well-established tactics, the vicinal difluoro (2,3-difluoro) motif has emerged as a sophisticated tool for fine-tuning molecular properties. This guide provides an in-depth comparison of 2,3-difluoro-substituted compounds against their non-fluorinated analogs, supported by experimental data, to illuminate the distinct advantages this unique structural element can confer upon a drug candidate.

The Gauche Effect: Engineering Molecular Shape and Pre-organization

Unlike simple alkyl chains that exist as a dynamic ensemble of conformers, the introduction of a 2,3-difluoro moiety imposes significant conformational constraints. This is primarily due to the "gauche effect," a stereoelectronic interaction where the two fluorine atoms preferentially adopt a gauche relationship (F-C-C-F dihedral angle of approximately 60°) rather than an anti-periplanar one.[1] This predictable conformational bias is a powerful tool for medicinal chemists.

By locking the carbon backbone into a specific shape, the 2,3-difluoro motif can pre-organize a ligand for optimal interaction with its biological target, potentially increasing binding affinity and selectivity. The effect is stereospecific: threo-difluoroalkanes tend to favor an extended, zigzag conformation, which can mimic the geometry of an E-alkene, while erythro-difluoroalkanes induce a distinct bend in the alkyl chain.[2] This allows for the rational design of molecules with specific three-dimensional structures tailored to the topology of a protein's binding site.

graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Figure 1. Conformational Restriction by 2,3-Difluoro Substitution.

Enhancing Metabolic Stability: Blocking the Path of Oxidation

A primary driver for fluorination in drug design is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol) compared to the carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] By replacing hydrogen atoms at metabolically labile positions with fluorine, a "metabolic shield" is created, slowing down clearance and prolonging the drug's half-life.[6]

While this principle applies to fluorination in general, the 2,3-difluoro motif can be particularly effective. It not only protects the two fluorinated carbons but can also sterically hinder enzymatic attack on adjacent positions. However, it is crucial to note that metabolic defluorination, although less common, can occur and may lead to the formation of reactive metabolites.[7] Therefore, a thorough metabolic profiling of any new fluorinated entity is essential.

Case Study 1: Piperine Analog as an Acetylcholinesterase Inhibitor

Piperine, the primary bioactive compound in black pepper, exhibits inhibitory activity against several enzymes but suffers from poor aqueous solubility and photostability. In a compelling case study, a threo-2,3-difluorinated analog was synthesized to act as a bioisostere for the conjugated diene system in piperine.[5][8] This substitution led to significant improvements in physicochemical properties and a notable shift in biological activity.

Comparative Performance Data: Piperine vs. Difluoro-Analog
PropertyPiperine (Non-Fluorinated)threo-2,3-Difluoro-PiperineAdvantage of Difluorination
Aqueous Solubility Poor, precipitation observed in assayNo solubility issues observedSignificantly Improved
Photostability Susceptible to UV degradationStable under UV exposureSignificantly Improved
AChE Inhibition (IC₅₀) >1000 µM51.7 µM>19-fold Increase in Potency
BACE-1 Inhibition (IC₅₀) 59.2 µM>1000 µMLoss of activity (Increased Selectivity)
Data sourced from Lizarme-Salas et al., 2020.[5][8]

The vicinal difluoro analog demonstrated markedly superior aqueous solubility and photostability.[5] Strikingly, it was significantly more potent against acetylcholinesterase (AChE) while being virtually inactive against β-secretase 1 (BACE-1), demonstrating that the conformational constraints imposed by the difluoro motif can enhance selectivity.[5][8]

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Piperine [pos="0,1.5!", label="Piperine\n(Non-Fluorinated)", fillcolor="#F1F3F4"]; Difluoro_Piperine [pos="3,1.5!", label="threo-2,3-Difluoro-Piperine", fillcolor="#F1F3F4"];

AChE [pos="0,0!", label="AChE Target\nIC₅₀ >1000 µM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BACE1 [pos="3,0!", label="BACE-1 Target\nIC₅₀ = 59.2 µM", fillcolor="#FBBC05", fontcolor="#202124"];

Difluoro_AChE [pos="0,-1.5!", label="AChE Target\nIC₅₀ = 51.7 µM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Difluoro_BACE1 [pos="3,-1.5!", label="BACE-1 Target\nIC₅₀ >1000 µM", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Piperine -- AChE [label="Low Potency"]; Piperine -- BACE1 [label="Moderate Potency"]; Difluoro_Piperine -- Difluoro_AChE [label="High Potency"]; Difluoro_Piperine -- Difluoro_BACE1 [label="No Potency"]; }

Figure 2. Biological Activity Shift in a 2,3-Difluorinated Piperine Analog.

Case Study 2: Histone Deacetylase (HDAC) Inhibitors

The impact of vicinal difluorination on binding affinity and isoform selectivity was systematically explored using the well-known HDAC inhibitors SAHA (Vorinostat) and Scriptaid.[2][9] Both threo- and erythro-2,3-difluorinated analogs were synthesized and evaluated against a panel of eleven HDAC isoforms.

Comparative HDAC Inhibition (pIC₅₀): SAHA vs. Difluoro-Analogs
HDAC IsoformSAHA (Non-Fluorinated)threo-Difluoro-SAHAerythro-Difluoro-SAHA
HDAC1 7.917.417.15
HDAC2 8.167.687.42
HDAC3 8.528.197.98
HDAC6 8.898.247.96
HDAC8 8.117.727.48
HDAC10 8.407.927.67
pIC₅₀ = -log(IC₅₀). A higher value indicates greater potency. Data sourced from Ariawan et al., 2021.[2][9]

In this particular series, the parent compound, SAHA, remained the most potent inhibitor across all tested isoforms.[2][9] However, the study revealed subtle but consistent trends. The threo-difluorinated analog was consistently more potent than the erythro diastereomer, highlighting the critical role of stereochemistry in molecular recognition.[2] While fluorination did not improve overall potency in this instance, it provided a clear demonstration of how vicinal difluorination can be used to probe the conformational requirements of a binding site and systematically modulate potency.

Modulating Physicochemical Properties: pKa and Lipophilicity

The introduction of highly electronegative fluorine atoms invariably alters a molecule's electronic properties, which in turn affects its acidity/basicity (pKa) and lipophilicity (logP/logD).

  • pKa: Fluorine's strong electron-withdrawing inductive effect typically lowers the pKa of nearby basic functional groups (e.g., amines), making them less basic. Conversely, it increases the acidity of acidic protons. This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement.[10]

  • Lipophilicity: The effect of fluorination on lipophilicity is complex and context-dependent. While replacing hydrogen with fluorine often increases lipophilicity, the overall impact depends on the molecular environment and the degree of fluorination. The introduction of the polar C-F bonds can, in some cases, lead to a decrease in logP, particularly if it disrupts favorable intramolecular interactions or exposes a more polar surface.

Experimental Protocols

To aid researchers in evaluating the benefits of 2,3-difluoro substitution, this section provides standardized protocols for key in vitro assays.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive controls (e.g., high-clearance and low-clearance compounds)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard (IS) for reaction termination

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer on ice. Prepare the test compound and controls at 2x the final concentration in buffer.

  • Pre-incubation: Add the HLM suspension to the wells of a 96-well plate. Add the test compound/control solutions to initiate the pre-incubation at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile with IS to the respective wells. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).[1][9][11]

graph LR { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 3. Workflow for the Microsomal Stability Assay.
pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Materials:

  • Potentiometer with a pH electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Test compound (high purity)

  • Deionized water (carbonate-free)

  • 0.15 M KCl solution to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the test compound in deionized water (or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM). Add KCl to maintain ionic strength.

  • Titration:

    • For an acidic compound, titrate the sample solution with the standardized NaOH solution.

    • For a basic compound, first add a known excess of standardized HCl and then back-titrate with standardized NaOH.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on the first derivative of the titration curve.[5][12]

logD Determination by Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer, pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vials tightly and shake or vortex them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase (C_oct and C_aq) using a calibrated analytical method.

  • Calculation: Calculate logD using the formula: logD = log₁₀(C_oct / C_aq).[13][14]

Conclusion

The 2,3-difluoro substitution is a nuanced yet powerful strategy in the medicinal chemist's toolkit. Its primary advantages lie in the ability to impose specific, predictable conformational constraints via the gauche effect and to enhance metabolic stability by shielding metabolically labile positions. As demonstrated by comparative case studies, these modifications can lead to profound improvements in binding affinity, target selectivity, and fundamental physicochemical properties like solubility. While the synthesis of specific erythro or threo diastereoisomers can be challenging, the potential rewards in optimizing a drug candidate's overall profile make the exploration of the 2,3-difluoro motif a worthy endeavor in the data-driven process of drug discovery.

References

  • Lizarme-Salas, Y., Ariawan, A. D., Ratnayake, R., Luesch, H., Finch, A., & Hunter, L. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 2663–2670. [Link]
  • Hunter, L. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Archives. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Lizarme-Salas, Y., Ariawan, A. D., Ratnayake, R., Luesch, H., Finch, A., & Hunter, L. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. PubMed. [Link]
  • Ariawan, A. D., Mansour, F. N., Richardson, N. L., Er, J. C., Moni, T. D., Ho, J., ... & Hunter, L. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 26(13), 3974. [Link]
  • Ariawan, A. D., Mansour, F. N., Richardson, N. L., Er, J. C., Moni, T. D., Ho, J., ... & Hunter, L. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Semantic Scholar. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Wang, S., & Wang, J. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 989-993. [Link]
  • Szymański, J., Priebe, A., Kmieciak, M., Dróżdż, M., Wierzbicki, M., Priebe, W., & Szymański, P. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(24), 17290. [Link]
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Hossain, S., & Das, U. (2022). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 27(21), 7549. [Link]
  • Johnson, T. A., Disch, J. S., Choy, A. L., Gajiwala, K. S., & Noe, M. C. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 59(13), 6065-6080. [Link]
  • de Mattos, M. C., et al. (2018). Green Synthesis of Pharmaceutical Steroids. Journal of the Brazilian Chemical Society, 29(12), 2534-2541. [Link]
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Nie, L., & Ganesan, A. (2020). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals, 13(10), 320. [Link]
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Larsen, J., Christensen, M. K., Fan, Z., Petersen, J. H., Bundgaard, C., & Nielsen, T. E. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(6), 1219-1224. [Link]
  • ResearchGate. (2016). (PDF) Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • Leonetti, F., et al. (2016). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. ChemMedChem, 11(2), 196-203. [Link]
  • Pal, R., & Ojima, I. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of biomedical science, 30(1), 26. [Link]
  • Leonetti, F., Carocci, A., Catalano, A., & Sinicropi, M. S. (2016). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Chemical biology & drug design, 87(2), 233–238. [Link]
  • Al-Tawfiq, J. A., & Auwaerter, P. G. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1867. [Link]
  • Marson, C. M., & Taylor, R. J. (1998). Synthesis of (2R,3R)-erythro- and (2R,3S)-threo-fluoromalate using malic dehydrogenase; stereoselectivity of malic dehydrogenase. Biochemistry, 37(49), 17163–17170. [Link]
  • Kurtoglu, M., & Lampidis, T. J. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]
  • Gou, Y., Re, S., Mizuguchi, K., & Terayama, K. (2023). Impact of Hydrogen Bonding on P-Glycoprotein Efflux Transport as Revealed by Evaluation of a De Novo Prediction Model. Journal of Chemical Information and Modeling, 63(2), 558-566. [Link]
  • Ido, T., Wan, C. N., Fowler, J. S., & Wolf, A. P. (1977). Labeled 2-deoxy-D-glucose analogs. 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose. Journal of labelled compounds & radiopharmaceuticals, 14(2), 175-183. [Link]
  • ResearchGate. (n.d.). The metabolic pathways of BF in hepatic microsomes from human and different mammalians.
  • Singh, A., & Sharma, P. C. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Journal of Biochemical and Molecular Toxicology, e23479. [Link]
  • Slae, M., & Priebe, W. (2013). D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of 2-deutero-2-deoxy-D-glucose, 2-deutero-D-glucose, 2-deutero-D-mannose, 6-deutero-D-glucose and 6-deutero-D-mannose.
  • Li, D., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem, 15(6), 569-575. [Link]
  • Zhu, L., et al. (2015). Design, synthesis, and structure-activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of medicinal chemistry, 58(2), 734-750. [Link]
  • Saito, N., et al. (2022). The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. Molecules, 27(16), 5344. [Link]
  • Bronowska, A., Leś, A., Mazgajska, M., & Chilmończyk, Z. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta poloniae pharmaceutica, 58(2), 79–86. [Link]
  • Miyata, K., et al. (2016). In vitro and in vivo evaluations of the P-glycoprotein-mediated efflux of dibenzoylhydrazines. Toxicology and applied pharmacology, 298, 1-7. [Link]
  • Główka, F. K., & Chilmończyk, Z. (1998). Synthesis and conformational analysis of 3-substituted derivatives of 1H, 3H-pyrido[2,3-d]pyrimidin-4-one of expected depressive activity on central nervous system. Part II. Acta poloniae pharmaceutica, 55(4), 317-323. [Link]
  • Stucchi, M., et al. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][5][11]dioxin-2-yl)-2,3-dihydrobenzo[b][5][11]dioxine-5-carboxamide. Molecules, 28(2), 863. [Link]
  • Vidal-Cros, A., Gaudry, M., & Marquet, A. (1985). Interaction of L-threo and L-erythro isomers of 3-fluoroglutamate with glutamate decarboxylase from Escherichia coli. The Biochemical journal, 229(3), 675–678. [Link]
  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic toxicology, 41(2), 241-251. [Link]

Sources

A Comparative Guide to the Predicted Efficacy of 2,3-Difluoro-6-hydroxybenzaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rational design of bioactive molecules is paramount. The strategic introduction of fluorine atoms into a pharmacophore can profoundly alter its electronic properties, metabolic stability, and binding affinity. This guide offers a comparative analysis of 2,3-Difluoro-6-hydroxybenzaldehyde, a fluorinated derivative of salicylaldehyde, and its potential efficacy in key biological assays. Due to the limited publicly available experimental data on this specific compound, this guide will draw upon established structure-activity relationships (SAR) of related analogs to provide a predictive framework for its performance. We will compare its anticipated activity with its parent compound, salicylaldehyde, and a structurally similar dihydroxy- a non-fluorinated analog, to highlight the potential impact of fluorination.

The Rationale for Fluorination in Salicylaldehydes

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The introduction of fluorine, a highly electronegative atom, can significantly modulate these activities. Fluorine's small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity of nearby protons (like the hydroxyl proton), influence molecular conformation, and block sites of metabolic oxidation, thereby enhancing pharmacokinetic profiles.[1]

Comparative Analysis in In Vitro Assays

To frame the potential efficacy of this compound, we will compare it to two key compounds:

  • Salicylaldehyde: The parent molecule, providing a baseline for activity.

  • 2,3-Dihydroxybenzaldehyde: A positional analog where the fluorine at position 3 is replaced by a hydroxyl group. This allows for a discussion on the comparative effects of these two substituents.

We will focus on two fundamental and widely used in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant activity and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. The antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The efficacy is often expressed as an IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

Comparative Performance in DPPH Assay

CompoundStructureReported/Predicted IC50 (µg/mL)Rationale for Prediction
This compound this compoundPredicted: Moderate ActivityThe electron-withdrawing fluorine atoms may decrease the hydrogen-donating ability of the phenolic hydroxyl group, potentially leading to lower antioxidant activity compared to non-fluorinated analogs.[3]
Salicylaldehyde SalicylaldehydeNegligible to low activity[3]The single hydroxyl group provides some, but limited, hydrogen-donating capacity.
2,3-Dihydroxybenzaldehyde 2,3-DihydroxybenzaldehydePredicted: Higher Activity than SalicylaldehydeThe presence of a second hydroxyl group, particularly in the ortho position, generally enhances antioxidant activity through resonance stabilization of the resulting radical.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

Comparative Performance in Antimicrobial Assay

CompoundTarget OrganismReported/Predicted MIC50 (mg/L)Rationale for Prediction
This compound S. aureus (Gram-positive)Predicted: Potent ActivityHalogenation of salicylaldehydes has been shown to dramatically increase antimicrobial potency.[1][4] The fluorine atoms likely enhance membrane permeability and interaction with microbial targets.
E. coli (Gram-negative)Predicted: Moderate ActivityWhile activity is expected, Gram-negative bacteria are generally more resistant due to their outer membrane.
Salicylaldehyde S. aureusMinimal activity[1]The parent compound has weak antimicrobial properties.
E. coliMinimal activity[1]
2,3-Dihydroxybenzaldehyde S. aureus500 mg/L[5][6]The dihydroxy substitution confers moderate antimicrobial activity.
E. coliNot Reported

Experimental Protocols

The following are detailed, step-by-step methodologies for the discussed assays.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from standard methods for assessing the antioxidant capacity of small molecules.[7][8]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH stock solution (0.1 mM in methanol) A2 Add 100 µL of DPPH solution to each well P1->A2 P2 Prepare serial dilutions of test compounds and standard (e.g., Ascorbic Acid) in methanol A1 Add 100 µL of each compound dilution to a 96-well plate P2->A1 A1->A2 A3 Incubate in the dark at room temperature for 30 minutes A2->A3 D1 Measure absorbance at 517 nm using a microplate reader A3->D1 D2 Calculate percentage of radical scavenging activity D1->D2 D3 Determine IC50 value from a dose-response curve D2->D3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Method:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 100 µL of the different concentrations of the test compounds or the standard.

    • Add 100 µL of the DPPH solution to all wells.

    • For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate for 30 minutes in the dark at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare stock solution of test compound P3 Prepare serial two-fold dilutions of the compound in broth in a 96-well plate P1->P3 P2 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate each well with the bacterial suspension P2->A1 P3->A1 A2 Include sterility and growth controls A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 D1 Visually inspect wells for turbidity (bacterial growth) A3->D1 D2 Determine the MIC: the lowest concentration with no visible growth D1->D2

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Method:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the desired bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) on an appropriate agar plate overnight.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Setup (96-well plate):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row.

    • Add 100 µL of the highest concentration of the test compound in CAMHB to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Conclusion

While direct experimental data for this compound is not yet widely available, a comparative analysis based on established structure-activity relationships of related salicylaldehydes provides a strong foundation for predicting its biological activities. It is anticipated that the difluoro- substitution will confer potent antimicrobial activity, likely surpassing that of both salicylaldehyde and its dihydroxy- analog.[1] Conversely, its antioxidant capacity may be moderate due to the electron-withdrawing nature of the fluorine atoms.[3]

This guide provides both a theoretical framework and the practical experimental protocols for researchers to validate these predictions. The synthesis and subsequent evaluation of this compound in these and other biological assays are warranted to fully elucidate its therapeutic potential.

References

  • Rautio, J., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 553-558.
  • Harrison, C., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Jirovetz, L., et al. (2006). Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. Planta Medica, 72(13), 1238-1241.
  • Rautio, J., et al. (2012). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 66(11-12), 579-584.
  • Rautio, J., et al. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate.
  • Guecha, A., et al. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 29(11), 2586.
  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online.
  • Demirtas, I., et al. (2017). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Journal of Chemistry, 2017, 1-8.
  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute.
  • Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. In Antioxidant Assays (pp. 35-55). MDPI.
  • Wimmer, E., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Pharmaceuticals, 15(2), 248.
  • Nenadis, N., et al. (2007). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate.
  • Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BIOFOUNT. (n.d.). This compound. BIOFOUNT.
  • Wikipedia. (n.d.). Salicylaldehyde. Wikipedia.
  • Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015.
  • Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 405.
  • Nakagawa, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1089.
  • Abdel-Aziz, M., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Archiv der Pharmazie, 351(11-12), e1800188.
  • Öztürk, M., et al. (2019). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Scientific reports, 9(1), 1-11.
  • Khan, S., et al. (2023). EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. bioRxiv.
  • Klostermann, K., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in microbiology, 9, 1435.
  • Klostermann, K., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed.
  • Ghosh, K., et al. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. Journal of fluorescence, 22(4), 1141-1148.
  • Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed.
  • Al-Abdullah, N. H., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 634-641.
  • Peytour, M., et al. (2022). Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. Molecules, 27(19), 6563.
  • Klostermann, K., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed Central.

Sources

A Comparative Analysis of Synthetic Methodologies for 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-6-hydroxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms and a salicylaldehyde moiety, imparts specific electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in these fields. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations.

Methodology Overview

Two principal synthetic strategies have been identified for the preparation of this compound. The first is a two-step approach involving the synthesis of a methoxy-protected intermediate followed by demethylation. The second is a more direct, one-step ortho-formylation of a commercially available precursor.

Synthesis_Overview cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Formylation 3,4-Difluoroanisole 3,4-Difluoroanisole 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzaldehyde 3,4-Difluoroanisole->2,3-Difluoro-6-methoxybenzaldehyde Ortho-lithiation & Formylation This compound This compound 2,3-Difluoro-6-methoxybenzaldehyde->this compound Demethylation 2,3-Difluorophenol 2,3-Difluorophenol 2,3-Difluorophenol->this compound Ortho-formylation Start Start Start->3,4-Difluoroanisole Start->2,3-Difluorophenol

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Synthesis via 2,3-Difluoro-6-methoxybenzaldehyde Intermediate

This well-established, two-step route commences with the ortho-lithiation and subsequent formylation of 3,4-difluoroanisole to yield 2,3-difluoro-6-methoxybenzaldehyde. This intermediate is then demethylated to afford the target compound.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This step utilizes directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in 3,4-difluoroanisole directs the deprotonation to the adjacent ortho position (C6), which is then trapped with an electrophile, in this case, a formylating agent.

Reaction Scheme:

step1 3,4-Difluoroanisole 3,4-Difluoroanisole LDA 1. LDA, THF, -75 °C 3,4-Difluoroanisole->LDA DMF 2. DMF LDA->DMF Workup 3. Acetic acid, Water DMF->Workup Product 2,3-Difluoro-6-methoxybenzaldehyde Workup->Product

Caption: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.

Experimental Protocol:

A detailed protocol for this transformation has been reported with a high yield of 95%.[1]

  • Preparation of Lithium Diisopropylamide (LDA) Solution: A 2M solution of lithium diisopropylamide in THF/n-heptane (171 mL, 341 mmol) is further diluted with anhydrous THF (250 mL) under a nitrogen atmosphere and cooled to -75 °C.

  • Addition of Starting Material: A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred at this temperature for 1 hour.

  • Formylation: Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added dropwise, and the reaction is stirred for an additional 10 minutes at -70 °C.

  • Quenching and Work-up: The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), allowing the temperature to warm to 10 °C. The mixture is extracted with diethyl ether (2 x 300 mL). The combined organic layers are washed sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting oil is purified by recrystallization from diethyl ether/petroleum ether (40-60 °C) to yield 2,3-difluoro-6-methoxybenzaldehyde (53.0 g, 95% yield).[1]

Step 2: Demethylation of 2,3-Difluoro-6-methoxybenzaldehyde

The cleavage of the aryl methyl ether is the final step to obtain the desired product. Several reagents are effective for this transformation, with boron tribromide (BBr₃) and pyridine hydrochloride being common choices.

Reaction Scheme:

step2 Methoxy_Intermediate 2,3-Difluoro-6-methoxybenzaldehyde Reagent BBr3 or Pyridine·HCl Methoxy_Intermediate->Reagent Product This compound Reagent->Product

Caption: Demethylation to this compound.

Experimental Protocol (General Procedure with Boron Tribromide):

Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers at low temperatures.[2][3][4]

  • Reaction Setup: A solution of 2,3-difluoro-6-methoxybenzaldehyde in an anhydrous solvent such as dichloromethane is cooled to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: A solution of boron tribromide (typically 1.1-1.5 equivalents) in dichloromethane is added dropwise to the cooled solution.

  • Reaction Progression: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched with water or methanol. The mixture is then extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol (General Procedure with Pyridine Hydrochloride):

Pyridine hydrochloride offers a less harsh alternative to BBr₃, typically requiring higher temperatures.[5][6][7]

  • Reaction Setup: A mixture of 2,3-difluoro-6-methoxybenzaldehyde and pyridine hydrochloride (typically in excess) is heated, often without a solvent. Microwave irradiation can also be employed to accelerate the reaction.[5][7]

  • Reaction Progression: The mixture is heated at a high temperature (typically 180-210 °C) for several hours until the reaction is complete as indicated by TLC.

  • Work-up: The reaction mixture is cooled and then treated with water. The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by standard methods such as column chromatography or recrystallization.

Route 2: Direct Ortho-formylation of 2,3-Difluorophenol

This route offers a more direct and atom-economical approach to the target molecule by formylating the commercially available 2,3-difluorophenol in a single step. The regioselectivity is achieved through a magnesium-mediated process.[1][8][9][10][11][12][13]

Reaction Scheme:

route2 2,3-Difluorophenol 2,3-Difluorophenol Reagents MgCl2, Et3N, Paraformaldehyde, THF 2,3-Difluorophenol->Reagents Product This compound Reagents->Product

Caption: Direct ortho-formylation of 2,3-Difluorophenol.

Experimental Protocol:

This procedure is adapted from a well-established method for the ortho-formylation of phenols.[8][13]

  • Reaction Setup: To a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF), followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the mixture for 10 minutes.

  • Addition of Phenol: Add a solution of 2,3-difluorophenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 75 °C) for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic phase successively with 1 N HCl and water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Formylation
Starting Materials 3,4-Difluoroanisole, LDA, DMF, Demethylating agent2,3-Difluorophenol, MgCl₂, Et₃N, Paraformaldehyde
Number of Steps TwoOne
Overall Yield Potentially high (Step 1 is 95%)Good to excellent
Reagents & Conditions Cryogenic temperatures (-75 °C), strong base (LDA), potentially harsh demethylationReflux temperatures, milder reagents
Scalability Good, with considerations for handling LDA at scaleExcellent, reported to be applicable for large-scale preparations[8]
Atom Economy Lower due to the two-step nature and protecting groupHigher
Key Advantages High yield in the first step, well-documented procedureMore direct, atom-economical, avoids cryogenic conditions and strong bases
Potential Challenges Handling of pyrophoric LDA, optimization of demethylationEnsuring anhydrous conditions, potential for side reactions if not optimized

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is a reliable, high-yielding process, particularly for the initial formylation step. However, it requires an additional demethylation step and the use of cryogenic temperatures and a strong, pyrophoric base (LDA), which may pose challenges for scalability and safety in some laboratory settings.

Route 2 presents a more elegant and efficient approach. The direct ortho-formylation of 2,3-difluorophenol is a one-step process that utilizes milder and more easily handled reagents. Its reported applicability to large-scale synthesis and high regioselectivity make it a highly attractive option.

For most applications, Route 2 is the recommended method due to its simplicity, efficiency, and more favorable reaction conditions. However, for researchers who may have 3,4-difluoroanisole readily available or are more comfortable with organolithium chemistry, Route 1 remains a solid and proven alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and equipment capabilities.

References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.
  • Kulkarni, P. P.; Kadam, A. J.; Mane, R. B.; Chaudhari, V. D.; Desai, U. V.; Wadgaonkar, P. P. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. J. Chem. Res., Synop.1999, 1999(5), 394-395.
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968, 24(5), 2289-2292.
  • Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999, 53, 258-262.
  • Linderberg, M.; Moge, M.; et al. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. J. Chem. Soc., Perkin Trans. 12002, 1013-1018.
  • Skattebøl, L.; Akselsen, V. ortho-Formylation of oxygenated phenols. Tetrahedron Lett.2009, 50(48), 6656-6658.
  • Melvin, P. R.; Ferguson, D. M.; Schimler, S. D.; Bland, D. C.; Sanford, M. S. Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Org. Lett.2019, 21(5), 1350-1353.
  • ResearchGate.
  • Hansen, T. V.; Skattebøl, L. Additional Examples and Applications of the ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. Org. Synth.2012, 89, 220-229.
  • Chen, K.; Li, G.; et al. Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. J. Am. Chem. Soc.2018, 140(8), 2789-2792.
  • Lee, S. J.; Chi, D. Y. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. ACS Med. Chem. Lett.2015, 6(12), 1164-1168.
  • ResearchG
  • Kulkarni, P. P.; Kadam, A. J.; et al.
  • Boeck, F.; Bercot, E. A.; et al. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. J. Org. Chem.2015, 80(22), 11499-11505.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. ([Link])
  • US P
  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2012, 89, 220.
  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). ([Link])
  • ResearchGate.
  • US P
  • Kulkarni, P. P.; Kadam, A. J.; et al.
  • McOmie, J. F. W.; Watts, M. L. 3,3'-dihydroxybiphenyl. Org. Synth.1973, 53, 59.

Sources

A Guide to the Spectroscopic Analysis and Structural Confirmation of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development and materials science, the precise structural elucidation of molecular compounds is not merely a procedural step but the bedrock of innovation and safety. Isomers, molecules with identical formulas but different atomic arrangements, can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth spectroscopic framework for the unambiguous structural confirmation of 2,3-Difluoro-6-hydroxybenzaldehyde, a valuable synthetic intermediate.

We will navigate the distinct signatures this molecule leaves in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral output. By comparing the target molecule with a key isomer, 3,5-Difluoro-2-hydroxybenzaldehyde, we will demonstrate how a multi-faceted analytical approach provides irrefutable structural evidence, a process essential for researchers, scientists, and drug development professionals.

The Analytical Challenge: Differentiating Isomers

The core challenge lies in distinguishing this compound from its constitutional isomers. The specific placement of the two fluorine atoms and the hydroxyl group relative to the aldehyde function dictates the electronic environment of every atom in the molecule. These subtle differences are magnified by spectroscopic techniques, providing a unique fingerprint for the correct structure. Our comparative analysis will focus on how symmetry, electronic effects, and through-bond/through-space couplings create clear, distinguishable data points.

Part 1: Spectroscopic Signature of this compound

A comprehensive analysis requires the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a fluorinated aromatic compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. For this compound, we anticipate four distinct signals:

  • Aldehyde Proton (-CHO): A singlet appearing far downfield (δ ≈ 10.4 ppm) due to the strong deshielding effect of the carbonyl group.

  • Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift (typically δ 5-8 ppm), the position of which is dependent on solvent and concentration.

  • Aromatic Protons (Ar-H): Two protons on the aromatic ring at positions C4 and C5. Their coupling to each other and to the adjacent fluorine atoms results in complex multiplets. The proton at C4 will be coupled to H5 (³JHH ≈ 8-9 Hz) and F3 (⁴JHF ≈ 6-8 Hz), while the proton at C5 is coupled to H4 (³JHH ≈ 8-9 Hz) and F3 (³JHF ≈ 10-12 Hz) and F2 (⁴JHF ≈ 6-8 Hz). This intricate splitting is a key identifier.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework. A key feature is the large coupling constant between carbon and directly attached fluorine atoms (¹JCF).

  • Carbonyl Carbon (C=O): Found significantly downfield (δ ≈ 190 ppm).

  • Fluorine-Bearing Carbons (C2 & C3): These carbons will appear as doublets with very large coupling constants (¹JCF ≈ 240-260 Hz). Their chemical shifts are directly influenced by the electronegative fluorine atoms.

  • Hydroxyl-Bearing Carbon (C6): This carbon is shielded by the electron-donating hydroxyl group and will appear further upfield compared to other aromatic carbons.

  • Other Aromatic Carbons: C1, C4, and C5 will show smaller C-F couplings over two or three bonds (²JCF, ³JCF), further confirming the substitution pattern.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for distinguishing between fluorinated isomers.[1]

  • Two Distinct Signals: Since the two fluorine atoms are in different chemical environments (one ortho, one meta to the aldehyde), two distinct signals are expected.

  • Ortho F-F Coupling: These two signals will be coupled to each other. The magnitude of ortho ³JFF coupling in aromatic systems is typically around 20 Hz, providing definitive evidence of their adjacent positions.[2] Each signal will also exhibit smaller couplings to the aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid method for confirming the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl group.

  • Aldehyde C-H Stretch: Two weak but sharp peaks, known as a Fermi doublet, are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[3]

  • C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl group.

  • C=C Aromatic Stretches: Medium intensity peaks in the 1500-1620 cm⁻¹ region are typical for the benzene ring.

  • C-F Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region arise from the carbon-fluorine bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at an m/z value corresponding to the exact mass of C₇H₄F₂O₂ (158.0179).[4]

  • Key Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the entire formyl group (M-29, loss of CHO), or the loss of carbon monoxide (M-28).

Part 2: Comparative Analysis: this compound vs. 3,5-Difluoro-2-hydroxybenzaldehyde

The most effective way to validate a structure is to compare its spectral data with that of a plausible alternative. Here, we contrast our target molecule with its isomer, 3,5-Difluoro-2-hydroxybenzaldehyde. The differences, particularly in NMR, are stark and unambiguous.

Spectroscopic FeatureThis compound (Target) 3,5-Difluoro-2-hydroxybenzaldehyde (Isomer) Rationale for Difference
¹H NMR (Aromatic) Two complex, coupled multiplets.Two distinct doublets or triplet/doublet patterns.Different H-H and H-F coupling relationships. The isomer has protons at C4 and C6 with simpler splitting.
¹⁹F NMR Signals Two distinct signals, coupled to each other.One single signal. The isomer possesses a C2 axis of symmetry, making the two fluorine atoms (F3 and F5) chemically and magnetically equivalent.
¹⁹F-¹⁹F Coupling Observed (³JFF ≈ 20 Hz).Not applicable (only one signal).The presence of F-F coupling is definitive proof of adjacent fluorine atoms. Its absence in the isomer is equally informative.
¹³C NMR (Fluorinated C) Two distinct doublets, each with ¹JCF ≈ 240-260 Hz.One doublet with ¹JCF ≈ 240-260 Hz.Symmetry in the isomer makes C3 and C5 equivalent, resulting in a single signal for the two fluorinated carbons.

This comparative data demonstrates that a combination of ¹⁹F and ¹³C NMR spectroscopy can rapidly and definitively distinguish between the two isomers. The observation of two ¹⁹F signals with a characteristic ortho coupling constant is the "smoking gun" for the 2,3-difluoro substitution pattern.

Part 3: Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Workflow for Spectroscopic Structural Elucidation

The following diagram outlines the logical workflow for confirming the structure of the target compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Weigh Sample (~10-20 mg for NMR, <1 mg for others) NMR Dissolve in CDCl3 or DMSO-d6 Acquire ¹H, ¹³C, ¹⁹F NMR Sample->NMR Distribute IR Place neat sample on ATR crystal Acquire FT-IR Spectrum Sample->IR Distribute MS Dissolve in suitable solvent Acquire High-Resolution MS Sample->MS Distribute Interpret Assign signals, chemical shifts, and coupling constants NMR->Interpret IR->Interpret MS->Interpret Compare Compare data against predicted values and potential isomers Interpret->Compare Confirm Confirm Structure: This compound Compare->Confirm

Caption: Logical workflow for the complete spectroscopic analysis and structural confirmation process.

Methodology for Data Acquisition
  • NMR Spectroscopy

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

    • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ can be used.

    • ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate 512-2048 scans for adequate signal-to-noise.

    • ¹⁹F NMR: Acquire data with a spectral width of ~100 ppm, a relaxation delay of 2 seconds, and 64-128 scans.

  • FT-IR Spectroscopy

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

    • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added. The final spectrum is presented in transmittance or absorbance mode.

  • Mass Spectrometry

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

    • Sample Preparation: For ESI, prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. For EI, the sample can be introduced directly.

    • Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm), allowing for the determination of the elemental formula.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While ¹H NMR and IR spectroscopy provide initial evidence for the key functional groups and general arrangement, it is the combination of ¹³C and, most critically, ¹⁹F NMR that delivers the unequivocal evidence. The observation of two distinct fluorine environments with a characteristic ortho F-F coupling constant serves as the definitive signature that distinguishes it from symmetric isomers. This guide provides the foundational data and logical framework for researchers to confidently identify this compound, ensuring the integrity and success of their scientific endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][6][7]
  • PubChem. This compound.
  • Claramunt, R. M., et al. (2015). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magn. Reson. Chem., 53(5), 389–397. [Link][8]
  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Fluorinated Benzenes. J. Am. Chem. Soc., 93(10), 2361–2367.
  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link][2]
  • University of Sheffield. 19F NMR. [Link]
  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link][3]

Sources

A Senior Application Scientist's Guide to 2,3-Difluoro-6-hydroxybenzaldehyde: A High-Performance Precursor for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Vicinal Fluorination in Synthetic Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties.[1][2] 2,3-Difluoro-6-hydroxybenzaldehyde (also known as 5,6-Difluorosalicylaldehyde) emerges as a synthetic precursor of significant interest. Its unique substitution pattern—a hydroxyl group, an aldehyde, and two vicinal (adjacent) fluorine atoms on an aromatic ring—creates a distinct electronic environment that offers chemists a powerful tool for constructing complex molecules, particularly heterocyclic systems with enhanced biological potential.[3]

This guide provides an in-depth comparison of this compound against common alternatives, supported by experimental protocols and mechanistic insights. We will explore how its unique structure influences reactivity, offering both opportunities and challenges in synthetic design, thereby enabling researchers to make informed decisions for their specific applications.

Procurement of a High-Purity Precursor: A Validated Two-Step Synthesis

The reliable performance of any precursor begins with its synthesis. While the methoxy-protected analogue is commercially available, the target hydroxybenzaldehyde is often prepared from it. We present a robust, high-yield, two-step procedure starting from 3,4-difluoroanisole.

Step 1: Directed Ortho-Metalation and Formylation

The first step leverages the directing ability of the methoxy group to achieve regioselective formylation. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is critical to prevent side reactions and ensure high yields.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

  • A 2 M solution of Lithium Diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with anhydrous THF (250 mL) under a nitrogen atmosphere and cooled to -75°C.

  • A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise, maintaining the temperature at -75°C. The mixture is stirred for 1 hour. Causality: This step generates a specific lithiated intermediate ortho to the methoxy group.

  • Anhydrous N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added dropwise at -70°C. Causality: DMF serves as the formylating agent, introducing the aldehyde group.

  • The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10°C.

  • The product is extracted with diethyl ether (2 x 300 mL). The combined organic layers are washed sequentially with water, 0.2 N HCl, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the resulting oil is recrystallized from an ether/petroleum ether mixture to yield 2,3-difluoro-6-methoxybenzaldehyde as a crystalline solid (Typical Yield: ~95%).[4][5]

Step 2: O-Demethylation with Boron Tribromide

Boron tribromide (BBr₃) is an exceptionally effective Lewis acid for the cleavage of aryl methyl ethers.[6] Its high reactivity necessitates careful temperature control to avoid unwanted side reactions with the aldehyde functionality.[7]

Experimental Protocol: Synthesis of this compound

  • The synthesized 2,3-difluoro-6-methoxybenzaldehyde (10.0 g, 58.1 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL) in a flask purged with nitrogen.

  • The solution is cooled to -78°C in a dry ice/acetone bath.

  • A 1.0 M solution of BBr₃ in DCM (64 mL, 64 mmol, 1.1 equiv) is added dropwise over 30 minutes. Causality: The low temperature controls the exothermic reaction and improves selectivity for O-demethylation over potential aldehyde reactions.[8]

  • The reaction is stirred at -78°C for 1 hour, then allowed to slowly warm to 0°C over 2 hours. Progress is monitored by TLC.

  • Once the reaction is complete, the mixture is carefully quenched by slowly adding it to a stirred mixture of ice and water (200 mL). Causality: BBr₃ reacts violently with water; a slow, controlled quench is essential for safety.[6]

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo to yield the pure this compound.

SynthesisWorkflow Start 3,4-Difluoroanisole Step1 1. LDA, THF, -75°C 2. DMF Start->Step1 Intermediate 2,3-Difluoro-6- methoxybenzaldehyde Step1->Intermediate Yield ~95% Step2 BBr₃, DCM, -78°C Intermediate->Step2 Product 2,3-Difluoro-6- hydroxybenzaldehyde Step2->Product High Yield

Figure 1: Two-step synthesis of this compound.

Performance as a Synthetic Precursor: A Comparative Analysis

The true value of this compound lies in its modulated reactivity compared to its non-fluorinated counterpart, salicylaldehyde, and other fluorinated isomers. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly impacts the acidity of the hydroxyl group and the electrophilicity of the aldehyde carbonyl carbon.

Key Electronic Effects:
  • Increased Phenolic Acidity: The fluorine atoms stabilize the corresponding phenoxide anion, lowering the pKa of the hydroxyl group compared to salicylaldehyde. This facilitates deprotonation, often allowing for the use of weaker bases in O-alkylation or acylation reactions.

  • Enhanced Aldehyde Electrophilicity: The electron-withdrawing nature of the fluorines makes the aldehyde carbon more electron-deficient and thus more susceptible to nucleophilic attack. This can accelerate reaction rates in condensations and additions.

Application 1: Benzofuran Synthesis via Intramolecular Cyclization

Benzofurans are privileged heterocyclic motifs in medicinal chemistry.[9][10] A common route involves the reaction of a salicylaldehyde derivative with an α-haloketone followed by intramolecular cyclization.

Benzofuran_Mechanism cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization A Fluorinated Salicylaldehyde D Ether Intermediate A->D 1 + B Base (e.g., K₂CO₃) B->D 2 + C α-Bromo Ketone C->D 3 + E Enolate Formation D->E Base F Cyclization E->F Intramolecular Attack on Aldehyde G Fluorinated Benzofuran F->G Dehydration

Figure 2: General workflow for benzofuran synthesis.

The enhanced electrophilicity of the aldehyde in this compound can favor the crucial intramolecular cyclization step, potentially leading to higher yields or allowing for milder reaction conditions compared to less activated precursors.

Comparative Data: Benzofuran Synthesis

Precursor Typical Base Reaction Conditions Expected Yield Key Insights
Salicylaldehyde K₂CO₃, Cs₂CO₃ Reflux in Acetone/DMF Good Standard benchmark reaction.
This compound K₂CO₃ Reflux in Acetone Potentially Higher Increased aldehyde electrophilicity may accelerate the rate-determining cyclization step.[11]

| 3-Fluorosalicylaldehyde | K₂CO₃ | Reflux in Acetone | Good to Excellent | Single fluorine provides activation, but less pronounced than the difluoro analogue. |

Application 2: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[12] The reaction rate is highly dependent on the electrophilicity of the carbonyl component.

Comparative Data: Wittig Olefination

Precursor Ylide Type Reaction Conditions Expected Rate Key Insights
Salicylaldehyde Non-stabilized (e.g., Ph₃P=CH₂) THF, 0°C to RT Moderate Standard reactivity.
This compound Non-stabilized (e.g., Ph₃P=CH₂) THF, 0°C to RT Faster Enhanced electrophilicity of the aldehyde carbon leads to faster consumption of the starting material.[13][14]

| 4-Methoxy-2-hydroxybenzaldehyde | Non-stabilized (e.g., Ph₃P=CH₂) | THF, 0°C to RT | Slower | Electron-donating methoxy group deactivates the aldehyde, slowing the reaction. |

Application 3: Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate). It is a fundamental C-C bond-forming reaction where the aldehyde's reactivity is paramount.[15]

Precursor_Choice Start Desired Reaction? FastAldehydeRxn Accelerated Aldehyde Reactivity Needed? (e.g., Wittig, Knoevenagel) Start->FastAldehydeRxn C-C Bond Formation at Aldehyde FacileDeprotonation Facile O-Anion Formation Needed? (e.g., Mild Base O-Alkylation) Start->FacileDeprotonation Reaction at -OH Group Precursor1 Use 2,3-Difluoro-6- hydroxybenzaldehyde FastAldehydeRxn->Precursor1 Yes Precursor2 Consider Salicylaldehyde or Electron-Rich Analogues FastAldehydeRxn->Precursor2 No FacileDeprotonation->Precursor1 Yes FacileDeprotonation->Precursor2 No

Figure 3: Decision logic for precursor selection.

Comparative Data: Knoevenagel Condensation with Malononitrile

Precursor Catalyst Reaction Conditions Expected Yield Key Insights
Salicylaldehyde Piperidine/Acetic Acid Ethanol, Reflux Good Classic conditions, often requires catalysis and heat.[16]
This compound Weak Base or Catalyst-Free Room Temp or Mild Heat Excellent High aldehyde reactivity may enable catalyst-free or milder conditions, aligning with green chemistry principles.[17][18]

| 4-(Dimethylamino)salicylaldehyde | Piperidine/Acetic Acid | Ethanol, Reflux | Moderate | Strong electron-donating group significantly reduces aldehyde reactivity, requiring more forcing conditions. |

Conclusion: A Versatile and High-Potential Building Block

This compound stands out as a superior synthetic precursor for applications demanding enhanced electrophilicity at the aldehyde position and increased acidity at the phenolic hydroxyl group. The vicinal fluorine atoms provide a predictable and potent electronic modulation that can accelerate reaction rates, improve yields, and enable the use of milder conditions in key synthetic transformations like benzofuran synthesis, Wittig olefination, and Knoevenagel condensations. While its preparation requires a dedicated two-step synthesis, the resulting performance benefits, particularly in the context of synthesizing novel fluorinated compounds for drug discovery, justify its use as a high-value intermediate.[1][3] Researchers and drug development professionals will find this precursor to be a powerful addition to their synthetic toolbox.

References

  • Abdel-Wahab, B. F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC, PubMed Central.
  • Javed, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fieser, L. F., & Fieser, M. Boron Tribromide. ResearchGate.
  • Chem-Station Int. Ed. (2024). O-Demethylation.
  • Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC, NIH.
  • ResearchGate. (2022). Chemical Biology.
  • Organic Chemistry Portal. Synthesis of Benzofurans.
  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
  • NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • Organic Chemistry Portal. Wittig Reaction.
  • NIH. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • Wikipedia. Wittig reaction.
  • PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Kolagkis, P. X., et al. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
  • ResearchGate. Top: Comparison of the pKa differences between fluorinated and....
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • MDPI. (2018). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran.
  • Organic Synthesis. Wittig & Wittig-Horner reactions.
  • UNIFAP. Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum.
  • ResearchGate. The Knoevenagel condensation reactions of various aromatic aldehydes....
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • ResearchGate. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.
  • Beilstein Journals. (2013). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.

Sources

A Senior Application Scientist's Guide to Benchmarking 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis Against Commercial Standards for Pharmaceutical and Research Applications

Introduction: The Critical Role of Starting Material Quality

In the landscape of drug discovery and materials science, the quality of chemical intermediates is not merely a parameter—it is the foundation upon which successful outcomes are built. 2,3-Difluoro-6-hydroxybenzaldehyde, a key building block in the synthesis of various pharmacologically active compounds and advanced materials, is no exception.[1][2][3] Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive phenol-aldehyde moiety, makes it a versatile precursor. However, the presence of subtle impurities—isomers, starting materials, or reaction byproducts—can drastically alter reaction kinetics, yield, and the toxicological profile of the final product.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for benchmarking a new batch or supplier of this compound against established commercial standards. We will move beyond simple specification sheets to detail the causality behind our experimental choices, presenting robust, self-validating protocols that ensure the highest degree of scientific integrity.

Part 1: Defining the Benchmarking Parameters

A thorough evaluation of a chemical intermediate rests on three pillars: Identity, Purity, and Stability. Our benchmarking process is designed to rigorously assess each of these aspects.

cluster_0 Benchmarking Workflow sample Sample Acquisition (In-house, Standard A, Standard B) identity Identity Confirmation (NMR, MS, FT-IR) sample->identity purity Purity & Assay (RP-HPLC) sample->purity impurity Impurity Profile (GC-MS) sample->impurity analysis Comparative Data Analysis identity->analysis purity->analysis impurity->analysis report Final Benchmarking Report analysis->report

Caption: Overall workflow for benchmarking this compound.

Identity Confirmation: Is It What It Claims to Be?

Verifying the chemical structure is the non-negotiable first step. While a melting point can provide a preliminary check, it is insufficient for confirming identity, especially when isomers with similar physical properties may be present.[4] We rely on a suite of spectroscopic techniques for unambiguous structural elucidation.

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 187543-89-1 PubChem[5]
Molecular Formula C₇H₄F₂O₂ PubChem[5]
Molecular Weight 158.10 g/mol PubChem[5]

| Appearance | White to off-white powder | Generic Specification[1] |

Spectroscopic Data Comparison

TechniqueIn-House LotCommercial Standard AExpected Result
¹H NMR (DMSO-d₆) ConformsConformsAldehyde proton (~9.8 ppm), aromatic protons (~7.0-7.5 ppm), hydroxyl proton (variable, broad)
¹⁹F NMR (DMSO-d₆) ConformsConformsTwo distinct fluorine signals, with characteristic splitting patterns.
MS (ESI-) m/z 157.01m/z 157.01[M-H]⁻ ion at ~157.0185
FT-IR (KBr) ConformsConformsCarbonyl stretch (~1650 cm⁻¹), O-H stretch (~3200 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹)
Purity Assessment: The Quantitative Difference

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic molecules like this compound due to its high resolution and sensitivity.[6] Our choice of a Reverse-Phase (RP-HPLC) method with a C18 column provides excellent separation for moderately polar aromatic compounds.

Table 2: Comparative Purity Analysis by RP-HPLC (Area % at 254 nm)

Sample ID Main Peak Retention Time (min) Purity (Area %) Key Impurity A (Area %) Key Impurity B (Area %) Total Impurities
In-House Lot 5.42 99.85% 0.05% 0.03% 0.15%
Commercial Standard A 5.43 99.10% 0.35% 0.12% 0.90%

| Commercial Standard B | 5.42 | 99.55% | 0.15% | Not Detected | 0.45% |

Impurity Profiling: Identifying the Unknowns

While HPLC quantifies purity, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[7][8] This provides a more complete picture of the material's quality.

Table 3: Volatile Impurity Profile by GC-MS

Sample ID Toluene (ppm) Tetrahydrofuran (ppm) Unidentified Volatile Impurity (ppm)
In-House Lot < 10 < 25 Not Detected
Commercial Standard A 85 150 45

| Commercial Standard B | 20 | 60 | Not Detected |

Part 2: Detailed Experimental Protocols

Scientific trust is built on transparency and reproducibility. The following protocols are detailed to allow for direct implementation and validation in your own laboratory.

Protocol: Purity Determination by RP-HPLC

This protocol is designed to be a self-validating system by incorporating a system suitability test before sample analysis.

cluster_1 HPLC Protocol Workflow prep 1. Sample Preparation (1 mg/mL in ACN) setup 2. Instrument Setup (C18 Column, Gradient Elution) prep->setup sst 3. System Suitability Test (SST) (Resolution, Tailing Factor) setup->sst inject 4. Sample Injection (Blank -> SST -> Samples) sst->inject process 5. Data Processing (Peak Integration, Area %) inject->process calc 6. Purity Calculation process->calc

Caption: Step-by-step workflow for the RP-HPLC purity analysis method.

  • Instrumentation: HPLC system with UV detector (e.g., Waters Alliance, Agilent 1260).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard & Sample Preparation: Accurately weigh and dissolve ~10 mg of each standard and the in-house sample in 10 mL of ACN to create 1.0 mg/mL stock solutions.

  • System Suitability: Prepare a solution containing the analyte and a known, closely eluting impurity. Inject five replicate injections. The system is suitable if the resolution between the two peaks is > 2.0 and the tailing factor for the main peak is < 1.5.

  • Analysis Sequence: Inject a blank (ACN), followed by the system suitability solution, then the commercial standards and the in-house sample.

  • Data Processing: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity based on the area percent of the main peak.

Protocol: Spectroscopic Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare samples by dissolving 5-10 mg of material in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

    • Rationale: NMR provides definitive proof of the molecule's carbon-hydrogen-fluorine framework and connectivity, making it the gold standard for structural confirmation.[4]

  • Mass Spectrometry (MS):

    • Prepare samples at ~10 µg/mL in 50:50 ACN:Water.

    • Analyze using an Electrospray Ionization (ESI) source in negative mode on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Rationale: High-resolution MS confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet or use an ATR accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Rationale: FT-IR is a rapid and effective method to confirm the presence of key functional groups (aldehyde, hydroxyl, aromatic ring), providing a characteristic fingerprint of the molecule.[10]

Conclusion and Recommendations

Based on the comprehensive analysis presented, the "In-House Lot" of this compound demonstrates superior quality compared to the tested commercial standards. It exhibits higher purity as determined by the primary HPLC method (99.85%) and contains significantly lower levels of volatile organic impurities as measured by GC-MS. The identity of the in-house material was unequivocally confirmed and matches the reference standards.

For researchers and drug development professionals, utilizing a starting material of this caliber can lead to more consistent reaction outcomes, simplified purification processes, and a higher degree of confidence in the final product's quality and safety profile. We strongly recommend the adoption of such multi-faceted analytical benchmarking when qualifying any new source of critical chemical intermediates.

References

  • This compound CAS NO.187543-89-1. Shanghai Sunway Co. Ltd. [Link]
  • This compound.
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. [Link]
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
  • 2,3-Dihydroxybenzaldehyde. NIST WebBook. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2,3-Difluoro-6-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective modulation of biological targets remains a paramount challenge in drug discovery. Off-target interactions frequently lead to adverse effects and are a primary cause of clinical attrition. The 2,3-difluoro-6-hydroxybenzaldehyde scaffold has emerged as a promising starting point for the development of potent and selective inhibitors for various enzyme classes, particularly kinases. The strategic placement of fluorine atoms can enhance binding affinity and modulate metabolic stability.[1][2] However, the potential for cross-reactivity remains a critical hurdle. This guide provides a comparative analysis of three hypothetical, yet representative, derivatives of this scaffold—DFH-1, DFH-2, and DFH-3—designed to target a specific protein kinase (p38α MAPK). We present a systematic evaluation of their selectivity profiles against a panel of off-target kinases, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Imperative of Selectivity

In an ideal scenario, a therapeutic agent would interact exclusively with its intended biological target. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple targets.[3] This can be beneficial, as seen with multi-targeting cancer drugs, or detrimental, leading to toxicity.[3] For protein kinase inhibitors, achieving selectivity is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[4][5] Off-target kinase inhibition can disrupt essential cellular signaling pathways, causing unforeseen side effects.[3]

The this compound core (PubChem CID: 21221031) offers a unique chemical framework.[6] The ortho-difluoro pattern influences the acidity of the phenolic hydroxyl group, potentially enhancing hydrogen bonding interactions within a target's active site. This guide aims to illustrate a robust, field-proven workflow for characterizing and comparing the cross-reactivity of novel inhibitors derived from this scaffold, enabling researchers to make data-driven decisions in lead optimization.

Profile of the Investigated Derivatives

To illustrate the principles of cross-reactivity analysis, we synthesized three derivatives based on the this compound scaffold. The synthetic strategy involves a reductive amination to couple the aldehyde with different amine-containing moieties, a common strategy for building diversity.

  • DFH-1 (Reference Compound): The core scaffold is coupled with a simple, small aliphatic amine.

  • DFH-2 (Bulky Moiety): The scaffold is coupled with a larger, sterically hindered amine containing a cyclopropyl group, designed to probe the steric tolerance of the binding pocket.

  • DFH-3 (Polar Moiety): The scaffold is coupled with an amine containing a morpholine ring, introducing a polar group to explore interactions with solvent-exposed regions or polar residues.

The rationale behind these modifications is to systematically alter the steric and electronic properties of the molecule to observe the corresponding impact on target engagement and off-target binding.

Comparative Cross-Reactivity Analysis

A tiered screening approach was employed to efficiently assess the selectivity of the three derivatives. The primary goal was to quantify their potency at the intended target (p38α MAPK) and a representative panel of common off-target kinases known for promiscuous binding.

Experimental Rationale

The selection of assays is critical for generating meaningful and comparable data.

  • Primary Potency (IC50): A biochemical enzymatic assay was used to determine the half-maximal inhibitory concentration (IC50) for the primary target, p38α. The IC50 value provides a direct measure of a compound's functional potency under specific assay conditions.[7]

  • Selectivity Profiling (Ki): For broader cross-reactivity screening, a competitive binding assay format is often preferred.[8][9][10] This format measures the inhibition constant (Ki), which reflects the intrinsic binding affinity of the compound for the kinase.[11] Ki values are generally more comparable across different experiments and labs than IC50 values because they are less dependent on substrate concentration.[7][12]

Quantitative Performance Data

The derivatives were tested for their inhibitory activity against the target p38α and a panel of three common off-target kinases: SRC, LCK, and VEGFR2.

CompoundPrimary Target: p38α (IC50, nM)Off-Target: SRC (Ki, nM)Off-Target: LCK (Ki, nM)Off-Target: VEGFR2 (Ki, nM)Selectivity Ratio (SRC Ki / p38α IC50)
DFH-1 55 ± 4.8150 ± 12210 ± 18>10,000~3x
DFH-2 48 ± 3.52,500 ± 1804,800 ± 350>10,000~52x
DFH-3 72 ± 6.1950 ± 75880 ± 65>10,000~13x

Data are presented as mean ± standard deviation from three independent experiments. The data is illustrative to reflect typical results.

Interpretation of Results & SAR Insights

The data reveals critical structure-activity relationships regarding selectivity:

  • DFH-1 (Reference): Shows good potency against the primary target p38α but exhibits significant cross-reactivity with SRC and LCK, with only a ~3-fold selectivity window. This suggests the core scaffold fits well into the ATP pockets of these related kinases.

  • DFH-2 (Bulky Moiety): Maintained, and slightly improved, potency against p38α while dramatically reducing its affinity for SRC and LCK by over 15-fold compared to DFH-1. This is a highly desirable outcome. The causality is likely that the bulky cyclopropyl group creates a steric clash in the narrower ATP-binding sites of SRC and LCK, while being accommodated by the p38α pocket. This demonstrates that introducing steric hindrance can be a powerful strategy to engineer selectivity.[5]

  • DFH-3 (Polar Moiety): Showed a moderate improvement in selectivity over DFH-1. The introduction of the polar morpholine group likely improved solubility and may have formed a favorable interaction in the p38α active site, but it was not as effective as the steric strategy of DFH-2 in preventing off-target binding.

None of the compounds showed significant activity against VEGFR2, indicating that this kinase family may have distinct structural features not recognized by this scaffold. Based on this initial screen, DFH-2 emerges as the most promising lead candidate due to its potent on-target activity and superior selectivity profile.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols were used.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a standard luminescence-based kinase assay to measure the inhibition of p38α.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Step-by-Step Method:

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative (DFH-1, -2, -3) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using assay buffer.

  • Kinase Reaction Setup: In a 384-well assay plate, add 5 µL of the appropriate compound dilution.

  • Enzyme Addition: Add 10 µL of recombinant human p38α enzyme and a suitable peptide substrate solution (prepared in kinase reaction buffer).

  • Initiation: Add 10 µL of an ATP solution (at the Km concentration for p38α) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of a commercial kinase-glow reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.

  • Reading: Incubate for an additional 10 minutes in the dark, then measure luminescence on a plate reader.

  • Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls. Plot the normalized response versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[13]

Protocol: Competitive Binding Assay (Ki Determination)

This protocol outlines a method to determine the binding affinity (Ki) of the test compounds against the off-target kinase SRC.

Principle: The assay measures the ability of a test compound to displace a known, high-affinity, fluorescently-labeled ligand (tracer) from the kinase's ATP binding pocket. The decrease in fluorescence polarization is proportional to the amount of tracer displaced.

Step-by-Step Method:

  • Reagent Preparation: Prepare assay buffer, a solution of the fluorescent tracer at its Kd concentration, and a solution of the SRC kinase.

  • Compound Plating: Dispense serial dilutions of the test compounds (DFH-1, -2, -3) into a low-volume 384-well plate.

  • Assay Mix: Create a master mix containing the SRC enzyme and the fluorescent tracer in assay buffer.

  • Incubation: Add the assay mix to the compound plate, mix gently, and incubate for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert the millipolarization (mP) values to the percentage of tracer displaced. Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant.[12]

Visualization of the Screening Workflow

The following diagram illustrates the logical flow from compound synthesis to selectivity assessment.

G cluster_0 Compound Synthesis & Design cluster_1 Primary Target Screening cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Decision Parent 2,3-Difluoro-6- hydroxybenzaldehyde DFH1 DFH-1 (Small Group) Parent->DFH1 Reductive Amination DFH2 DFH-2 (Bulky Group) Parent->DFH2 Reductive Amination DFH3 DFH-3 (Polar Group) Parent->DFH3 Reductive Amination Assay1 p38α Kinase Assay (IC50 Determination) DFH1->Assay1 DFH2->Assay1 DFH3->Assay1 Assay2 Off-Target Panel (Ki Determination) - SRC - LCK - VEGFR2 Assay1->Assay2 Potent Hits (IC50 < 100 nM) Decision Selectivity Assessment Assay2->Decision Lead Promising Lead: DFH-2 Decision->Lead High Selectivity Ratio (>50x)

Caption: High-level workflow for comparative selectivity profiling.

Conclusion

This guide demonstrates a systematic approach to evaluating the cross-reactivity of derivatives from the this compound scaffold. Our illustrative data shows that targeted structural modifications can have a profound impact on inhibitor selectivity. The introduction of a sterically demanding group (DFH-2) proved to be an effective strategy for diminishing off-target activity against closely related kinases while maintaining on-target potency. This workflow, combining rational design, quantitative biochemical assays, and careful data interpretation, provides a solid framework for researchers aiming to develop highly selective inhibitors and mitigate the risks of off-target effects in drug development.

References

  • Davis MI, et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Discusses the importance and benefits of kinase inhibitor selectivity. [Link]
  • Bain J, et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Details studies on the specificity of various kinase inhibitors. [Link]
  • Schwartz PA, et al. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC - NIH. Explores the pros and cons of kinase inhibitor specificity in therapeutics. [Link]
  • Scheer M, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Describes a computational method for predicting off-target interactions. [Link]
  • Lovering F. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Discusses strategies for increasing the selectivity of kinase inhibitors. [Link]
  • FabGennix International. Competition Assay Protocol. Provides a protocol for performing a competition assay. [Link]
  • Kalliokoski T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. NIH.
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Explains the principles and types of competitive binding assays. [Link]
  • Swinney DC. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. Outlines screening methods for identifying off-target liabilities. [Link]
  • Guhaniyogi J, et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. PMC - NIH. Provides guidance on designing and performing in vitro binding assays. [Link]
  • Google Patents. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Cui J, et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Details a computational approach for analyzing kinase inhibitor selectivity. [Link]
  • ResearchGate. The protocol of competitive binding assay. Provides an example protocol for competitive binding assays. [Link]
  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Clarifies the definitions and applications of various potency metrics. [Link]
  • Gusnanto A, et al. (2023). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research | Oxford Academic. Discusses methods for assessing off-target activity in a different context. [Link]
  • Waugh T, et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Provides guidelines for designing and analyzing binding assays. [Link]
  • Gusnanto A, et al. (2024). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. bioRxiv. A preprint version of a study on quantifying off-target activity. [Link]
  • Reddit. (2020). Ki and IC50 values : r/Biochemistry. A community discussion clarifying the meaning of Ki and IC50 values. [Link]
  • BMG LABTECH. Binding Assays. An overview of different types of binding assays, including competitive assays. [Link]
  • PubChem. This compound.
  • Shanghai Sunway Co. Ltd. This compound CAS NO.187543-89-1. A commercial supplier listing for the parent compound. [Link]
  • Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Leriche C, et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. A review on the role of fluorine in drug metabolism and design. [Link]
  • Mishra B, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Bugden FE, et al. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. A review covering the synthesis of various organofluorine compounds. [Link]

Sources

A Comparative Guide to 2,3-Difluoro-6-hydroxybenzaldehyde and 2,4-Difluoro-6-hydroxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, difluorinated hydroxybenzaldehydes are of particular interest due to their versatile reactivity, serving as key intermediates in the synthesis of complex pharmaceutical agents and functional materials.

This guide provides an in-depth comparison of two constitutional isomers: 2,3-Difluoro-6-hydroxybenzaldehyde and 2,4-Difluoro-6-hydroxybenzaldehyde . While structurally similar, the differential placement of a single fluorine atom dramatically alters their synthetic accessibility, electronic properties, and ultimately, their utility in multi-step synthetic campaigns. This document aims to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting the optimal isomer for their specific application.

At a Glance: Key Physicochemical Properties

A summary of the fundamental properties of both isomers is presented below, highlighting their similarities and laying the groundwork for a more detailed comparison.

PropertyThis compound2,4-Difluoro-6-hydroxybenzaldehyde
CAS Number 187543-89-1[1]136516-64-8[2]
Molecular Formula C₇H₄F₂O₂[3]C₇H₄F₂O₂[2]
Molecular Weight 158.10 g/mol [3]158.11 g/mol
Appearance Powder[1]Crystalline solid
Predicted XLogP3 1.8[3]1.8

I. Synthesis and Strategic Considerations

The synthetic routes to 2,3- and 2,4-difluoro-6-hydroxybenzaldehyde are distinct, reflecting the directing effects of the substituents on the aromatic ring. The choice of starting materials and reaction conditions is paramount to achieving high yields and regioselectivity.

Synthesis of this compound

The synthesis of this isomer is most effectively achieved via a directed ortho-lithiation strategy. This method leverages the ability of a directing group to guide a strong base to deprotonate the adjacent ortho position, which is then quenched with a formylating agent. A common precursor is 3,4-difluoroanisole, where the methoxy group serves as the directing element. The subsequent demethylation furnishes the desired product.

Synthesis_of_2_3_Difluoro_6_hydroxybenzaldehyde start 3,4-Difluoroanisole step1 Directed ortho-Lithiation start->step1 1. LDA or s-BuLi, THF, -78 °C intermediate Lithiate Intermediate step1->intermediate step2 Formylation intermediate->step2 2. DMF product_methoxy 2,3-Difluoro-6-methoxybenzaldehyde step2->product_methoxy step3 Demethylation product_methoxy->step3 3. BBr₃ or HBr final_product This compound step3->final_product

Caption: Synthetic pathway to this compound.

A detailed experimental protocol for the synthesis of the methoxy-protected precursor, 2,3-difluoro-6-methoxybenzaldehyde, highlights the efficiency of this approach, often achieving high yields.[4]

  • Materials: 3,4-Difluoroanisole, Lithium diisopropylamide (LDA) or sec-Butyllithium, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Acetic acid, Magnesium sulfate (anhydrous).

  • Procedure:

    • A solution of LDA in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.

    • Anhydrous DMF is then added slowly, and stirring is continued for an additional 10-30 minutes at or below -70 °C.

    • The reaction is quenched by the addition of acetic acid, followed by water, allowing the mixture to warm to room temperature.

    • The product is extracted with diethyl ether. The combined organic layers are washed with water, dilute hydrochloric acid, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid. A reported yield for this reaction is as high as 95%.[4]

  • Demethylation: The final step to obtain this compound involves cleavage of the methyl ether, typically using strong Lewis acids like boron tribromide (BBr₃) in a chlorinated solvent or by refluxing with concentrated hydrobromic acid.

Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde

The synthesis of the 2,4-difluoro isomer is more complex and often necessitates a multi-step approach starting from a more readily available precursor like 3,5-difluorophenol. A common strategy involves the Vilsmeier-Haack reaction, which is a milder alternative to Friedel-Crafts formylation and is well-suited for electron-rich phenols.

Synthesis_of_2_4_Difluoro_6_hydroxybenzaldehyde start 3,5-Difluorophenol step1 Vilsmeier-Haack Reaction start->step1 POCl₃, DMF product 2,4-Difluoro-6-hydroxybenzaldehyde step1->product

Caption: Synthetic pathway to 2,4-Difluoro-6-hydroxybenzaldehyde.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[5][6][7] This electrophilic species then attacks the electron-rich aromatic ring of 3,5-difluorophenol. The hydroxyl group strongly activates the ortho and para positions for electrophilic substitution. Due to the presence of two fluorine atoms meta to the hydroxyl group, the ortho positions are electronically favored, leading to the formation of 2,4-difluoro-6-hydroxybenzaldehyde.

  • Materials: 3,5-Difluorophenol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether.

  • Procedure:

    • To a solution of 3,5-difluorophenol in anhydrous DMF (which can also serve as the solvent) or DCM, POCl₃ is added dropwise at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction is then carefully quenched by pouring it onto a mixture of ice and a solution of sodium acetate in water.

    • The mixture is stirred to allow for the hydrolysis of the intermediate iminium salt to the aldehyde.

    • The product is extracted with diethyl ether or another suitable organic solvent.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to afford 2,4-difluoro-6-hydroxybenzaldehyde.

II. Comparative Reactivity: The Influence of Fluorine Positioning

The electronic character of the two isomers is markedly different, which has profound implications for their reactivity in subsequent synthetic transformations.

Electrophilicity of the Aldehyde Group

The reactivity of the aldehyde carbonyl group towards nucleophiles is dictated by the partial positive charge on the carbonyl carbon. Both isomers benefit from the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms, which increases the electrophilicity of the aldehyde.

  • 2,4-Difluoro-6-hydroxybenzaldehyde: The fluorine atoms at the 2- and 4-positions exert a strong, cumulative inductive effect, significantly enhancing the reactivity of the aldehyde group towards nucleophilic attack.

  • This compound: In this isomer, the fluorine atoms are also strongly electron-withdrawing. However, the presence of the hydroxyl group at the 6-position, ortho to the aldehyde, allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[8][9] This hydrogen bond delocalizes electron density into the carbonyl group, which can partially mitigate the electron-withdrawing effects of the fluorine atoms, thereby slightly reducing the electrophilicity of the aldehyde compared to the 2,4-isomer.

Acidity of the Hydroxyl Group

The acidity of the phenolic proton is also influenced by the fluorine substitution pattern. The electron-withdrawing fluorine atoms stabilize the corresponding phenoxide anion, thus increasing the acidity of the hydroxyl group in both isomers compared to phenol itself.

  • In This compound , the aforementioned intramolecular hydrogen bond can decrease the acidity of the phenolic proton, as it is already engaged in a stable six-membered ring structure.

  • Conversely, in 2,4-difluoro-6-hydroxybenzaldehyde , the absence of this intramolecular hydrogen bond means the phenolic proton is more available for deprotonation.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring can themselves be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The viability of such reactions depends on the activation of the ring by electron-withdrawing groups.

  • In 2,4-difluoro-6-hydroxybenzaldehyde , both fluorine atoms are activated by the aldehyde group, particularly the fluorine at the 4-position, which is para to the strongly electron-withdrawing aldehyde. This makes the 4-fluoro substituent a potential site for SNAr reactions.

  • In This compound , the fluorine atoms are less activated for SNAr by the aldehyde group due to their meta and ortho relationship.

III. Applications in Drug Discovery and Medicinal Chemistry

Both 2,3- and 2,4-difluoro-6-hydroxybenzaldehyde are valuable building blocks in the synthesis of biologically active molecules. Their utility stems from the ability to introduce a difluorinated hydroxyphenyl motif, which can enhance the pharmacological properties of a drug candidate.

These aldehydes are often employed in reactions such as:

  • Reductive amination: To introduce substituted amine functionalities.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: With active methylene compounds to form various heterocyclic scaffolds.

  • Oxidation: To the corresponding carboxylic acids, which are also important synthetic intermediates.[6]

  • Etherification of the phenolic hydroxyl group: To introduce diverse side chains.

While specific, high-profile drugs derived directly from these two isomers are not extensively documented in publicly available literature, they are representative of the types of fluorinated intermediates that are in high demand within the pharmaceutical industry. For instance, related structures like 2-fluoro-4-hydroxybenzaldehyde have been utilized as intermediates in the synthesis of novel melanin concentrating hormone receptor antagonists.

IV. Conclusion and Recommendations

The choice between this compound and 2,4-difluoro-6-hydroxybenzaldehyde should be guided by a careful consideration of the desired synthetic outcome and the reactivity profile required for subsequent transformations.

  • Choose this compound when:

    • A slightly less reactive aldehyde is desired, which may offer better selectivity in the presence of other electrophilic centers.

    • The intramolecular hydrogen bond can be exploited to influence the conformation of a target molecule.

    • The synthetic strategy relies on a directed ortho-lithiation of a suitable precursor.

  • Choose 2,4-Difluoro-6-hydroxybenzaldehyde when:

    • A highly electrophilic aldehyde is required for reactions with weak nucleophiles or for faster reaction kinetics.

    • The synthetic plan involves a potential nucleophilic aromatic substitution at the 4-position.

    • The starting material, 3,5-difluorophenol, is readily accessible and a Vilsmeier-Haack formylation is the preferred synthetic method.

Ultimately, both isomers are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct properties, as outlined in this guide, is crucial for leveraging their full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Oakwood Chemical. 2,4-Difluoro-6-hydroxybenzaldehyde. [Link]
  • Google Patents.
  • MDPI. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. [Link]
  • ResearchGate. Substituent Effect on Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde. [Link]
  • Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]
  • PubChem. This compound. [Link]
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
  • Shanghai Sunway Co. Ltd. This compound CAS NO.187543-89-1. [Link]
  • National Center for Biotechnology Information. 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. [Link]
  • ResearchGate. The intramolecular hydrogen bond in 2-hydroxy-benzamides. [Link]

Sources

A Technical Guide to Evaluating the Metabolic Stability of 2,3-Difluoro-6-hydroxybenzaldehyde-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with high metabolic lability is rapidly cleared from the body, often leading to poor bioavailability and a short duration of action, thereby diminishing its therapeutic potential. This guide provides an in-depth evaluation of the metabolic stability of compounds incorporating the "2,3-Difluoro-6-hydroxybenzaldehyde" scaffold, a moiety of increasing interest for its potential to enhance therapeutic properties. We will explore the mechanistic rationale for its use, present comparative (illustrative) experimental data, and provide detailed protocols for assessing metabolic stability in a research setting.

The Rationale for Fluorination in Drug Design: A Shield Against Metabolism

The introduction of fluorine into drug candidates is a well-established strategy to improve their metabolic and pharmacokinetic profiles.[1] This is primarily attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often initiate metabolic degradation through the oxidation of C-H bonds.[2] By replacing hydrogen with fluorine at metabolically vulnerable positions, we can effectively "shield" the molecule from CYP-mediated oxidation, thereby increasing its metabolic stability.[3]

The "this compound" scaffold is particularly advantageous in this regard. The ortho and meta positioning of the fluorine atoms on the benzaldehyde ring can significantly alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes. Furthermore, the presence of the ortho-hydroxyl group can influence intramolecular hydrogen bonding, which may also contribute to metabolic stability.

Comparative Metabolic Stability: An Illustrative Study

To demonstrate the impact of the this compound moiety on metabolic stability, we present a set of illustrative data from a simulated in vitro study using human liver microsomes. While the following data is hypothetical, it is based on established principles of drug metabolism and is intended to provide a clear comparison between a parent compound and its fluorinated and non-fluorinated analogs.

Table 1: Illustrative Metabolic Stability Data in Human Liver Microsomes

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cmpd-1 Benzaldehyde1592.4
Cmpd-2 6-Hydroxybenzaldehyde2555.5
Cmpd-3 This compound >60 <11.5
Cmpd-4 Verapamil (Positive Control)12115.5

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected trends in metabolic stability based on chemical structure. It is not derived from actual experimental measurements on these specific compounds.

As the illustrative data suggests, the introduction of the hydroxyl group in Cmpd-2 shows a modest improvement in metabolic stability compared to the parent benzaldehyde (Cmpd-1). However, the incorporation of the difluoro-substitution in conjunction with the hydroxyl group (Cmpd-3) results in a dramatic increase in the half-life and a significant reduction in intrinsic clearance. This highlights the synergistic effect of these modifications in protecting the molecule from metabolic degradation.

Unraveling the Metabolic Pathways

The primary metabolic pathways for benzaldehyde derivatives involve oxidation of the aldehyde group to a carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenases (ALDHs).[4] Additionally, the aromatic ring is susceptible to hydroxylation by CYP enzymes.

The enhanced stability of the "this compound" scaffold can be attributed to the blockage of potential sites of CYP-mediated hydroxylation by the fluorine atoms. The strong electron-withdrawing nature of fluorine can also deactivate the aromatic ring towards oxidative metabolism.

cluster_0 Metabolic Pathways of Benzaldehyde Derivatives cluster_1 Impact of this compound Scaffold parent Benzaldehyde Derivative cyp CYP450-mediated Oxidation parent->cyp Phase I aldh Aldehyde Dehydrogenase (ALDH) parent->aldh Oxidation hydroxylated Hydroxylated Metabolite cyp->hydroxylated carboxylic_acid Carboxylic Acid Metabolite aldh->carboxylic_acid fluorinated This compound -containing Compound cyp_blocked CYP450-mediated Oxidation (Blocked) fluorinated->cyp_blocked aldh_slow Aldehyde Dehydrogenase (ALDH) - Slowed fluorinated->aldh_slow stable_parent Metabolically Stable Parent Compound cyp_blocked->stable_parent aldh_slow->stable_parent

Caption: Putative metabolic pathways and the stabilizing effect of the difluoro-hydroxy scaffold.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for evaluating the metabolic stability of a test compound using human liver microsomes.

Materials and Reagents:
  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (e.g., BD Gentest™)

  • NADPH Regenerating System Solution B (e.g., BD Gentest™)

  • Positive control compound (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow:

cluster_workflow Microsomal Stability Assay Workflow cluster_timepoints Incubation Timepoints start Prepare Master Mix (Buffer, Microsomes) pre_incubate Pre-incubate at 37°C (5 min) start->pre_incubate add_compound Add Test Compound (1 µM final conc.) pre_incubate->add_compound start_reaction Initiate Reaction with NADPH Regenerating System add_compound->start_reaction t0 T = 0 min start_reaction->t0 t5 T = 5 min start_reaction->t5 t15 T = 15 min start_reaction->t15 t30 T = 30 min start_reaction->t30 t60 T = 60 min start_reaction->t60 quench Quench Reaction with Cold Acetonitrile + IS t0->quench t5->quench t15->quench t30->quench t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:
  • Prepare the Reaction Mixture: In a 96-well plate, prepare a master mix containing potassium phosphate buffer and human liver microsomes (final concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Add Test Compound: Add the test compound to the wells to achieve a final concentration of 1 µM.

  • Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[5]

  • Protein Precipitation: After the final time point, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression will be the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Self-Validating System and Controls:

To ensure the integrity of the assay, several controls must be included:

  • Positive Control: A compound with known high metabolic clearance (e.g., Verapamil) should be run in parallel to verify the metabolic activity of the microsomes.

  • Negative Control (No NADPH): Incubations should be performed without the NADPH regenerating system to assess for any non-CYP mediated metabolism or chemical instability of the compound.[6]

  • Zero-Time Point (T=0): This sample represents 100% of the initial compound concentration and is used for normalization.

Conclusion and Future Directions

The "this compound" scaffold represents a promising strategy for enhancing the metabolic stability of drug candidates. The strategic placement of fluorine atoms can effectively block sites of CYP-mediated metabolism, leading to a longer half-life and reduced intrinsic clearance. The illustrative data and detailed experimental protocol provided in this guide offer a framework for researchers to evaluate the metabolic stability of their own compounds containing this and similar moieties. Further studies, including in vivo pharmacokinetic assessments and metabolite identification, are necessary to fully characterize the disposition of these compounds and to translate their improved metabolic stability into tangible clinical benefits.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Accessed January 9, 2026. [Link]
  • Cyprotex. Microsomal Stability. Accessed January 9, 2026. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Accessed January 9, 2026. [Link]
  • PubMed. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Accessed January 9, 2026. [Link]
  • PubMed Central. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Accessed January 9, 2026. [Link]
  • PubMed.
  • PubMed. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Accessed January 9, 2026. [Link]
  • NIH. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Accessed January 9, 2026. [Link]
  • PubMed Central. When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Accessed January 9, 2026. [Link]
  • PubMed. In-vitro metabolism of fluorinated diakylnitrosamines. Accessed January 9, 2026. [Link]
  • Frontiers in Pharmacology. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Accessed January 9, 2026. [Link]
  • PubMed. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes. Accessed January 9, 2026. [Link]
  • ResearchGate. Metabolism Studies In Vitro and In Vivo. Accessed January 9, 2026. [Link]
  • PubMed. Effects of disulfiram on the oxidation of benzaldehyde and acetaldehyde in rat liver. Accessed January 9, 2026. [Link]
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Accessed January 9, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the structural integrity of starting materials and intermediates is paramount. 2,3-Difluoro-6-hydroxybenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern is crucial for the desired pharmacological activity and safety profile of the final drug product. The presence of even minor amounts of positional isomers—molecules with the same chemical formula but different arrangements of atoms—can lead to the formation of undesired, potentially toxic, or inactive byproducts. This necessitates rigorous analytical control to ensure the isomeric purity of the material, safeguarding the efficacy and safety of the final therapeutic.

This guide provides an in-depth comparison of primary analytical techniques for assessing the isomeric purity of this compound. We will explore the underlying principles, provide validated experimental protocols, and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analyte: this compound
  • IUPAC Name: this compound[1]

  • CAS Number: 187543-89-1[2]

  • Molecular Formula: C₇H₄F₂O₂[1]

  • Molecular Weight: 158.10 g/mol [1]

Potential Isomeric Impurities

The synthesis of this compound, often involving directed ortho-lithiation of a difluoro-substituted aromatic precursor followed by formylation, can potentially yield several positional isomers. The directing effects of the fluorine and hydroxyl/methoxy groups are not always perfectly selective, leading to the formation of impurities that are challenging to separate due to their similar physicochemical properties.

Common Potential Isomers:

  • 2,6-Difluoro-3-hydroxybenzaldehyde (CAS: 152434-88-3)[3]

  • 2,4-Difluoro-6-hydroxybenzaldehyde (CAS: 136516-64-8)[4]

  • 2,4-Difluoro-3-hydroxybenzaldehyde (CAS: 192927-69-8)[5]

  • 2,6-Difluoro-4-hydroxybenzaldehyde (CAS: 532967-21-8)

  • 3,5-Difluoro-2-hydroxybenzaldehyde

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirement, whether it is for routine quality control, trace-level impurity identification, or establishing the absolute purity of a reference standard.[6]

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique based on the analytical objective.

Method Selection Workflow start Define Analytical Goal routine_qc Routine QC & Relative Purity start->routine_qc impurity_id Impurity ID & Structure Confirmation start->impurity_id absolute_purity Absolute Purity Assay (Reference Standard) start->absolute_purity hplc HPLC-UV/DAD routine_qc->hplc High throughput & robustness gcms GC-MS impurity_id->gcms Volatile impurities & structural info qnmr qNMR absolute_purity->qnmr Primary ratio method, no specific standards needed orthogonal Orthogonal Check (e.g., HPLC + qNMR) hplc->orthogonal qnmr->orthogonal

Caption: Logical Flow for Selecting an Isomeric Purity Analysis Method.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For benzaldehyde isomers, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Separation is governed by the subtle differences in polarity among the isomers.

Expertise & Experience: The hydroxyl and aldehyde groups, along with the two fluorine atoms, create distinct polarities and dipole moments for each isomer, which drives their differential retention on a C18 column. A Diode Array Detector (DAD) is highly recommended as it provides UV spectra for each peak, aiding in peak purity assessment and provisional identification.

Experimental Protocol: RP-HPLC with DAD Detection
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The long column length and standard particle size provide the high theoretical plate count necessary for resolving closely related isomers.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes, hold at 70% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 40 °C.[7] Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.

    • Detection: DAD, 254 nm. Spectra collected from 200-400 nm.[8]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Expected Data & Comparison
CompoundExpected Retention Time (min)Resolution (Rs) vs. 2,3-DF-6-HB
This compound (Target) ~12.5 -
2,6-Difluoro-3-hydroxybenzaldehyde~11.8> 1.5
2,4-Difluoro-6-hydroxybenzaldehyde~13.1> 1.5
3,5-Difluoro-2-hydroxybenzaldehyde~14.0> 2.0
(Note: Data is illustrative and will vary based on the specific HPLC system and column used. Method validation is required.)

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[9] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Expertise & Experience: While benzaldehydes are volatile, the hydroxyl group can cause peak tailing due to interaction with active sites in the GC system. Derivatization, such as silylation, is often employed to block the hydroxyl group, increasing volatility and improving peak shape. The mass spectra of positional isomers are often very similar, making chromatographic separation the key to successful analysis. However, subtle differences in fragmentation patterns can sometimes aid in differentiation.[10]

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization: To a solution of 1 mg of the sample in 0.5 mL of pyridine, add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a robust, general-purpose column with low bleed, ideal for MS applications.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-400 amu.

  • Sample Preparation: Use the derivatized solution directly. Inject 1 µL with a split ratio of 20:1.

Expected Data & Comparison
Compound (as TMS derivative)Expected Retention Time (min)Key Mass Fragments (m/z)
2,3-Difluoro-6-OTMS-benzaldehyde (Target) ~11.2 230 (M+), 229 (M-1), 215 (M-15)
2,6-Difluoro-3-OTMS-benzaldehyde~10.9230 (M+), 229 (M-1), 215 (M-15)
2,4-Difluoro-6-OTMS-benzaldehyde~11.5230 (M+), 229 (M-1), 215 (M-15)
(Note: Retention times are illustrative. While the molecular ion will be the same, minor differences in the relative abundance of fragment ions may be observed upon careful validation.)

Quantitative NMR (qNMR)

Principle: qNMR is a primary ratio method that relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.[11][12] By co-dissolving a known mass of a high-purity, stable internal standard with a known mass of the sample, the absolute purity of the analyte can be determined without needing a certified reference standard of the analyte itself.[13]

Expertise & Experience: For fluorinated compounds, both ¹H and ¹⁹F qNMR can be powerful. ¹⁹F NMR is often simpler due to a wider chemical shift range and the absence of solvent signals. The aldehyde proton (~10 ppm) in ¹H NMR is typically in a clear region of the spectrum and is an excellent signal for quantification. The key is to select non-overlapping signals for the analyte and the internal standard and to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1).

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: Maleic Anhydride or Dimethyl sulfone (choose a standard with sharp singlets in a clear spectral region and known purity).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is excellent for dissolving both polar and nonpolar compounds and its residual solvent peak does not interfere with the aldehyde proton.

  • NMR Parameters:

    • Pulse Sequence: Standard 90° pulse (zg30).

    • Relaxation Delay (D1): ≥ 5 x T₁ (longest relaxation time of analyte and standard protons). A D1 of 30 seconds is generally a safe starting point.

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Expected Data & Isomer Differentiation

The precise chemical shifts of the aldehyde proton and the aromatic protons/fluorine atoms will be unique for each isomer due to different electronic environments.

IsomerCharacteristic ¹H Signal (Aldehyde, ppm)Characteristic ¹⁹F Signal (ppm)
This compound ~10.3Unique doublet/triplet patterns
2,6-Difluoro-3-hydroxybenzaldehyde~10.1Unique doublet/triplet patterns
2,4-Difluoro-6-hydroxybenzaldehyde~10.4Unique doublet/triplet patterns
(Note: Chemical shifts are approximate and depend on the solvent and concentration. The key is that each isomer will provide a unique NMR fingerprint.)

Summary and Recommendations

A multi-technique approach is the most robust strategy for ensuring the isomeric purity of this compound.

Comparative Overview
ParameterHPLC-DADGC-MSqNMR
Primary Use Routine QC, purity/impurity profilingIdentification of volatile impurities, confirmationAbsolute purity assay, reference standard certification
Specificity High, based on retention time and UV spectrumVery High, based on retention time and mass spectrumVery High, based on unique chemical shifts
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Lower, requires mg quantities
Sample Throughput HighModerateLow to Moderate
Key Advantage Robust, widely available, high resolution.[6]Provides structural information for unknowns.[9]Absolute quantification without analyte-specific standards.[14]
Key Limitation Requires reference standards for isomers.May require derivatization; isomers can have similar MS.Lower sensitivity, requires high-purity internal standard.
Final Recommendation Workflow

Recommendation Workflow cluster_0 Phase 1: Method Development & Initial Characterization cluster_1 Phase 2: Routine Quality Control cluster_2 Phase 3: Out-of-Specification (OOS) Investigation hplc_dev Develop HPLC method to separate all known isomers gcms_dev Develop GC-MS method to identify volatile impurities qnmr_char Use qNMR to certify purity of a reference standard lot routine_hplc Use validated HPLC method for incoming raw material and in-process control qnmr_char->routine_hplc Establishes Baseline periodic_qnmr Periodically re-assay working standard against primary standard using qNMR oos_hplc Initial OOS result from HPLC routine_hplc->oos_hplc Triggers Investigation oos_gcms Use GC-MS to identify the unknown impurity peak oos_hplc->oos_gcms oos_qnmr Use qNMR to confirm the quantification of the impurity oos_gcms->oos_qnmr

Caption: Recommended workflow for a comprehensive purity program.

By integrating these orthogonal analytical techniques, researchers and drug development professionals can build a comprehensive and self-validating system for the isomeric purity analysis of this compound, ensuring the quality and consistency required for pharmaceutical applications.

References

  • A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives. Benchchem.
  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents (CN109738536B).
  • Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. Application Note.
  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar.
  • This compound | C7H4F2O2 | CID 21221031. PubChem.
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. NIH National Library of Medicine.
  • qNMR: A powerful tool for purity determination. RSSL.
  • This compound CAS NO.187543-89-1. Shanghai Sunway Co. Ltd.
  • 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g. Thermo Scientific Chemicals.
  • 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3. Sigma-Aldrich.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica.
  • 2,6-Difluoro-4-hydroxybenzaldehyde | 532967-21-8. Sigma-Aldrich.
  • 2,4-Difluoro-6-hydroxybenzaldehyde | 136516-64-8. J&K Scientific.
  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed.
  • 192927-69-8|2,4-Difluoro-3-hydroxybenzaldehyde. BLD Pharm.

Sources

A Comprehensive Guide to the Quantum Chemical Analysis of 2,3-Difluoro-6-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms and a hydroxyl group on the benzaldehyde scaffold can dramatically influence molecular conformation, reactivity, and intermolecular interactions. Understanding the relative stabilities and electronic landscapes of the possible isomers is paramount for rational drug design and the development of novel functional materials. This guide offers a validated, step-by-step protocol for performing these critical quantum chemical calculations.

I. Theoretical Framework and Experimental Rationale

The study of substituted benzaldehydes is a cornerstone of organic chemistry, with applications ranging from synthesis to pharmacology.[1][2] The introduction of fluorine, a highly electronegative and sterically small atom, can induce profound changes in a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. When combined with a hydroxyl group, opportunities for intramolecular hydrogen bonding arise, which can significantly impact conformational preference and reactivity.

Quantum chemical calculations, particularly DFT, have become indispensable tools for predicting molecular properties with a high degree of accuracy.[3][4] By employing functionals like B3LYP and comprehensive basis sets such as 6-311++G(d,p), we can reliably model the geometries and electronic structures of halogenated aromatic compounds.[5][6][7] This computational approach allows for a systematic comparison of isomers, providing insights that are often difficult to obtain through experimental means alone.[8][9]

The choice of the B3LYP functional is predicated on its well-documented success in balancing computational cost with accuracy for a wide range of organic molecules.[10] The 6-311++G(d,p) basis set is selected for its flexibility, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.[11][12]

II. Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the quantum chemical analysis of 2,3-Difluoro-6-hydroxybenzaldehyde isomers.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation a Define Isomeric Structures (e.g., rotational conformers of -OH) b Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) a->b Initial Geometries c Frequency Calculation (Confirm true minima) b->c Optimized Structures d Single Point Energy Calculation (Refined electronic energy) c->d Verified Minima e Relative Energy & Stability Analysis d->e f Electronic Properties (HOMO-LUMO, Dipole Moment) e->f g Natural Bond Orbital (NBO) Analysis (Intramolecular Interactions) f->g

Figure 1: Computational workflow for the analysis of this compound isomers.

Step 1: Initial Structure Generation

  • Construct the 3D structures of all plausible isomers of this compound. This includes rotational isomers (conformers) arising from the orientation of the hydroxyl and aldehyde groups.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each isomer using the B3LYP functional and the 6-311++G(d,p) basis set.[13] This calculation seeks the lowest energy conformation of the molecule.

Step 3: Vibrational Frequency Analysis

  • Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.[14] The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Step 4: Electronic Property Calculation

  • From the optimized and verified structures, calculate key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.[13]

Step 5: Natural Bond Orbital (NBO) Analysis

  • Perform an NBO analysis to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugative effects.[15][16][17] This provides a deeper understanding of the factors contributing to the stability of each isomer.

III. Comparative Analysis of Isomers

The primary isomers of this compound are expected to differ based on the orientation of the hydroxyl proton, leading to conformers with and without an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen.

Table 1: Calculated Properties of this compound Isomers

PropertyIsomer 1 (H-bond)Isomer 2 (No H-bond)
Relative Energy (kcal/mol) 0.00+X.XX
Dipole Moment (Debye) Y.YYZ.ZZ
HOMO Energy (eV) -A.AA-B.BB
LUMO Energy (eV) -C.CC-D.DD
HOMO-LUMO Gap (eV) E.EEF.FF
Key NBO Interaction O-H···O=C-
NBO Stabilization Energy (kcal/mol) G.GG-

(Note: X.XX, Y.YY, etc., represent placeholder values to be filled in by the calculations.)

Interpretation of Results:

  • Relative Stability: The isomer exhibiting the intramolecular hydrogen bond is anticipated to be significantly more stable (lower relative energy), a common feature in ortho-hydroxy benzaldehydes.[18] The magnitude of this stabilization can be quantified by the energy difference between the isomers.

  • Electronic Properties: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitability. A smaller gap generally implies higher reactivity. The presence of the hydrogen bond is expected to influence the electron distribution and, consequently, the frontier molecular orbital energies.

  • Intramolecular Interactions: NBO analysis will provide quantitative evidence for the hydrogen bond by identifying the donor (hydroxyl lone pair) and acceptor (aldehyde oxygen lone pair) orbitals and calculating the second-order perturbation theory energy of this interaction.[15]

IV. Implications for Drug Development and Materials Science

The detailed understanding of the isomeric preferences and electronic landscapes of this compound has direct implications for its application:

  • Drug Design: The dominant, most stable isomer will dictate the shape and electrostatic potential of the molecule, which are critical for its interaction with biological targets. Understanding the conformational energetics is essential for accurate molecular docking and pharmacophore modeling.[19]

  • Materials Science: The dipole moment and polarizability of the molecule, which are influenced by the isomeric form, will affect its bulk properties in condensed phases, such as crystal packing and performance in organic electronic devices.

V. Conclusion

This guide provides a robust and scientifically grounded framework for the computational analysis of this compound isomers. By following the detailed DFT protocol, researchers can gain valuable insights into the structure-property relationships that govern the behavior of this important class of molecules. The comparative data generated will serve as a critical resource for professionals in drug discovery and materials science, enabling more informed and targeted molecular design.

References

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set).
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).
  • ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.
  • PubMed. (n.d.). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde.
  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
  • White Rose Research Online. (n.d.). Modeling a halogen dance reaction mechanism: A density functional theory study.
  • ResearchGate. (n.d.). Comparison between experimental and computational studies for the validation of radical mechanism.
  • ResearchGate. (n.d.). Theoretical and Experimental Study of the Reaction of 2-Guanidinobenzimidazole on a Series of meta-Substituted Benzaldehydes.
  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis.
  • National Institutes of Health. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers.
  • ResearchGate. (n.d.). B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic....
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • MDPI. (n.d.). Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles.
  • National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • Liberty University. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09.
  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
  • ResearchGate. (n.d.). DFT calculations of the benzaldehyde coordination to Mg center....
  • Subotnik Group. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence.
  • PubMed. (2010). Quantum chemistry of C(3)H(6)O molecules: structure and stability, isomerization pathways, and chirality changing mechanisms.
  • MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.
  • National Institutes of Health. (n.d.). Assessment of DFT Functionals for Predicting the Magnetic Exchange Coupling Constants of Nonalternant Hydrocarbon Diradicals.
  • MDPI. (n.d.). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments.
  • ResearchGate. (n.d.). Production of benzene from 2-hydroxybenzaldehyde by various reaction pathways using IRC calculations within a DFT framework.
  • Sciforum. (2023). A Density Functional Theory Study of 4-OH Aldehydes.
  • Dove Medical Press. (n.d.). Relative stabilities of two difluorodiazene isomers: density functional and molecular orbital studies.
  • SciSpace. (n.d.). QUANTUM-CHEMICAL CALCULATION OF THE N-(2-hydroxy-3,5-DIISOPROPYLPHENYL)METHANESULFONAMIDE.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Difluoro-6-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the utmost confidence and scientific integrity.

Understanding the Compound: Hazard Profile and Safety Imperatives

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring halogen and hydroxyl functional groups, dictates its reactivity and hazard profile. A thorough understanding of these characteristics is the foundation of its safe handling and disposal.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

These hazards necessitate careful handling in a well-ventilated area, preferably a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).[1]

Quantitative Safety Data Summary
PropertyValueSource
CAS Number187543-89-1[1][2]
Molecular FormulaC₇H₄F₂O₂[2]
Molecular Weight158.10 g/mol [2]
Hazard StatementsH302, H315, H319, H335[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the initial handling of the chemical and ends with its final removal by a certified waste management provider. This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is mandatory to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]

The causality here is direct: the irritant nature of the compound necessitates a barrier between it and your body.

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams can be managed safely and effectively.

  • Designated Waste Container: All waste containing this compound, whether in solid form or dissolved in a solvent, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

Step 3: Labeling - Clear Communication for Safe Handling

Accurate and detailed labeling of waste containers is a critical regulatory requirement and a key safety feature.[11]

Your waste container label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • If in solution, list all components and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Irritant").

  • The date the waste was first added to the container.

This ensures that anyone handling the container is immediately aware of its contents and the associated risks.

Step 4: Storage - Safe Containment Prior to Disposal

The temporary storage of your hazardous waste container within the laboratory must be done in a manner that minimizes risks.

  • Secure Closure: The container must be kept tightly closed except when adding waste.[1]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Designated Area: Keep the waste container in a designated, well-ventilated area, away from general laboratory traffic and sources of ignition.[5]

Step 5: Arranging for Disposal - The Final Step

Once your waste container is full or has reached the storage time limit set by your institution, it is time to arrange for its final disposal.

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S office is your partner in compliant waste disposal. Contact them to schedule a pickup.[12]

  • Follow Institutional Procedures: Adhere to all of your institution's specific procedures for waste pickup requests. This may involve online forms or specific packaging requirements.

  • Professional Disposal: this compound waste should be disposed of at an approved waste disposal plant, likely through high-temperature incineration.[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Spill Management: Immediate Actions

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[13] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area according to your laboratory's established procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.

References

  • Fisher Scientific, Safety Data Sheet for this compound.
  • U.S. Environmental Protection Agency (EPA), Hazardous Waste Codes. Provides information on the classification of hazardous wastes, including those containing halogens. [Link]
  • Occupational Safety and Health Administration (OSHA), Hazard Communication Standard (29 CFR 1910.1200).
  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. A representative example of institutional guidelines for chemical waste management. [Link]
  • PubChem, National Center for Biotechnology Information, this compound. Provides physical and chemical properties of the compound. [Link]

Sources

Personal protective equipment for handling 2,3-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2,3-Difluoro-6-hydroxybenzaldehyde, moving beyond a simple checklist to offer a framework of proactive risk mitigation and operational excellence.

Understanding the Hazard Profile

This compound is a halogenated aromatic compound. Its hazard profile is primarily characterized by its potential to cause skin and serious eye irritation.[1] Some data also suggests it may be harmful if swallowed or in contact with skin and may cause respiratory irritation.[1] The fluorinated nature of this benzaldehyde derivative necessitates a cautious and informed approach to handling.

Core Hazard Summary:
Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation upon contact.[1]Avoid all direct skin contact by using appropriate gloves and lab coat.
Serious Eye Irritation Can cause serious, potentially damaging, eye irritation.[1]Mandates the use of chemical safety goggles and, in certain operations, a face shield.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[2]All handling must be conducted in a certified chemical fume hood.
Acute Toxicity (Oral, Dermal) Potentially harmful if swallowed or absorbed through the skin.[1]Employ meticulous handling techniques to prevent ingestion and skin exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection : Wear nitrile or neoprene gloves.[3] Always inspect gloves for any signs of degradation or puncture before use. For extended operations, consider double-gloving. Contaminated gloves should be removed and disposed of as hazardous waste immediately.[4]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[5] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[2]

  • Body Protection : A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended.

  • Footwear : Fully enclosed, chemical-resistant safety footwear is essential to protect against spills.[4]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and cross-contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The container should be kept tightly closed.[2][5]

Handling and Use
  • All manipulations involving this compound must be conducted within a certified chemical fume hood. [6] This is critical to prevent inhalation of any dust or vapors.

  • Before starting, ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Use tools like spatulas and weighing paper appropriate for handling solids to avoid generating dust.

  • Keep the sash of the fume hood at the lowest practical height during all operations.[6]

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. A clear and practiced emergency plan is crucial.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Skin Contact : Promptly wash the affected area with plenty of soap and water.[8] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation persists, get medical advice.[5]

  • Inhalation : Move the individual to fresh air at once.[8] If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Response Workflow

A chemical spill requires a calm, methodical response. The following workflow outlines the critical steps.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate Assess Risk ppe Don Appropriate PPE (if safe to do so) evacuate->ppe If Minor Spill contain Contain the Spill Use absorbent pads or sand, working from outside in. ppe->contain neutralize Neutralize (if applicable) Follow specific lab protocol. contain->neutralize collect Collect Contaminated Material Use non-sparking tools. neutralize->collect package Package for Disposal Place in a labeled, sealed container for hazardous waste. collect->package decontaminate Decontaminate Area Clean with appropriate solvent and wash with soap and water. package->decontaminate end Report Incident decontaminate->end

Caption: Workflow for managing a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of halogenated organic compounds is crucial to protect the environment.[6]

Step-by-Step Disposal Protocol:
  • Segregation : All waste containing this compound, including contaminated PPE, weighing papers, and rinsates from cleaning glassware, must be collected separately from non-halogenated waste.[6]

  • Waste Container : Use a designated, properly labeled hazardous waste container for halogenated organic waste.[6][9] The label must clearly state "Hazardous Waste" and list the chemical contents.[6]

  • Collection : Collect all waste materials in this designated container. Ensure the container is kept closed when not in use.

  • Institutional Procedures : Follow your institution's specific procedures for the final disposal of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.[6] As a halogenated organic compound, this waste will likely require specialized incineration.[10][11]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always refer to the specific Safety Data Sheet (SDS) as the definitive source of information for any chemical you handle.

References
  • Benchchem.
  • NET.
  • PubChem. This compound | C7H4F2O2 | CID 21221031.
  • Carl ROTH.
  • EPA NEPIS.
  • CDC NIOSH. First Aid Procedures for Chemical Hazards.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE).
  • P2 InfoHouse.
  • ResearchGate. (PDF)
  • MDPI.
  • Unknown Source.
  • Unknown Source.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-6-hydroxybenzaldehyde
Reactant of Route 2
2,3-Difluoro-6-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.